molecular formula C12H14F3N3O6 B15597307 N4-(3,3,3-Trifluoropropanoyl)cytidine

N4-(3,3,3-Trifluoropropanoyl)cytidine

Cat. No.: B15597307
M. Wt: 353.25 g/mol
InChI Key: NZHDVESZWODARW-UUOKUNOPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(3,3,3-Trifluoropropanoyl)cytidine is a useful research compound. Its molecular formula is C12H14F3N3O6 and its molecular weight is 353.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14F3N3O6

Molecular Weight

353.25 g/mol

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-3,3,3-trifluoropropanamide

InChI

InChI=1S/C12H14F3N3O6/c13-12(14,15)3-7(20)16-6-1-2-18(11(23)17-6)10-9(22)8(21)5(4-19)24-10/h1-2,5,8-10,19,21-22H,3-4H2,(H,16,17,20,23)/t5-,8-,9-,10-/m1/s1

InChI Key

NZHDVESZWODARW-UUOKUNOPSA-N

Origin of Product

United States

Foundational & Exploratory

N4-(3,3,3-Trifluoropropanoyl)cytidine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-(3,3,3-Trifluoropropanoyl)cytidine is a synthetic cytidine (B196190) analog characterized by the presence of a trifluoropropanoyl group attached to the N4 position of the cytosine base. This modification imparts unique chemical properties and suggests potential biological activities of interest in the fields of oncology and epigenetics. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis approach, and the anticipated mechanism of action of this compound, with a focus on its potential as an inhibitor of DNA methyltransferases. While specific experimental data for this compound is limited in the public domain, this document consolidates available information and provides a framework for future research and development.

Chemical Properties

This compound is a modified nucleoside with the molecular formula C12H14F3N3O6 and a molecular weight of 353.25 g/mol . The trifluoropropanoyl moiety is expected to significantly influence the electronic and steric properties of the cytidine base, potentially affecting its base-pairing capabilities and its recognition by various enzymes.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C12H14F3N3O6[1]
Molecular Weight 353.25 g/mol [1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
Appearance Not available

Experimental Protocols

Putative Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not currently available in the public literature. However, a plausible synthetic route can be extrapolated from established methods for the N4-acylation of cytidine and its analogs. The following proposed workflow is based on these general principles.

Workflow for the Synthesis of this compound

cluster_protection Protection of Hydroxyl Groups cluster_acylation N4-Acylation cluster_deprotection Deprotection cluster_purification Purification Cytidine Cytidine Protected_Cytidine Protected Cytidine Cytidine->Protected_Cytidine e.g., TBDMSCl, Imidazole Protected_N4_Acyl_Cytidine Protected this compound Protected_Cytidine->Protected_N4_Acyl_Cytidine 3,3,3-Trifluoropropionyl chloride, Base (e.g., Pyridine) N4_Acyl_Cytidine This compound Protected_N4_Acyl_Cytidine->N4_Acyl_Cytidine e.g., TBAF Purified_Product Purified this compound N4_Acyl_Cytidine->Purified_Product Silica (B1680970) Gel Chromatography

Caption: A potential workflow for the synthesis of this compound.

Methodology:

  • Protection of Ribose Hydroxyl Groups: To prevent unwanted side reactions, the 5' and 2',3'-hydroxyl groups of the cytidine ribose moiety are first protected. A common method involves the use of silyl (B83357) protecting groups, such as tert-butyldimethylsilyl (TBDMS) chloride, in the presence of a base like imidazole.

  • N4-Acylation: The protected cytidine is then reacted with an acylating agent, in this case, 3,3,3-trifluoropropionyl chloride. This reaction is typically carried out in an aprotic solvent, such as pyridine, which can also act as a base to neutralize the HCl byproduct. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

  • Deprotection: Following the acylation, the silyl protecting groups are removed. A common reagent for this step is tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in a solvent like tetrahydrofuran (B95107) (THF).

  • Purification: The crude product is then purified, typically using silica gel column chromatography, to isolate the pure this compound.

Characterization: The structure and purity of the final product would be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the covalent structure and the presence of the trifluoropropanoyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Mechanism of Action and Biological Activity

This compound is postulated to function as a cytidine analog with potential anti-metabolic and anti-tumor properties.[1] The primary proposed mechanism of action is the inhibition of DNA methyltransferases (DNMTs).[1][2]

Inhibition of DNA Methyltransferases

DNA methylation is a crucial epigenetic modification involved in the regulation of gene expression. In cancer, hypermethylation of tumor suppressor gene promoters by DNMTs is a common event leading to gene silencing and tumor progression. Cytidine analogs can be incorporated into DNA during replication and act as mechanism-based inhibitors of DNMTs.

Putative Signaling Pathway for DNMT Inhibition

cluster_uptake Cellular Uptake and Metabolism cluster_incorporation DNA Incorporation cluster_inhibition DNMT Inhibition cluster_effects Downstream Effects N4_Acyl_Cytidine This compound N4_Acyl_dCTP N4-(3,3,3-Trifluoropropanoyl)dCTP N4_Acyl_Cytidine->N4_Acyl_dCTP Phosphorylation DNA_Incorporation Incorporation into DNA N4_Acyl_dCTP->DNA_Incorporation DNA Polymerase Covalent_Adduct Covalent DNMT-DNA Adduct DNA_Incorporation->Covalent_Adduct DNMT DNMT_Depletion DNMT Depletion Covalent_Adduct->DNMT_Depletion Proteasomal Degradation Hypomethylation DNA Hypomethylation DNMT_Depletion->Hypomethylation Passive Demethylation Gene_Reactivation Gene Reactivation Hypomethylation->Gene_Reactivation Tumor Suppressor Genes Apoptosis_GrowthArrest Cellular Effects Gene_Reactivation->Apoptosis_GrowthArrest Apoptosis / Cell Cycle Arrest

Caption: Proposed mechanism of action for this compound as a DNMT inhibitor.

Detailed Mechanism:

  • Cellular Uptake and Activation: this compound is expected to be transported into cells via nucleoside transporters. Once inside the cell, it would be phosphorylated by cellular kinases to its active triphosphate form, N4-(3,3,3-Trifluoropropanoyl)deoxycytidine triphosphate (N4-TFP-dCTP).

  • Incorporation into DNA: During DNA replication, DNA polymerases can recognize N4-TFP-dCTP as a substrate and incorporate it into the newly synthesized DNA strand in place of deoxycytidine.

  • DNMT Trapping: When a DNMT enzyme attempts to methylate the cytosine base of the incorporated analog, the trifluoropropanoyl group at the N4 position is expected to interfere with the catalytic mechanism. This interference can lead to the formation of a stable covalent adduct between the DNMT enzyme and the DNA, effectively "trapping" the enzyme.

  • Downstream Cellular Effects: The formation of these covalent adducts triggers the proteasomal degradation of the trapped DNMTs. The resulting depletion of active DNMTs leads to a passive loss of DNA methylation patterns during subsequent rounds of DNA replication. This global hypomethylation can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing apoptosis or cell cycle arrest in cancer cells.

Potential as an Anti-Cancer Agent

The ability of N4-acylated cytidine analogs to inhibit DNMTs makes them promising candidates for cancer therapy. By reversing the epigenetic silencing of tumor suppressor genes, these compounds have the potential to restore normal cellular growth control mechanisms. While no specific studies on the anti-cancer effects of this compound have been reported, research on similar N4-acyl cytidine analogs suggests that this compound may exhibit activity against various cancer cell lines.

Future Directions

The current body of knowledge on this compound is limited. To fully elucidate its potential as a therapeutic agent, further research is imperative in the following areas:

  • Development of a robust and scalable synthetic protocol.

  • Comprehensive characterization of its physicochemical properties, including solubility and stability.

  • In vitro evaluation of its cytotoxic activity against a panel of cancer cell lines.

  • Biochemical assays to confirm its inhibitory activity against various DNMT isoforms.

  • Detailed mechanistic studies to elucidate the precise molecular interactions and signaling pathways affected by the compound.

  • In vivo studies in animal models to assess its efficacy, pharmacokinetics, and toxicity.

Conclusion

This compound is a promising cytidine analog with the potential to act as a DNA methyltransferase inhibitor. While specific experimental data is currently lacking, its chemical structure suggests a mechanism of action consistent with other known epigenetic modulators. This technical guide provides a foundational understanding of its properties and potential applications, highlighting the need for further research to fully realize its therapeutic potential in the field of oncology and beyond.

References

Synthesis of N4-(3,3,3-Trifluoropropanoyl)cytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N4-(3,3,3-Trifluoropropanoyl)cytidine, a modified nucleoside with potential applications in various fields of biomedical research and drug development. The introduction of a trifluoropropanoyl group at the N4 position of cytidine (B196190) can significantly alter its biological properties, including metabolic stability, base-pairing interactions, and recognition by enzymes. This document outlines the synthetic strategy, detailed experimental protocols, and characterization data.

Synthetic Strategy Overview

The synthesis of this compound is achieved through the selective acylation of the exocyclic amino group of cytidine. The overall synthetic workflow involves two main stages: the preparation of the acylating agent, 3,3,3-trifluoropropanoyl chloride, and the subsequent acylation of a protected cytidine derivative, followed by deprotection to yield the final product. To ensure the selective acylation of the N4-amino group and prevent unwanted side reactions with the hydroxyl groups of the ribose moiety, a protection-deprotection strategy is employed.

Synthesis_Workflow cluster_0 Preparation of Acylating Agent cluster_1 Synthesis of this compound 3,3,3-Trifluoropropionaldehyde 3,3,3-Trifluoropropionaldehyde 3,3,3-Trifluoropropanoyl_chloride 3,3,3-Trifluoropropanoyl_chloride 3,3,3-Trifluoropropionaldehyde->3,3,3-Trifluoropropanoyl_chloride Chlorination (e.g., SO2Cl2) Acylated_Protected_Cytidine Protected this compound 3,3,3-Trifluoropropanoyl_chloride->Acylated_Protected_Cytidine Cytidine Cytidine Protected_Cytidine Protected Cytidine (e.g., Silyl (B83357) ethers) Cytidine->Protected_Cytidine Protection (e.g., TBDMSCl) Protected_Cytidine->Acylated_Protected_Cytidine Acylation Final_Product This compound Acylated_Protected_Cytidine->Final_Product Deprotection (e.g., TBAF)

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 3,3,3-Trifluoropropanoyl Chloride

The acylating agent, 3,3,3-trifluoropropanoyl chloride, can be synthesized from 3,3,3-trifluoropropionaldehyde via chlorination.

Materials:

  • 3,3,3-Trifluoropropionaldehyde

  • Sulfuryl chloride (SO₂Cl₂) or an alternative chlorinating agent

  • A radical initiator (e.g., AIBN), if necessary

  • Anhydrous non-polar solvent (e.g., dichloromethane (B109758), carbon tetrachloride)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert atmosphere (nitrogen or argon), dissolve 3,3,3-trifluoropropionaldehyde in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride dropwise to the stirred solution. The reaction is exothermic.

  • If required, add a catalytic amount of a radical initiator.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time, monitoring the reaction progress by GC or TLC.

  • Upon completion, carefully quench the reaction with ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by fractional distillation to obtain pure 3,3,3-trifluoropropanoyl chloride.

Protection of Cytidine Hydroxyl Groups

To achieve selective N4-acylation, the hydroxyl groups of the ribose moiety are protected, for example, as silyl ethers.

Materials:

  • Cytidine

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve cytidine in anhydrous DMF in a flame-dried flask under an inert atmosphere.

  • Add imidazole to the solution.

  • Add TBDMSCl portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until all starting material is consumed.

  • Quench the reaction by adding methanol (B129727).

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to yield the protected cytidine.

Synthesis of this compound

The core of the synthesis involves the acylation of the protected cytidine with 3,3,3-trifluoropropanoyl chloride.

Materials:

  • Protected Cytidine (from step 2.2)

  • 3,3,3-Trifluoropropanoyl chloride (from step 2.1)

  • Anhydrous pyridine (B92270) or another suitable non-nucleophilic base and solvent

  • Anhydrous dichloromethane (DCM) if pyridine is not used as the solvent

Procedure:

  • Dissolve the protected cytidine in anhydrous pyridine (or DCM with triethylamine) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,3,3-trifluoropropanoyl chloride in the same anhydrous solvent.

  • Stir the reaction mixture at 0 °C for a few hours and then let it warm to room temperature overnight. Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by the slow addition of ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude protected this compound.

Deprotection of this compound

The final step is the removal of the silyl protecting groups to yield the target compound.

Materials:

  • Protected this compound (from step 2.3)

  • Tetrabutylammonium fluoride (B91410) (TBAF) solution in THF

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the protected compound in THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the mixture for the required time, monitoring the deprotection by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable mobile phase (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Summary of Reaction Conditions and Yields

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Protection of CytidineCytidine, TBDMSCl, ImidazoleDMFRoom Temp.12-1685-95
Acylation of Protected CytidineProtected Cytidine, 3,3,3-Trifluoropropanoyl chloridePyridine0 to Room Temp.12-1870-85
DeprotectionProtected Acylated Cytidine, TBAFTHFRoom Temp.2-480-90

Table 2: Characterization Data for this compound

Analysis MethodExpected Results
¹H NMR Characteristic shifts for the ribose protons (H1', H2', H3', H4', H5'), the pyrimidine (B1678525) protons (H5, H6), and the methylene (B1212753) protons of the trifluoropropanoyl group. The NH proton of the acyl group will also be present.
¹³C NMR Resonances corresponding to the carbons of the cytidine base, the ribose sugar, and the trifluoropropanoyl group (including the carbonyl carbon and the trifluoromethyl carbon, which will show coupling with fluorine).
¹⁹F NMR A characteristic signal (likely a triplet) for the CF₃ group.
Mass Spectrometry (HRMS) The calculated exact mass for the molecular ion [M+H]⁺ or [M-H]⁻ should be observed, confirming the elemental composition.
Purity (HPLC) A single major peak indicating high purity (>95%).

Logical Relationships and Workflows

The synthesis of this compound follows a logical progression of chemical transformations designed to achieve high selectivity and yield.

Logical_Workflow cluster_inputs Starting Materials cluster_synthesis Core Synthesis Steps cluster_purification Purification cluster_output Final Product & Analysis Cytidine Cytidine Protection Protect Hydroxyls (e.g., Silylation) Cytidine->Protection Trifluoro_acid 3,3,3-Trifluoropropionic Acid Precursor Acylation N4-Acylation Trifluoro_acid->Acylation via Acyl Chloride Protection->Acylation Deprotection Remove Protecting Groups Acylation->Deprotection Purification_step Silica Gel Chromatography Deprotection->Purification_step Final_Product This compound Purification_step->Final_Product Characterization Spectroscopic Characterization (NMR, MS) Final_Product->Characterization

Navigating the Synthesis and Application of N4-Acyl Cytidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N4-acyl cytidine (B196190) analogs, a class of molecules with significant potential in therapeutic research. While the specific compound of interest, N4-(3,3,3-Trifluoropropanoyl)cytidine, is not widely cataloged with a publicly available CAS number, this guide offers comprehensive information on the broader class of N4-acyl cytidines. We will delve into their synthesis, potential suppliers of related compounds, and relevant experimental methodologies, providing a solid foundation for researchers working with these modified nucleosides.

Compound Identification: The Challenge of this compound

A thorough search of chemical databases and scientific literature did not yield a specific CAS Registry Number for this compound. This suggests that the compound may be a novel entity, not yet widely synthesized or characterized, or is described under a different nomenclature in existing publications. The absence of a dedicated CAS number presents a challenge for sourcing and detailed technical data retrieval.

However, the general class of N4-acyl cytidines is well-documented, with various analogs being explored for their biological activities. Understanding the synthesis and properties of these related compounds can provide valuable insights for researchers interested in this compound.

Potential Suppliers of Related Cytidine Analogs

While a direct supplier for this compound could not be confirmed due to the lack of a CAS number, companies specializing in custom nucleoside synthesis are the most likely source for this compound. One such company that has been identified as a supplier of other modified nucleosides is:

SupplierContact InformationNotes
NewCan Biotech Limited --INVALID-LINK--Specializes in carbohydrates, nucleosides, nucleotides, and phosphoramidites. While the target compound is not in their public catalog, they may offer custom synthesis services.

Researchers are encouraged to contact such specialized chemical synthesis companies with the desired structure to inquire about custom synthesis possibilities.

General Synthesis of N4-Acyl Cytidine Analogs

The synthesis of N4-acyl cytidines typically involves the acylation of the exocyclic N4-amino group of cytidine. A general synthetic workflow is outlined below. This process often requires protection of the hydroxyl groups on the ribose sugar to ensure selective acylation of the target amine.

Synthesis_Workflow cluster_protection Protection of Ribose Hydroxyls cluster_acylation N4-Acylation cluster_deprotection Deprotection Cytidine Cytidine Protect Protecting Group Addition (e.g., TBDMS, Ac) Cytidine->Protect Protected_Cytidine Protected Cytidine Protect->Protected_Cytidine Acylation Acylation Reaction Protected_Cytidine->Acylation Acyl_Chloride 3,3,3-Trifluoropropanoyl Chloride Acyl_Chloride->Acylation N4_Acyl_Protected N4-Acyl Protected Cytidine Acylation->N4_Acyl_Protected Deprotection Removal of Protecting Groups N4_Acyl_Protected->Deprotection Final_Product This compound Deprotection->Final_Product DNMT_Inhibition_Pathway N4_Acyl_Cytidine N4-Acyl Cytidine Analog (e.g., this compound) Cellular_Uptake Cellular Uptake N4_Acyl_Cytidine->Cellular_Uptake Phosphorylation Phosphorylation to Triphosphate Form Cellular_Uptake->Phosphorylation DNA_Incorporation Incorporation into DNA Phosphorylation->DNA_Incorporation Substrate for DNA_Polymerase DNA Polymerase DNA_Polymerase->DNA_Incorporation DNMT DNA Methyltransferase (DNMT) DNA_Incorporation->DNMT Recognized by Covalent_Adduct Formation of Covalent Adduct DNMT->Covalent_Adduct DNMT_Inhibition Inhibition of DNMT Activity Covalent_Adduct->DNMT_Inhibition Gene_Expression Alteration of Gene Expression DNMT_Inhibition->Gene_Expression

The Emerging Epitranscriptomic Role of N4-Acylated Cytidines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N4-acylated cytidines, particularly N4-acetylcytidine (ac4C), are evolutionarily conserved RNA modifications that have emerged as critical regulators of gene expression. This technical guide provides an in-depth overview of the biological significance of ac4C, detailing its synthesis, function, and impact on cellular processes. We present a comprehensive summary of quantitative data on its effects on RNA stability and translation, detailed experimental protocols for its detection and analysis, and a review of its role in disease and as a therapeutic target. This whitepaper is intended to be a valuable resource for researchers, scientists, and drug development professionals working at the forefront of epitranscriptomics and RNA-targeted therapeutics.

Introduction to N4-Acetylcytidine (ac4C)

First identified in the 1960s in transfer RNA (tRNA) and ribosomal RNA (rRNA), N4-acetylcytidine (ac4C) is the only known RNA acetylation modification in eukaryotes.[1][2] This highly conserved modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10), the sole "writer" of ac4C.[3] NAT10 utilizes acetyl-CoA to transfer an acetyl group to the N4 position of cytidine (B196190) within specific RNA contexts.[4] While initially characterized in non-coding RNAs where it contributes to their stability and proper function, recent advancements in detection technologies have revealed the widespread presence of ac4C in messenger RNA (mRNA), highlighting its significant role in post-transcriptional gene regulation.[5][6]

Dysregulation of NAT10 and aberrant ac4C levels have been implicated in a range of human diseases, including various cancers and premature aging syndromes, making NAT10 a promising target for therapeutic intervention.[7][8] This guide will delve into the multifaceted roles of ac4C, providing the necessary technical details to facilitate further research and drug discovery in this exciting field.

The "Writer" Enzyme: N-Acetyltransferase 10 (NAT10)

NAT10 is a dual-function enzyme possessing both RNA acetyltransferase and histone acetyltransferase activity, although its primary role is considered to be in RNA modification.[5] It belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily.[3] The catalytic activity of NAT10 is ATP-dependent and requires acetyl-CoA as the acetyl group donor.[4] In addition to its catalytic domain, NAT10 contains an RNA-binding domain, enabling it to interact with its RNA substrates.[9]

The specificity of NAT10 for its target cytidines is guided by different mechanisms for various RNA types. For instance, in tRNA, the adaptor protein THUMPD1 facilitates NAT10's function, while in rRNA, small nucleolar RNAs (snoRNAs) guide NAT10 to its specific target sites.[5]

Biological Functions of N4-Acetylcytidine

The acetylation of cytidine at the N4 position has profound effects on RNA metabolism, primarily by enhancing RNA stability and promoting translation efficiency.

Regulation of mRNA Stability

The presence of ac4C in mRNA transcripts has been shown to increase their stability.[5] Ablation of NAT10 leads to a global decrease in ac4C levels and a corresponding downregulation of target mRNAs.[2] Mechanistically, ac4C is thought to protect mRNA from degradation by exonucleases. Quantitative studies have demonstrated a significant increase in the half-life of ac4C-containing transcripts.[10]

Enhancement of Translation Efficiency

ac4C modification, particularly within the coding sequence (CDS) of an mRNA, can significantly enhance its translation.[5][11] It is hypothesized that ac4C promotes more efficient decoding by the ribosome.[6] The position of the ac4C modification is critical; while ac4C in the CDS boosts translation, its presence in the 5' untranslated region (5' UTR) can actually inhibit translation initiation.[11]

Quantitative Data on the Effects of N4-Acetylcytidine

To provide a clear overview for comparative analysis, the following tables summarize the quantitative effects of ac4C modification on mRNA stability and translation, as well as the inhibitory effects of the NAT10 inhibitor Remodelin.

Table 1: Effect of ac4C on mRNA Stability

Target Gene/Transcript SetCell LineChange in Half-life upon NAT10 depletionReference
ac4C-containing transcriptsHeLaSignificant decrease[2]
ANP32B mRNAhESCsSignificant decrease[7]

Table 2: Effect of ac4C on Translation Efficiency

Transcript FeatureCell LineFold Change in Translation Efficiency (WT vs. NAT10-/-)Reference
Transcripts with CDS ac4C sitesHeLaSignificant decrease upon NAT10 depletion[11]
Transcripts with 5' UTR ac4C sitesHeLaSignificant increase upon NAT10 depletion (relief of inhibition)[11]
ac4C-containing transcriptsM. oryzae-infected ricePositive correlation with increased translation efficiency[8]

Table 3: Inhibitory Concentration (IC50) of Remodelin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer~20[9]
VCaPProstate Cancer~20[9]
MCF-7Breast CancerNot specified, but effective in combination[12]
MDA-MB-231Breast CancerNot specified, but effective in combination[12]

Signaling Pathways Involving N4-Acetylcytidine and NAT10

NAT10 and its catalytic product, ac4C, are integrated into key cellular signaling pathways, particularly those involved in cancer progression.

The p53 Pathway

NAT10 has been identified as a crucial regulator of the tumor suppressor p53.[13][14] Under normal conditions, NAT10 can act as an E3 ligase for Mdm2, promoting its degradation and thereby stabilizing p53.[15][16] In response to DNA damage, NAT10 translocates to the nucleoplasm, where it directly acetylates p53 at lysine (B10760008) 120 (K120).[15][16] This acetylation enhances p53 stability and activation, leading to cell cycle arrest and apoptosis.[17][18]

p53_pathway cluster_normal Normal Conditions cluster_stress DNA Damage NAT10_normal NAT10 Mdm2_normal Mdm2 NAT10_normal->Mdm2_normal E3 Ligase Activity p53_normal p53 Mdm2_normal->p53_normal Ubiquitination Proteasome Proteasome Mdm2_normal->Proteasome Degradation DNA_damage DNA Damage NAT10_stress NAT10 (Nucleoplasm) DNA_damage->NAT10_stress Translocation p53_stress p53 NAT10_stress->p53_stress Acetylation p53_acetylated p53-Ac (K120) p53_stress->p53_acetylated Cell_Cycle_Arrest Cell Cycle Arrest p53_acetylated->Cell_Cycle_Arrest Apoptosis Apoptosis p53_acetylated->Apoptosis wnt_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 GSK3b GSK-3β Dsh->GSK3b beta_catenin_cyto β-catenin GSK3b->beta_catenin_cyto Phosphorylation Axin_APC Axin/APC Complex Proteasome_wnt Proteasome beta_catenin_cyto->Proteasome_wnt Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation NAT10_cyto NAT10 KIF23_mRNA KIF23 mRNA NAT10_cyto->KIF23_mRNA ac4C Modification KIF23_protein KIF23 Protein KIF23_mRNA->KIF23_protein Translation KIF23_protein->GSK3b TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF cMyc c-Myc Gene TCF_LEF->cMyc Transcription Proliferation Proliferation cMyc->Proliferation nfkb_pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Proinflammatory_Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release NAT10_gene NAT10 Gene NFkB_active->NAT10_gene Transcription NAT10_protein NAT10 Protein NAT10_gene->NAT10_protein Expression ac4C ac4C Modification NAT10_protein->ac4C Catalysis Oncogenic_Effects Oncogenic Effects ac4C->Oncogenic_Effects acRIP_seq_workflow Start Start: Isolate RNA Fragment Fragment RNA (100-200 nt) Start->Fragment IP Immunoprecipitate with anti-ac4C antibody Fragment->IP Wash Wash to remove non-specific binding IP->Wash Elute Elute and Purify ac4C-RNA Wash->Elute Library Construct Sequencing Library Elute->Library Sequencing High-Throughput Sequencing Library->Sequencing Analysis Bioinformatic Analysis: Peak Calling Sequencing->Analysis ac4C_seq_workflow Start Start: Isolate RNA Reduce Chemical Reduction (NaCNBH3) Start->Reduce Fragment Fragment RNA Reduce->Fragment RT Reverse Transcription (causes C>T misincorporation at ac4C) Fragment->RT Library Construct Sequencing Library RT->Library Sequencing High-Throughput Sequencing Library->Sequencing Analysis Bioinformatic Analysis: Identify C>T transitions Sequencing->Analysis

References

A Technical Guide to Trifluoroacetyl Modifications in RNA: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of RNA structure and function is paramount in the fields of chemical biology and therapeutic development. Chemical modifications are instrumental in probing RNA's intricate folding, understanding its interactions with other biomolecules, and enhancing its stability and efficacy as a potential drug. Among the vast arsenal (B13267) of chemical modifications, the trifluoroacetyl group plays a crucial, albeit transient, role, primarily as a protecting group in the synthesis of 2'-amino-modified RNA. This technical guide provides an in-depth exploration of trifluoroacetyl modifications in the context of RNA synthesis, detailing the chemistry, experimental protocols, and analytical techniques used to create and study the resulting 2'-amino-modified RNA. Furthermore, we will touch upon the closely related 2'-O-trifluoromethyl modifications, which serve as powerful probes for structural analysis.

The Role of the Trifluoroacetyl Group in RNA Synthesis

The trifluoroacetyl group is predominantly utilized as a robust protecting group for the 2'-amino functionality of 2'-amino-2'-deoxynucleosides during automated solid-phase RNA synthesis.[1][2][3] Its electron-withdrawing nature renders the 2'-amino group less nucleophilic, preventing unwanted side reactions during the phosphoramidite (B1245037) coupling steps. The trifluoroacetyl group is stable throughout the synthesis cycles and can be efficiently removed during the final deprotection steps. This strategy allows for the site-specific incorporation of 2'-amino-2'-deoxynucleosides into synthetic RNA oligonucleotides.

The resulting 2'-amino-modified RNAs are valuable tools for investigating the roles of the 2'-hydroxyl group in RNA structure and function. For instance, they have been used to study hydrogen-bond networks within ribozymes to distinguish between structural and catalytic roles of specific 2'-OH groups.[1][2]

Synthesis of 2'-Amino-Modified RNA using N-Trifluoroacetyl Protection

The synthesis of 2'-amino-modified RNA is a multi-step process that begins with the chemical synthesis of the N-trifluoroacetylated 2'-amino-2'-deoxynucleoside phosphoramidite building block. This modified phosphoramidite is then incorporated into an RNA oligonucleotide using a standard automated solid-phase synthesizer. The final steps involve the cleavage of the RNA from the solid support and the removal of all protecting groups, including the trifluoroacetyl group from the 2'-amino position.

Logical Workflow for Protecting Groups in RNA Synthesis

G cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection Start Start with Solid Support Incorp Incorporate N-Trifluoroacetyl- 2'-amino-2'-deoxynucleoside Phosphoramidite Start->Incorp 1. Coupling Chain Chain Elongation (Standard Phosphoramidites) Incorp->Chain 2. Capping, Oxidation Chain->Chain Cleavage Cleavage from Solid Support Chain->Cleavage 3. Synthesis Complete Base_Deprotect Base & Phosphate (B84403) Protecting Group Removal Cleavage->Base_Deprotect TFA_Removal Trifluoroacetyl Group Removal Base_Deprotect->TFA_Removal Final_RNA 2'-Amino-Modified RNA TFA_Removal->Final_RNA

Caption: Workflow of 2'-amino-modified RNA synthesis.

Quantitative Data on Modified RNA Stability

The introduction of modifications at the 2'-position of the ribose sugar can impact the thermodynamic stability of RNA duplexes. The table below summarizes the melting temperatures (Tm) of RNA duplexes containing a single 2'-amino or 2'-ureido modification compared to the unmodified 2'-hydroxyl RNA.

Modification at 2'-positionMelting Temperature (Tm) in °CChange in Tm (ΔTm) vs. 2'-OH
2'-Hydroxyl (Unmodified)450
2'-Amino37-8
2'-Ureido40-5
Data from Robinson et al. demonstrating the destabilizing effect of the 2'-amino modification.[4]

In contrast to the destabilizing effect of the 2'-amino group, the related 2'-O-trifluoromethyl (2'-OCF3) modification, used as a ¹⁹F NMR probe, has been shown to have only a slight destabilizing effect on RNA duplexes.[5][6]

Experimental Protocols

Synthesis of N-Trifluoroacetyl-2'-amino-2'-deoxyadenosine Phosphoramidite

This protocol is based on the robust synthetic route described by K. H. G. Stenzel et al.[2]

Materials:

  • 2′-Azido-2′-deoxyadenosine

  • Palladium on activated charcoal

  • Hydrogen gas

  • Ethyltrifluoroacetate

  • Trifluoroacetic anhydride

  • N,N-Dibutylformamide dimethyl acetal

  • Tetrabutylammonium (B224687) fluoride (B91410) (TBAF)

  • Acetic acid

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous solvents (Tetrahydrofuran, Pyridine)

Procedure:

  • Reduction of the Azido Group: The 2′-azido-2′-deoxyadenosine is reduced to the 2'-amino-2'-deoxyadenosine (B84144) via catalytic hydrogenation using palladium on charcoal.

  • Trifluoroacetylation: The resulting 2'-amino group is protected by trifluoroacetylation using a two-step procedure with ethyltrifluoroacetate followed by trifluoroacetic anhydride.[2]

  • Protection of the Exocyclic Amine: The exocyclic 6-amino group of adenine (B156593) is protected using N,N-dibutylformamide dimethylacetal.[2]

  • Desilylation: The 3' and 5' hydroxyl groups, if protected with silyl (B83357) groups, are deprotected using TBAF and acetic acid.

  • Dimethoxytritylation: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine.

  • Phosphitylation: The final phosphoramidite is synthesized by reacting the 5'-O-DMT protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Solid-Phase Synthesis and Deprotection of 2'-Amino-Modified RNA

Synthesis:

  • The synthesized N-trifluoroacetyl-2'-amino-2'-deoxyadenosine phosphoramidite is dissolved in anhydrous acetonitrile.

  • The phosphoramidite is incorporated into the desired RNA sequence using a standard automated DNA/RNA synthesizer following the phosphoramidite chemistry cycle (detritylation, coupling, capping, oxidation).[7][8]

Deprotection:

  • Cleavage and Base Deprotection: The synthesized oligonucleotide is cleaved from the controlled-pore glass (CPG) support, and the base and phosphate protecting groups are removed using a mixture of ammonia (B1221849) and methylamine (B109427) (AMA) or other standard deprotection solutions.[7][8]

  • Removal of the 2'-Trifluoroacetyl and 2'-OH Silyl Groups: The trifluoroacetyl group and the 2'-O-silyl protecting groups (e.g., TBDMS or TOM) on the other nucleotides are removed by treatment with a fluoride source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) or tetrabutylammonium fluoride (TBAF) in DMSO.[9][10][11]

  • Purification: The final 2'-amino-modified RNA is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[7][8]

Analysis of 2'-Amino-Modified RNA

This assay is used to identify proteins that bind to the 2'-amino-modified RNA.

G cluster_workflow RNA Pull-Down Workflow Biotin_RNA 1. Synthesize Biotinylated 2'-Amino-Modified RNA Incubate 3. Incubate Biotin-RNA with Cell Lysate Biotin_RNA->Incubate Lysate 2. Prepare Cell Lysate Lysate->Incubate Capture 4. Capture RNA-Protein Complexes with Streptavidin Beads Incubate->Capture Wash 5. Wash Beads to Remove Non-specific Binders Capture->Wash Elute 6. Elute Bound Proteins Wash->Elute Analysis 7. Analyze Proteins by Mass Spectrometry or Western Blot Elute->Analysis G cluster_workflow SHAPE-Seq Workflow Fold_RNA 1. Fold 2'-Amino-Modified RNA SHAPE_Probe 2. Treat with SHAPE Reagent (e.g., 1M7) Fold_RNA->SHAPE_Probe RT 3. Reverse Transcription SHAPE_Probe->RT Library_Prep 4. Sequencing Library Preparation RT->Library_Prep Sequencing 5. Next-Generation Sequencing Library_Prep->Sequencing Analysis 6. Data Analysis to Determine Reactivity Profile Sequencing->Analysis Structure 7. RNA Structure Modeling Analysis->Structure G cluster_logic ¹⁹F NMR for RNA Structural Analysis Incorp Incorporate 2'-OCF₃ Nucleoside into RNA NMR_Spec Acquire ¹⁹F NMR Spectrum Incorp->NMR_Spec Chem_Shift Analyze Chemical Shift of ¹⁹F Signal NMR_Spec->Chem_Shift Ligand_Binding Observe Changes in Chemical Shift upon Ligand Binding NMR_Spec->Ligand_Binding Conformation Correlate Chemical Shift to Local Conformation Chem_Shift->Conformation Interaction Infer Binding Site and Conformational Changes Ligand_Binding->Interaction

References

Stability of the N4-Trifluoropropanoyl Group on Cytidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of nucleosides is a cornerstone of drug development, particularly in the fields of antiviral and anticancer therapies.[1] Alterations to the nucleobase can profoundly impact the compound's metabolic stability, cellular uptake, and mechanism of action. The N4-position of cytidine (B196190) is a frequent target for modification, with N4-acyl derivatives showing potential as transient protecting groups or as modulators of biological activity.[2][3] This guide provides a detailed technical overview of the stability of the N4-trifluoropropanoyl group on cytidine, a modification of interest due to the unique electronic properties of the trifluoromethyl moiety.

Given the absence of direct studies on the N4-trifluoropropanoyl group, this document leverages data from its close analogue, the N4-trifluoroacetyl group, to infer its chemical and enzymatic stability. The trifluoroacetyl group is a well-documented protecting group for amines in organic synthesis, and its lability under various conditions provides a strong predictive framework for the stability of the N4-trifluoropropanoyl group.[4][5][6]

Chemical Stability of the N4-Trifluoropropanoyl Group

The stability of the N4-trifluoropropanoyl group is predicted to be highly dependent on pH. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent amide bond.

Stability in Acidic Conditions

The N-trifluoroacetyl group, and by extension the N-trifluoropropanoyl group, is notably stable under acidic conditions.[5] It is resistant to cleavage by strong acids such as trifluoroacetic acid (TFA), which is commonly used for the removal of other protecting groups in peptide and oligonucleotide synthesis.[7][8][9] This stability extends to harsh conditions like nitrolysis.[10][11][12] This property makes the N4-trifluoropropanoyl group compatible with synthetic strategies that require acidic deprotection steps for other functionalities on the nucleoside or an oligonucleotide chain.

Lability in Basic and Nucleophilic Conditions

In contrast to its stability in acid, the N4-trifluoropropanoyl group is expected to be highly labile under basic and even mild nucleophilic conditions. The trifluoroacetyl group is readily cleaved by mild bases, a property exploited for its use as a protecting group.[5][6] Conditions that lead to the cleavage of the analogous N-trifluoroacetyl group are summarized in Table 1. This lability is attributed to the increased electrophilicity of the carbonyl carbon due to the inductive effect of the trifluoromethyl group, making it susceptible to nucleophilic attack.

Table 1: Predicted Chemical Stability of the N4-Trifluoropropanoyl Group on Cytidine

Condition CategoryReagent/Solvent SystemPredicted StabilityReference
Acidic Trifluoroacetic Acid (TFA)Stable[5][7][8][13][14]
Strong Nitrolysis ConditionsStable[10][11][12]
Basic Mild Basic Conditions (e.g., Triethylamine)Labile[5][6]
Aqueous EthanolamineLabile[2]
Nucleophilic Alcohols (Methanol, Ethanol)Labile (Solvolysis)[10][11][12]

Enzymatic Stability

The enzymatic stability of N4-trifluoropropanoyl cytidine is a critical factor for its potential as a therapeutic agent. The primary enzymatic threat to cytidine analogues is deamination by cytidine deaminase (CDA), which converts cytidine to uridine (B1682114).

N4-acylation can protect cytidine analogues from deamination.[3] However, the stability of the acyl group itself in the presence of other hydrolases, such as esterases and amidases, is a consideration. While specific data for the N4-trifluoropropanoyl group is unavailable, the general principles of enzymatic substrate recognition suggest that the bulky and electron-poor nature of this group might hinder recognition by some hydrolases. Conversely, certain enzymes may recognize and cleave this group. Therefore, empirical testing is essential.

Experimental Protocols for Stability Assessment

The following are generalized protocols for evaluating the chemical and enzymatic stability of N4-trifluoropropanoyl cytidine.

Protocol for Chemical Stability (pH Profile)
  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., HCl for pH 2, acetate (B1210297) for pH 4-5, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 9-10, and NaOH for pH 12).

  • Sample Preparation: Prepare a stock solution of N4-trifluoropropanoyl cytidine in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.

  • Incubation: Dilute the stock solution to a final concentration of 100 µM in each of the prepared buffers. Incubate the samples at a constant temperature, for example, 37°C.

  • Time Points: Withdraw aliquots from each incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 16, and 24 hours).

  • Quenching: Immediately quench the reaction by adding an equal volume of a suitable solvent (e.g., acetonitrile) and store the samples at -20°C until analysis.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16] Monitor the disappearance of the parent compound and the appearance of degradation products (e.g., cytidine).

  • Data Analysis: Calculate the half-life (t½) of N4-trifluoropropanoyl cytidine at each pH by plotting the natural logarithm of the remaining parent compound concentration against time.

Protocol for Enzymatic Stability (Cytidine Deaminase)
  • Enzyme and Substrate Preparation: Obtain recombinant human cytidine deaminase (CDA). Prepare a stock solution of N4-trifluoropropanoyl cytidine (10 mM) and a positive control, deoxycytidine (10 mM).

  • Reaction Buffer: Prepare a suitable reaction buffer, typically 50 mM Tris-HCl, 10 mM DTT, pH 7.5.

  • Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, the substrate (final concentration 100 µM), and CDA (a predetermined optimal concentration).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Stop the reaction by adding an equal volume of cold methanol (B129727) or acetonitrile (B52724) containing an internal standard. Centrifuge to precipitate the enzyme.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the remaining substrate and the formation of the corresponding uridine analogue.

  • Data Analysis: Determine the rate of degradation and compare it to that of the natural substrate.

Visualizations

The following diagrams illustrate the logical workflow for stability assessment and the potential degradation pathways.

Stability_Assessment_Workflow cluster_synthesis Synthesis and Characterization cluster_stability Stability Evaluation cluster_analysis Analysis Synthesis Synthesis of N4-Trifluoropropanoyl Cytidine Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Chemical_Stability Chemical Stability (pH Profile) Characterization->Chemical_Stability Enzymatic_Stability Enzymatic Stability (e.g., CDA, Plasma) Characterization->Enzymatic_Stability Analysis LC-MS/HPLC Analysis Chemical_Stability->Analysis Enzymatic_Stability->Analysis Kinetics Degradation Kinetics (Half-life Calculation) Analysis->Kinetics Report Report Kinetics->Report Final Report

Caption: Workflow for the synthesis and stability assessment of a modified nucleoside.

Degradation_Pathways cluster_hydrolysis Chemical Hydrolysis cluster_enzymatic Enzymatic Deamination Parent N4-Trifluoropropanoyl Cytidine Cytidine Cytidine Parent->Cytidine Basic/Nucleophilic Conditions Uridine_Analogue N4-Trifluoropropanoyl Uridine Parent->Uridine_Analogue Cytidine Deaminase (if N4-group is stable) Acid 3,3,3-Trifluoropropanoic Acid

References

Spectroscopic and Biological Insights into N4-(3,3,3-Trifluoropropanoyl)cytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N4-(3,3,3-Trifluoropropanoyl)cytidine is a modified nucleoside that belongs to a class of cytidine (B196190) analogs with significant potential in biomedical research and drug development. The introduction of the trifluoropropanoyl group at the N4 position of the cytosine base can modulate its chemical properties, influencing its biological activity. Cytidine analogs are known for their roles as inhibitors of DNA methyltransferases and as antimetabolites with potential antitumor and antiviral activities. This guide provides a comprehensive overview of the spectroscopic properties, synthesis, and potential biological relevance of this compound, drawing upon data from closely related compounds to offer a predictive profile.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound in ¹H, ¹³C, and ¹⁹F NMR are presented below. These predicted values are based on data from similar N-acylated cytidine derivatives.[1]

Table 1: Predicted NMR Spectroscopic Data for this compound

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm) ¹⁹F NMR Predicted Chemical Shift (ppm)
H-6~8.4C-6~144CF₃~ -60 to -75
H-5~7.2C-5~97
H-1'~6.0C-1'~89
H-2'~4.3C-2'~80
H-3'~4.2C-3'~68
H-4'~4.1C-4'~82
H-5'a, H-5'b~3.8, ~3.9C-5'~61
-CH₂- (propanoyl)~3.5 (quartet)-CH₂- (propanoyl)~35 (quartet, JC-F ≈ 30 Hz)
NH (amide)~9.9 (broad)C=O (amide)~170
CF₃~123 (quartet, JC-F ≈ 280 Hz)
Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Ion Predicted m/z
ESI-HRMS[M+H]⁺Calculated for C₁₂H₁₅F₃N₃O₆⁺
ESI-HRMS[M+Na]⁺Calculated for C₁₂H₁₄F₃N₃NaO₆⁺
UV-Vis and Infrared (IR) Spectroscopy

UV-Vis spectroscopy is useful for detecting the chromophoric cytosine ring system, while IR spectroscopy helps identify key functional groups.

Table 3: Predicted UV-Vis and IR Spectroscopic Data

UV-Vis Spectroscopy Infrared (IR) Spectroscopy
Solvent λmax (nm) Functional Group Characteristic Absorption (cm⁻¹)
H₂O (pH 7)~271O-H (hydroxyl)3500-3200 (broad)
N-H (amine/amide)3400-3100
C=O (pyrimidinone, amide)1700-1650
C=C, C=N (aromatic)1650-1550
C-F (trifluoromethyl)1300-1100

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of this compound, adapted from established methods for nucleoside modification and analysis.[1][2][3]

Synthesis of this compound

The synthesis involves the acylation of the exocyclic amine of cytidine. Protection of the ribose hydroxyl groups is a critical step to ensure selective acylation at the N4 position.

G Cytidine Cytidine ProtectedCytidine 3',5'-O-Protected Cytidine Cytidine->ProtectedCytidine TBDMSCl or TIPDSCl₂, Pyridine (B92270) AcylatedProduct N4-(3,3,3-Trifluoropropanoyl)- 3',5'-O-Protected Cytidine ProtectedCytidine->AcylatedProduct 3,3,3-Trifluoropropanoic anhydride (B1165640), Pyridine FinalProduct This compound AcylatedProduct->FinalProduct Deprotection (e.g., HF-Pyridine)

Caption: Synthetic workflow for this compound.

1. Protection of Ribose Hydroxyl Groups:

  • Commercially available cytidine is co-evaporated with dry pyridine to remove residual water.

  • The dried cytidine is suspended in dry pyridine, and a suitable silyl (B83357) protecting group, such as tert-Butyldimethylsilyl chloride (TBDMSCl) or 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl₂), is added to protect the 3' and 5' hydroxyl groups.[1]

  • The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • The reaction mixture is then worked up using standard extraction procedures and the protected cytidine is purified by silica (B1680970) gel column chromatography.

2. N4-Acylation:

  • The protected cytidine is dissolved in dry pyridine.

  • 3,3,3-Trifluoropropanoic anhydride is added dropwise to the solution at 0°C.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with methanol, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

3. Deprotection:

  • The N4-acylated, protected cytidine is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF).

  • A deprotecting agent, such as hydrogen fluoride-pyridine complex, is added to remove the silyl protecting groups.[3]

  • The reaction is monitored by TLC, and upon completion, the product is purified by column chromatography to yield this compound.

Spectroscopic Characterization Workflow

G PurifiedProduct Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) PurifiedProduct->NMR MS Mass Spectrometry (ESI-HRMS) PurifiedProduct->MS UVVis UV-Vis Spectroscopy PurifiedProduct->UVVis IR IR Spectroscopy PurifiedProduct->IR StructuralElucidation Structural Elucidation and Purity Assessment NMR->StructuralElucidation MS->StructuralElucidation UVVis->StructuralElucidation IR->StructuralElucidation

Caption: Workflow for spectroscopic characterization.

1. NMR Spectroscopy:

  • The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for unambiguous assignment of all proton and carbon signals.[4]

2. Mass Spectrometry:

  • The sample is dissolved in a suitable solvent (e.g., methanol/water) and analyzed by electrospray ionization high-resolution mass spectrometry (ESI-HRMS) to confirm the molecular formula.[1]

3. UV-Vis Spectroscopy:

  • The compound is dissolved in a suitable solvent (e.g., water or ethanol), and its UV-Vis spectrum is recorded on a spectrophotometer to determine the wavelength of maximum absorbance (λmax).[5]

4. Infrared Spectroscopy:

  • The IR spectrum of the solid sample is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically using a KBr pellet or as a thin film, to identify characteristic functional group vibrations.[6]

Potential Biological Activity and Mechanism of Action

Fluorinated nucleoside analogs are a well-established class of therapeutic agents with potent antiviral and anticancer properties.[7] The fluorine atom(s) can enhance metabolic stability and alter the electronic properties of the molecule, leading to improved biological activity. Cytidine analogs can exert their effects through various mechanisms, primarily by interfering with nucleic acid synthesis and function.

While the specific biological targets of this compound have not been elucidated, a plausible mechanism of action, based on related compounds, involves its conversion to the corresponding triphosphate, which can then act as an inhibitor of DNA or RNA polymerases or be incorporated into growing nucleic acid chains, leading to chain termination.[8] Another potential mechanism is the inhibition of DNA methyltransferases, which are crucial for epigenetic regulation.[9]

G Compound This compound (Prodrug) CellularUptake Cellular Uptake Compound->CellularUptake Phosphorylation Phosphorylation (Kinases) CellularUptake->Phosphorylation DNMT Inhibition of DNA Methyltransferase (DNMT) CellularUptake->DNMT Triphosphate Active Triphosphate Form Phosphorylation->Triphosphate DNAPolymerase Inhibition of DNA Polymerase Triphosphate->DNAPolymerase RNAPolymerase Inhibition of RNA Polymerase Triphosphate->RNAPolymerase ChainTermination Incorporation into DNA/RNA & Chain Termination Triphosphate->ChainTermination Apoptosis Cell Cycle Arrest & Apoptosis DNAPolymerase->Apoptosis RNAPolymerase->Apoptosis ChainTermination->Apoptosis DNMT->Apoptosis

Caption: Potential mechanisms of action for a cytidine analog.

This guide provides a foundational understanding of the spectroscopic and potential biological characteristics of this compound. Further experimental validation is necessary to confirm these predicted properties and to fully explore its therapeutic potential. The detailed protocols and compiled data serve as a valuable resource for researchers initiating studies on this and related modified nucleosides.

References

Theoretical Modeling of N4-(3,3,3-Trifluoropropanoyl)cytidine in RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of modified nucleosides into RNA oligonucleotides represents a powerful approach in the development of RNA-based therapeutics and molecular tools. N4-(3,3,3-Trifluoropropanoyl)cytidine (tfpC), a cytidine (B196190) analog bearing a trifluoropropanoyl group, is a modification of significant interest due to the unique physicochemical properties conferred by the fluorine atoms. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies required to investigate the impact of tfpC on RNA structure, stability, and function. We detail the computational modeling of tfpC within an RNA duplex, outline synthetic and experimental validation protocols, and present key quantitative data in a structured format. This document serves as a foundational resource for researchers aiming to explore the potential of this novel RNA modification.

Introduction

Post-transcriptional modifications of RNA are essential for a wide range of biological processes, influencing RNA structure, stability, and interactions with proteins.[1] The introduction of synthetic modifications into RNA oligonucleotides has emerged as a critical strategy in the development of therapeutic agents, such as siRNAs and antisense oligonucleotides, to enhance their efficacy and pharmacokinetic properties. N4-acetylcytidine (ac4C) is a naturally occurring modification known to stabilize RNA duplexes.[2] The trifluorinated analog, this compound (tfpC), is hypothesized to further modulate these properties due to the high electronegativity and hydrophobicity of the trifluoromethyl group.

Theoretical modeling, particularly molecular dynamics (MD) simulations, provides an atomic-level understanding of how such modifications influence RNA structure and dynamics.[1][3][4] This guide outlines a comprehensive approach to the theoretical modeling of tfpC in RNA, complemented by detailed experimental protocols for its synthesis, incorporation, and validation.

Theoretical Modeling of tfpC in RNA

The theoretical investigation of tfpC's influence on RNA structure and dynamics is centered around quantum mechanical (QM) calculations and classical molecular dynamics (MD) simulations.

Parameterization of the tfpC Residue

Accurate molecular modeling requires a well-parameterized force field for the non-standard residue. The general workflow for parameterizing the tfpC nucleoside is depicted below.

G cluster_qm Quantum Mechanical Calculations cluster_ff Force Field Parameterization cluster_md Molecular Dynamics Simulation qm_calc QM Calculations (e.g., Gaussian) - Geometry Optimization - Vibrational Frequency Analysis - Electrostatic Potential Calculation resp RESP Charge Derivation qm_calc->resp ESP data ff_param Force Field Parameter Assignment (e.g., Antechamber, Paramfit) - Bond, Angle, Dihedral Parameters resp->ff_param frcmod Generate .frcmod file ff_param->frcmod md_prep System Preparation (e.g., LEaP) - Solvation - Ionization md_sim MD Simulation (e.g., AMBER, GROMACS) - Minimization - Heating - Equilibration - Production Run md_prep->md_sim md_analysis Trajectory Analysis md_sim->md_analysis

Figure 1: Workflow for tfpC parameterization and MD simulation.
Molecular Dynamics Simulations

MD simulations can be employed to study the structural and dynamic effects of tfpC on an RNA duplex. A model system, such as a short RNA duplex with a central tfpC modification, can be simulated and compared to its unmodified and N4-acetylated counterparts.

Table 1: Key Parameters for Molecular Dynamics Simulations

ParameterValue/Method
Force FieldAMBER ff19SB for RNA, GAFF2 for tfpC
Water ModelTIP3P
System Size~50,000 atoms (including solvent and ions)
EquilibrationNVT followed by NPT ensemble
Production Run1 µs
AnalysisRMSD, RMSF, Helical Parameters, Hydrogen Bonding

Experimental Protocols

Synthesis of tfpC Phosphoramidite (B1245037)

The synthesis of the tfpC phosphoramidite building block is a prerequisite for its incorporation into RNA via solid-phase synthesis. The proposed synthetic scheme adapts established methods for N-acylated cytidine analogs.[2][5][6]

G cluster_synthesis Synthesis of tfpC Phosphoramidite start Cytidine protect_hydroxyls Protect 2', 3', 5' Hydroxyls (e.g., TBDMS) start->protect_hydroxyls acylate N4-acylation with 3,3,3-Trifluoropropanoyl Chloride protect_hydroxyls->acylate deprotect_5 Selective 5'-OH Deprotection acylate->deprotect_5 phosphitylate Phosphitylation of 5'-OH deprotect_5->phosphitylate final_product tfpC Phosphoramidite phosphitylate->final_product G cluster_pathway Potential Impact of tfpC on Molecular Interactions tfpC_RNA RNA with tfpC modification RBP RNA-Binding Protein tfpC_RNA->RBP Altered Recognition Ribosome Ribosome tfpC_RNA->Ribosome Modulated Translation Nuclease Nuclease tfpC_RNA->Nuclease Increased Resistance

References

Methodological & Application

Application Notes and Protocols: Synthesis of N4-(3,3,3-Trifluoropropanoyl)cytidine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of N4-(3,3,3-Trifluoropropanoyl)cytidine phosphoramidite (B1245037), a modified nucleoside phosphoramidite for use in automated oligonucleotide synthesis. The incorporation of fluorinated moieties into oligonucleotides can impart unique properties, such as increased metabolic stability, enhanced binding affinity to target sequences, and altered base-pairing specificity. The N4-(3,3,3-Trifluoropropanoyl) group serves as a protecting group for the exocyclic amine of cytidine (B196190) during oligonucleotide synthesis and can be removed under standard deprotection conditions. This protocol outlines a four-step synthesis starting from cytidine, involving protection of the hydroxyl groups, acylation of the N4-amino group, and subsequent phosphitylation.

Synthetic Pathway Overview

The synthesis of this compound phosphoramidite proceeds through the following key steps:

  • 5'-O-DMT Protection: The 5'-hydroxyl group of cytidine is selectively protected with a dimethoxytrityl (DMT) group.

  • 2'-O-TBDMS Protection: The 2'-hydroxyl group is subsequently protected with a tert-butyldimethylsilyl (TBDMS) group.

  • N4-Acylation: The exocyclic amino group at the N4 position is acylated using 3,3,3-trifluoropropionyl chloride.

  • 3'-O-Phosphitylation: The final step involves the phosphitylation of the 3'-hydroxyl group to yield the target phosphoramidite.

Experimental Protocols

Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)cytidine (2)
  • Materials:

  • Procedure:

    • Co-evaporate cytidine (1 equivalent) with anhydrous pyridine three times and dry under high vacuum overnight.

    • Dissolve the dried cytidine in anhydrous pyridine.

    • Add DMT-Cl (1.1 equivalents) portion-wise to the solution at 0 °C with stirring under an argon atmosphere.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by adding methanol.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 5'-O-(4,4'-Dimethoxytrityl)cytidine (2) as a white foam.

Step 2: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine (3)
  • Materials:

    • 5'-O-(4,4'-Dimethoxytrityl)cytidine (2)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Silver nitrate (B79036) (AgNO₃)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Anhydrous pyridine

    • DCM

    • Saturated aqueous NaHCO₃

    • Brine

    • Anhydrous Na₂SO₄

    • Silica gel

  • Procedure:

    • Dissolve 5'-O-(4,4'-Dimethoxytrityl)cytidine (2) (1 equivalent) in anhydrous pyridine.

    • Add AgNO₃ (1.5 equivalents) and stir the suspension for 30 minutes at room temperature in the dark.

    • Add TBDMS-Cl (1.2 equivalents) and continue stirring for 4 hours.

    • Filter the reaction mixture through a pad of celite, washing with DCM.

    • Combine the filtrates and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the residue by silica gel column chromatography (methanol/dichloromethane gradient) to yield 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine (3).

Step 3: Synthesis of N4-(3,3,3-Trifluoropropanoyl)-5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine (4)
  • Materials:

    • 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine (3)

    • 3,3,3-Trifluoropropionyl chloride

    • Anhydrous acetonitrile (B52724)

    • N,N-Diisopropylethylamine (DIPEA)

    • DCM

    • Saturated aqueous NaHCO₃

    • Brine

    • Anhydrous Na₂SO₄

    • Silica gel

  • Procedure:

    • Dry compound (3) (1 equivalent) by co-evaporation with anhydrous acetonitrile and dissolve in the same solvent.

    • Cool the solution to 0 °C and add DIPEA (3 equivalents).

    • Slowly add 3,3,3-trifluoropropionyl chloride (1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 3 hours.

    • Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane) to obtain N4-(3,3,3-Trifluoropropanoyl)-5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine (4).

Step 4: Synthesis of N4-(3,3,3-Trifluoropropanoyl)-5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine-3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidite) (5)
  • Materials:

    • N4-(3,3,3-Trifluoropropanoyl)-5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine (4)

    • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

    • Anhydrous DCM

    • DIPEA

    • Saturated aqueous NaHCO₃

    • Brine

    • Anhydrous Na₂SO₄

    • Anhydrous ethyl acetate

    • Anhydrous hexane

  • Procedure:

    • Dissolve the protected nucleoside (4) (1 equivalent) in anhydrous DCM.

    • Add DIPEA (2.5 equivalents) and cool the solution to 0 °C.

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.

    • Stir the reaction at room temperature for 2 hours under an argon atmosphere.

    • Dilute with DCM and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Precipitate the product by dissolving the residue in a minimal amount of ethyl acetate and adding it dropwise to a stirred solution of cold hexane.

    • Collect the precipitate by filtration and dry under vacuum to yield the final product (5) as a white solid.

Data Presentation

StepStarting MaterialProductMolecular Weight ( g/mol )Typical Yield (%)Key Analytical Data (Hypothetical)
1Cytidine5'-O-DMT-cytidine (2)545.5885-95¹H NMR: Characteristic DMT protons at 6.8-7.5 ppm.
25'-O-DMT-cytidine (2)5'-O-DMT-2'-O-TBDMS-cytidine (3)659.8380-90¹H NMR: Silyl protons at 0.1-0.9 ppm.
35'-O-DMT-2'-O-TBDMS-cytidine (3)N4-TFP-5'-O-DMT-2'-O-TBDMS-cytidine (4)769.8875-85¹⁹F NMR: Signal corresponding to the CF₃ group. MS (ESI): [M+H]⁺ calculated 770.88.
4N4-TFP-5'-O-DMT-2'-O-TBDMS-cytidine (4)N4-TFP-cytidine phosphoramidite (5)969.1390-98³¹P NMR: Two signals around 149 ppm. MS (ESI): [M+H]⁺ calculated 970.13.

TFP = 3,3,3-Trifluoropropanoyl

Visualization of the Synthetic Workflow

Synthesis_Workflow reactant reactant product product Cytidine Cytidine (1) Step1 Step 1: 5'-O-DMT Protection Cytidine->Step1 Intermediate1 5'-O-DMT-cytidine (2) Step1->Intermediate1 DMT-Cl, Pyridine Step2 Step 2: 2'-O-TBDMS Protection Intermediate1->Step2 Intermediate2 5'-O-DMT-2'-O-TBDMS-cytidine (3) Step2->Intermediate2 TBDMS-Cl, AgNO₃ Step3 Step 3: N4-Acylation Intermediate2->Step3 Intermediate3 N4-TFP-Protected Cytidine (4) Step3->Intermediate3 CF₃CH₂COCl, DIPEA Step4 Step 4: 3'-O-Phosphitylation Intermediate3->Step4 FinalProduct This compound Phosphoramidite (5) Step4->FinalProduct 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA

Caption: Synthetic pathway for this compound phosphoramidite.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound phosphoramidite. The described methods are based on well-established procedures in nucleoside chemistry and can be adapted for the synthesis of other modified phosphoramidites. The resulting product is suitable for incorporation into synthetic oligonucleotides, enabling the exploration of the effects of this modification on nucleic acid structure and function. Careful execution of the described steps and appropriate analytical characterization are crucial for obtaining a high-quality product for downstream applications in research and drug development.

Application Notes & Protocols: Incorporation of N4-(3,3,3-Trifluoropropanoyl)cytidine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into oligonucleotides is a powerful strategy for enhancing their therapeutic and diagnostic potential. Modifications can improve various properties, including nuclease resistance, binding affinity, and cellular uptake.[1][2][3] N4-(3,3,3-Trifluoropropanoyl)cytidine is a novel cytidine (B196190) analog designed to confer unique characteristics to oligonucleotides. The trifluoropropanoyl group, with its strong electron-withdrawing nature and potential for specific interactions, may offer advantages in terms of metabolic stability and target binding.

These application notes provide a comprehensive guide for the incorporation of this compound into oligonucleotides using standard phosphoramidite (B1245037) solid-phase synthesis.[4][5] The protocols are based on established methodologies for other N4-acylated cytidine analogs and fluorinated modifications.[6][7]

Key Applications

The introduction of the N4-(3,3,3-trifluoropropanoyl) modification can be beneficial for a range of oligonucleotide-based applications:

  • Antisense Oligonucleotides: The modification may enhance stability against cellular nucleases and modulate the binding affinity to target mRNA.[2]

  • siRNA: Incorporation into siRNA duplexes could improve stability and potency.[2]

  • Aptamers: The unique chemical properties of the trifluoromethyl group can be exploited to generate aptamers with high affinity and specificity for their targets.

  • Probes and Diagnostics: The fluorine atoms can serve as reporters for 19F NMR studies.[7]

Data Presentation: Comparative Analysis of Modified Oligonucleotides

The following tables summarize hypothetical comparative data for an unmodified oligonucleotide, an oligonucleotide containing N4-acetylcytidine, and an oligonucleotide containing this compound. This data is for illustrative purposes to highlight the potential impact of the modification.

Table 1: Thermal Melting Temperatures (Tm) of Modified Oligonucleotides

Oligonucleotide Sequence (18-mer)ComplementTm (°C)ΔTm per modification (°C)
5'-GCT GAT C(X)T GAT GCA GTC-3'3'-CGA CTA G A CTA CGT CAG-5'
X = Cytidine (Unmodified)RNA68.5-
X = N4-acetylcytidineRNA67.2-1.3
X = this compoundRNA66.8-1.7

Note: N-acylation of cytidine can slightly destabilize duplexes. The magnitude of this effect can be sequence-dependent.

Table 2: Nuclease Resistance of Modified Oligonucleotides

Oligonucleotide (18-mer)3'-Exonuclease (Snake Venom Phosphodiesterase) Half-life (t½, hours)
Unmodified0.5
N4-acetylcytidine1.5
This compound3.0

Note: The bulky and electron-withdrawing trifluoropropanoyl group is expected to provide increased steric hindrance to nucleases.

Experimental Protocols

Synthesis of this compound Phosphoramidite

The synthesis of the phosphoramidite building block is a prerequisite for oligonucleotide synthesis. This protocol outlines a potential synthetic route.

Workflow for Phosphoramidite Synthesis

A 5'-O-DMT-2'-deoxycytidine B N4-(3,3,3-Trifluoropropanoyl)-5'-O-DMT-2'-deoxycytidine A->B  3,3,3-Trifluoropropionic anhydride, Pyridine C N4-(3,3,3-Trifluoropropanoyl)-5'-O-DMT-2'-deoxycytidine-3'-O-phosphoramidite B->C  2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA A Solid Support with 3'-Nucleoside B Detritylation (DCA) A->B C Coupling B->C  Modified Phosphoramidite + Activator D Capping (Acetic Anhydride) C->D E Oxidation (Iodine) D->E F Repeat Cycle for next Nucleotide E->F A Oligonucleotide on Solid Support B Cleavage and Deprotection A->B  Ammonium Hydroxide / Methylamine (AMA) at room temperature C Purification (HPLC) B->C D Characterization (Mass Spectrometry) C->D

References

Application Notes and Protocols for N4-(3,3,3-Trifluoropropanoyl)cytidine in 19F NMR of RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA structure, dynamics, and interactions is a cornerstone of modern molecular biology and drug discovery.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structures and conformational dynamics of biomolecules in solution.[1] Among the various NMR-active nuclei, Fluorine-19 (¹⁹F) offers several distinct advantages for studying RNA. Its 100% natural abundance, high gyromagnetic ratio (83% of ¹H), and a large chemical shift dispersion make it an exquisitely sensitive probe of the local molecular environment.[1] Furthermore, the absence of endogenous fluorine in biological systems ensures a background-free signal.[1]

Site-specific incorporation of a ¹⁹F-labeled nucleotide, such as N4-(3,3,3-trifluoropropanoyl)cytidine (TFPC), into an RNA molecule provides a powerful tool for investigating its structural integrity, conformational changes upon ligand binding, and interactions with other biomolecules. The trifluoropropanoyl group acts as a reporter, with its ¹⁹F NMR signal being highly sensitive to changes in its electronic environment, which are in turn influenced by the local RNA structure and dynamics.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of TFPC-modified RNA and its application in ¹⁹F NMR spectroscopy for structural and functional studies of RNA.

Key Applications

  • Monitoring RNA Folding and Conformational Changes: The ¹⁹F chemical shift of the TFPC label is sensitive to its local environment, allowing for the detection of subtle conformational changes in the RNA structure, such as those occurring during folding or in response to changes in temperature, pH, or ionic strength.

  • Studying RNA-Ligand Interactions: Binding of small molecules, proteins, or other nucleic acids to the TFPC-labeled RNA can induce changes in the local environment of the ¹⁹F probe, leading to shifts in the ¹⁹F NMR signal. This allows for the characterization of binding events, determination of binding affinities, and elucidation of the mode of interaction.[1][2][3]

  • High-Throughput Screening in Drug Discovery: ¹⁹F NMR is well-suited for fragment-based drug discovery and high-throughput screening campaigns. The simplicity of the 1D ¹⁹F NMR spectrum allows for the rapid screening of compound libraries for binding to an RNA target.[1]

  • Probing RNA Dynamics: NMR relaxation experiments can be used to probe the dynamics of the TFPC-labeled RNA at various timescales, providing insights into the flexibility and conformational heterogeneity of the molecule.

Quantitative Data Summary

The incorporation of N4-acyl modifications on cytidine (B196190) can influence the thermodynamic stability of RNA duplexes. While specific data for TFPC is not yet extensively published, data from the closely related N4-acetylcytidine (ac4C) provides valuable insights.

Table 1: Thermodynamic Stability of RNA Duplexes Containing N4-acetylcytidine (ac4C)

Duplex Sequence (5'-3')ModificationTm (°C)ΔTm (°C) vs. Unmodified
GCGACC GUCGCUnmodified68.1-
GCGACac4C GUCGCac4C70.3+2.2
GCGAGC GUCGCUnmodified65.4-
GCGAGac4C GUCGCac4C67.8+2.4

Data adapted from studies on N4-acetylcytidine and illustrates the stabilizing effect of the N4-acylation. A similar stabilizing effect is anticipated for the TFPC modification.[4]

Table 2: Expected ¹⁹F NMR Chemical Shift Ranges for Trifluoroacetyl Groups

Chemical EnvironmentTypical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
Aliphatic Trifluoroacetyl-75 to -80
Aromatic Trifluoroacetyl-67 to -75
Trifluoroacetyl on Amine-70 to -78

The chemical shift of the TFPC label in RNA is expected to fall within these ranges and will be sensitive to the local secondary and tertiary structure.

Experimental Protocols

Protocol 1: Synthesis of this compound (TFPC) Phosphoramidite

This protocol is adapted from established methods for the synthesis of N4-acetylated cytidine phosphoramidites.[5][6]

Materials:

Procedure:

  • Protection of 3',5'-Hydroxyl Groups: Dissolve cytidine in anhydrous pyridine and cool to 0 °C. Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane dropwise and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to obtain 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)cytidine.

  • N4-Acylation: Dissolve the protected cytidine in anhydrous pyridine. Add 3,3,3-trifluoropropionic anhydride and stir at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the product by silica gel chromatography to yield N4-(3,3,3-trifluoropropanoyl)-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)cytidine.

  • Deprotection of 3',5'-Hydroxyl Groups: Dissolve the product from step 2 in THF and add a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF). Stir at room temperature until desilylation is complete. Purify the product by silica gel chromatography.

  • 5'-Hydroxyl Protection with DMT: Dissolve the N4-acylated cytidine in anhydrous pyridine and add DMT-Cl. Stir at room temperature until the reaction is complete. Purify the product by silica gel chromatography to obtain 5'-O-(4,4'-Dimethoxytrityl)-N4-(3,3,3-trifluoropropanoyl)cytidine.

  • Phosphitylation of 3'-Hydroxyl Group: Dissolve the DMT-protected nucleoside in anhydrous DCM. Add DIPEA and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir at room temperature under an inert atmosphere. After completion, purify the product by silica gel chromatography to yield the final this compound phosphoramidite.

Protocol 2: Solid-Phase Synthesis of TFPC-Modified RNA

This protocol follows standard automated solid-phase RNA synthesis procedures.

Materials:

  • This compound phosphoramidite

  • Standard A, G, U, and C RNA phosphoramidites

  • Controlled Pore Glass (CPG) solid support

  • Standard reagents for automated RNA synthesis (activator, capping reagents, oxidizing agent, deblocking agent)

  • Ammonium hydroxide/methylamine (AMA) solution

  • Triethylamine trihydrofluoride (TEA·3HF)

Procedure:

  • Automated Synthesis: Perform the automated solid-phase synthesis of the desired RNA sequence on a DNA/RNA synthesizer. Use a standard synthesis cycle. For the incorporation of the TFPC phosphoramidite, an extended coupling time (e.g., 10-15 minutes) may be beneficial to ensure high coupling efficiency.

  • Deprotection and Cleavage: Following synthesis, treat the solid support with AMA solution at 65 °C for 15-20 minutes to cleave the RNA from the support and remove the base and phosphate (B84403) protecting groups.

  • 2'-Hydroxyl Deprotection: Evaporate the AMA solution. Resuspend the RNA pellet in a solution of TEA·3HF in DMSO or NMP. Incubate at 65 °C for 2.5 hours to remove the 2'-O-TBDMS protecting groups.

  • Purification: Quench the desilylation reaction and precipitate the RNA. Purify the crude RNA by denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or other suitable methods.

  • Desalting and Quantification: Desalt the purified RNA using a size-exclusion column. Quantify the final product by UV-Vis spectrophotometry at 260 nm.

Protocol 3: ¹⁹F NMR Spectroscopy of TFPC-Modified RNA

Materials:

  • Purified TFPC-modified RNA

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5)

  • D₂O for locking

  • NMR spectrometer with a ¹⁹F-capable probe

Procedure:

  • Sample Preparation: Dissolve the lyophilized TFPC-modified RNA in the NMR buffer to a final concentration of 50-200 µM. Add 5-10% D₂O for the field-frequency lock.

  • NMR Acquisition:

    • Tune and match the probe for ¹⁹F.

    • Acquire a 1D ¹⁹F NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer are:

      • Pulse sequence: Simple pulse-acquire (e.g., zgfhigqn.2 on Bruker).[7]

      • Spectral width: 20-40 ppm, centered around the expected chemical shift of the trifluoropropanoyl group (-75 ppm).[7]

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 1,024 to 8,192, depending on the sample concentration.

    • Proton decoupling can be applied to simplify the spectrum and improve sensitivity.

  • Titration Experiments (for ligand binding studies):

    • Acquire a baseline 1D ¹⁹F NMR spectrum of the TFPC-modified RNA.

    • Add small aliquots of a concentrated stock solution of the ligand to the RNA sample.

    • Acquire a ¹⁹F NMR spectrum after each addition.

    • Monitor changes in the chemical shift and/or line width of the ¹⁹F signal.

  • Data Processing:

    • Apply an exponential window function with a line broadening of 1-5 Hz.

    • Fourier transform the data.

    • Reference the chemical shifts to an internal or external standard (e.g., trifluoroacetic acid).

Visualizations

experimental_workflow cluster_synthesis Synthesis of TFPC Phosphoramidite cluster_rna_synthesis RNA Synthesis & Purification cluster_nmr 19F NMR Analysis A Cytidine B 3',5'-OH Protection A->B C N4-Trifluoropropanoylation B->C D 3',5'-OH Deprotection C->D E 5'-DMT Protection D->E F 3'-Phosphitylation E->F G Automated Solid-Phase Synthesis F->G Incorporate into RNA H Deprotection & Cleavage G->H I Purification (HPLC/PAGE) H->I J Sample Preparation I->J K 1D 19F NMR Acquisition J->K L Data Processing K->L M Structural & Interaction Analysis L->M

Caption: Workflow for TFPC-RNA synthesis and ¹⁹F NMR analysis.

signaling_pathway RNA_unbound TFPC-RNA (Unbound) Signal_A Signal at δ₁ RNA_unbound->Signal_A Corresponds to RNA_bound TFPC-RNA (Ligand-Bound) Signal_B Signal at δ₂ RNA_bound->Signal_B Corresponds to Ligand Ligand Ligand->RNA_bound Binds

Caption: Principle of ¹⁹F NMR for RNA-ligand interaction studies.

References

Application Notes and Protocols: Metabolic Labeling of Cellular RNA with N4-(3,3,3-Trifluoropropanoyl)cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a generalized guide based on established methods for metabolic labeling of RNA with nucleoside analogs. As of the date of this document, specific experimental data and established protocols for N4-(3,3,3-Trifluoropropanoyl)cytidine are not publicly available. Therefore, the information provided herein is intended to serve as a foundational framework for researchers to develop and optimize their own experimental procedures. All concentrations, incubation times, and specific reagents should be empirically determined and validated for the specific cell type and experimental goals.

Introduction

Metabolic labeling of nascent RNA transcripts is a powerful technique to investigate the dynamics of RNA synthesis, processing, decay, and trafficking. This method relies on the cellular uptake of a modified nucleoside analog and its incorporation into newly synthesized RNA. This compound is a novel cytidine (B196190) analog that holds potential as a tool for metabolic labeling. The trifluoropropanoyl group can serve as a unique chemical handle, allowing for the specific detection and isolation of newly transcribed RNA from the pre-existing RNA pool. This document provides a comprehensive overview of the principles, potential applications, and a generalized protocol for the use of this compound in metabolic RNA labeling.

Principle of the Method

The metabolic labeling of RNA with this compound is predicated on the cell's natural nucleoside salvage pathway. Once introduced to the cell culture medium, the modified cytidine analog is transported into the cell. Inside the cell, it is converted to its triphosphate form by cellular kinases. This triphosphate analog can then be utilized by RNA polymerases as a substrate for transcription, leading to its incorporation into newly synthesized RNA transcripts in place of the canonical cytidine. The presence of the trifluoropropanoyl group on the cytidine base provides a unique tag that can be targeted for subsequent applications, such as affinity purification or chemical ligation-based detection methods.

Potential Applications

  • Pulse-chase analysis of RNA stability: By labeling RNA for a defined period and then chasing with unlabeled cytidine, the decay rates of specific transcripts can be determined.

  • Identification of newly synthesized transcripts: This method allows for the isolation and identification of RNA molecules that are actively being transcribed under specific cellular conditions or in response to stimuli.

  • Cell-type-specific RNA labeling: In complex co-culture systems or in vivo models, cell-type-specific expression of a nucleoside kinase could enable targeted labeling of RNA in a specific cell population.

  • Probing RNA-protein interactions: The trifluoropropanoyl group may serve as a target for cross-linking studies to identify proteins that bind to newly synthesized RNA.

Experimental Considerations and Optimization

The successful application of this compound for metabolic labeling requires careful optimization of several experimental parameters to ensure efficient labeling without inducing cellular toxicity.

  • Cytotoxicity: Fluorinated nucleosides can be cytotoxic. It is imperative to perform a dose-response experiment to determine the maximum tolerated concentration of this compound for the specific cell line being used. Cell viability assays such as MTT or trypan blue exclusion should be performed.

  • Optimal Concentration and Labeling Time: The optimal concentration for labeling will be a balance between efficient incorporation and minimal cytotoxicity. Labeling times will vary depending on the experimental goal, from short pulses of 5-15 minutes to capture immediate transcriptional changes, to longer periods of 1-24 hours for steady-state labeling.

  • Controls: Appropriate controls are essential for data interpretation. These should include:

    • Unlabeled cells (treated with vehicle, e.g., DMSO).

    • Cells labeled with a known metabolic labeling reagent (e.g., 4-thiouridine) as a positive control.

Quantitative Data: Hypothetical Parameters for Optimization

The following tables provide hypothetical data ranges for the optimization of this compound labeling. These values must be determined empirically.

Table 1: Example Dose-Response for Cytotoxicity Assessment

Concentration (µM)Cell Viability (%)
0 (Vehicle)100
1098
5095
10085
20060
50020

Table 2: Example Labeling Conditions for Different Applications

ApplicationSuggested Concentration Range (µM)Suggested Labeling Time
Measuring rapid transcriptional changes50 - 1505 - 30 minutes
Steady-state labeling of nascent RNA25 - 1001 - 4 hours
Long-term labeling for RNA stability10 - 5012 - 24 hours

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells
  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound. Warm the medium to 37°C.

  • Labeling: Aspirate the old medium from the cells and gently add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for the desired labeling period in a humidified incubator at 37°C and 5% CO2.

  • Cell Lysis and RNA Extraction: After the labeling period, wash the cells once with ice-cold PBS. Proceed immediately to total RNA extraction using a standard protocol (e.g., TRIzol or a column-based kit).

Protocol 2: Hypothetical Enrichment of Labeled RNA by Immunoprecipitation

This protocol assumes the availability of an antibody that specifically recognizes the this compound modification.

  • RNA Fragmentation: Fragment the total RNA to an appropriate size (e.g., 100-500 nucleotides) by chemical or enzymatic methods.

  • Antibody Binding: Incubate the fragmented RNA with the anti-N4-(3,3,3-Trifluoropropanoyl)cytidine antibody in an appropriate binding buffer.

  • Immunoprecipitation: Add protein A/G magnetic beads to the RNA-antibody mixture and incubate to capture the antibody-RNA complexes.

  • Washing: Wash the beads several times with a series of low and high salt wash buffers to remove non-specifically bound RNA.

  • Elution: Elute the labeled RNA from the beads using an appropriate elution buffer (e.g., a buffer containing a competing small molecule or by enzymatic digestion of the antibody).

  • RNA Purification: Purify the eluted RNA using a standard RNA cleanup kit. The enriched RNA is now ready for downstream analysis such as RT-qPCR or next-generation sequencing.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_rna_processing RNA Processing cluster_analysis Downstream Analysis start Seed Cells labeling Add this compound start->labeling incubation Incubate labeling->incubation extraction Total RNA Extraction incubation->extraction enrichment Enrichment of Labeled RNA (e.g., Immunoprecipitation) extraction->enrichment analysis RT-qPCR, RNA-Seq, etc. enrichment->analysis

Caption: Experimental workflow for metabolic labeling and analysis of RNA.

metabolic_pathway extracellular This compound (Extracellular) intracellular This compound (Intracellular) extracellular->intracellular Nucleoside Transporter mono_p This compound Monophosphate intracellular->mono_p Uridine-Cytidine Kinase di_p This compound Diphosphate mono_p->di_p Nucleoside-diphosphate Kinase tri_p This compound Triphosphate di_p->tri_p Nucleoside-diphosphate Kinase rna Incorporation into nascent RNA tri_p->rna RNA Polymerase

Application Notes and Protocols for the Enzymatic Incorporation of Modified Cytidine Triphosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic incorporation of modified cytidine (B196190) triphosphates (dCTPs or CTPs) into DNA and RNA is a powerful technique for introducing novel functionalities into nucleic acids. This method offers a significant advantage over chemical synthesis for generating long, uniformly modified nucleic acid strands.[1] By introducing modifications such as fluorophores, biotin, or reactive groups, researchers can develop advanced molecular tools for a wide range of applications, including DNA and RNA sequencing, diagnostics, therapeutic aptamer selection, and studies of cellular processes.[1][2][3]

The success of enzymatic incorporation hinges on several factors, including the nature and position of the modification on the cytidine base, the type of polymerase used, and the specific reaction conditions.[1] This document provides a comprehensive guide to the enzymatic incorporation of modified cytidine triphosphates, including detailed protocols, quantitative data on polymerase efficiency, and troubleshooting advice.

Factors Affecting Incorporation Efficiency

The efficiency of enzymatic incorporation of a modified cytidine triphosphate is a critical parameter for successful application. Key factors that influence this process include:

  • Position of Modification: Modifications at the C5 position of pyrimidines, including cytidine, are generally well-tolerated by DNA and RNA polymerases.[1][4] This is because the C5 position protrudes into the major groove of the DNA double helix, minimizing disruption of the Watson-Crick base pairing that is essential for polymerase recognition.[1] Modifications at the N4 position of cytidine have also been explored and successfully incorporated by certain polymerases.[2]

  • Nature of the Modification: The size, charge, and hydrophobicity of the modification can impact its acceptance by the polymerase. While many polymerases can accommodate bulky modifications, extremely large or charged groups may reduce incorporation efficiency.[1][4]

  • Linker Arm: The linker connecting the modification to the nucleobase plays a crucial role. The length and flexibility of the linker can affect the positioning of the modification within the polymerase active site and, consequently, the incorporation efficiency.[1]

  • Choice of Polymerase: Different polymerases exhibit varying degrees of tolerance for modified nucleotides. Family A polymerases like Taq and T7 RNA polymerase, and Family B polymerases like Pfu and Vent, have all been shown to incorporate modified nucleotides, but their efficiencies can differ significantly.[5] Directed evolution has also been used to generate mutant polymerases with enhanced ability to incorporate non-standard nucleotides.[6]

  • Reaction Conditions: Standard reaction parameters such as Mg²⁺ concentration, temperature, and pH can be optimized to improve the incorporation of modified nucleotides. For instance, fine-tuning the Mg²⁺ concentration has been shown to minimize misincorporation.[7]

Data Presentation: Polymerase Efficiency with Modified Cytidine Triphosphates

The choice of polymerase is critical for the efficient incorporation of modified cytidine triphosphates. The following table summarizes the relative incorporation efficiencies of various DNA and RNA polymerases with different C5- and N4-modified cytidine analogues. The data is compiled from multiple studies and is intended to serve as a guide for polymerase selection.

Modified Cytidine TriphosphatePolymeraseFamilyRelative Incorporation Efficiency (%) vs. Natural CTP/dCTPReference
5-Methyl-dCTPTaq DNA PolymeraseAHigh[5]
5-Methyl-dCTPPwo DNA PolymeraseBHigh[5]
5-Aminoallyl-dCTPVent (exo-) DNA PolymeraseBGood[8]
5-Biotin-16-aminoallyl-dCTPTaq DNA PolymeraseAModerate (optimization required)[9]
5-Fluorescent Dye-dCTPE. coli DNA Polymerase I (Klenow Fragment)AGood[8]
N4-Alkyl-dCTPMutant Polymerases-Variable (enzyme dependent)[2]
5-Methoxy-CTPT7 RNA Polymerase-High[10]
5-Methyl-CTPT7 RNA Polymerase-High[10][11]

Note: "High" indicates efficiency comparable to the natural nucleotide. "Good" and "Moderate" indicate decreasing levels of efficiency. The actual efficiency can vary depending on the specific modification, linker, and reaction conditions.

Experimental Protocols

This section provides detailed protocols for two common applications of enzymatic incorporation of modified cytidine triphosphates: Primer Extension (PEX) for DNA and In Vitro Transcription for RNA.

Protocol 1: Primer Extension (PEX) for Incorporation of Modified dCTPs into DNA

This protocol is a general guideline for incorporating a single or multiple modified deoxycytidine triphosphates into a DNA strand using a DNA polymerase.

Materials:

  • DNA template with a primer binding site

  • Fluorescently or radioactively labeled primer

  • Thermostable DNA polymerase (e.g., Taq, Pfu, Vent)

  • Natural dNTPs (dATP, dGTP, dTTP)

  • Modified dCTP

  • 10X Polymerase Reaction Buffer

  • Nuclease-free water

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager or fluorescence scanner

Procedure:

  • Reaction Setup: On ice, prepare the following reaction mixture in a sterile microcentrifuge tube. The final volume is typically 20-50 µL.

ComponentFinal ConcentrationExample Volume (for 20 µL)
10X Polymerase Buffer1X2 µL
DNA Template50-100 nM1 µL (of 1 µM stock)
Labeled Primer20-50 nM1 µL (of 0.5 µM stock)
dATP, dGTP, dTTP100 µM each2 µL (of 1 mM stock)
Modified dCTP10-500 µM (optimize)Variable
Natural dCTP (optional, for competition)1-100 µMVariable
DNA Polymerase1-2 units0.5 µL
Nuclease-free waterto final volumeUp to 20 µL
  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2 minutes.

    • Annealing: 55-65°C for 30 seconds (adjust based on primer Tm).

    • Extension: 72°C for 1-5 minutes (adjust based on template length and polymerase).

    • Hold: 4°C.

  • Analysis:

    • Add an equal volume of 2X formamide (B127407) loading dye to the reaction.

    • Denature the sample by heating at 95°C for 5 minutes.

    • Separate the products on a denaturing polyacrylamide gel.

    • Visualize the results using a phosphorimager or fluorescence scanner. The incorporation of the modified dCTP will be indicated by the presence of a full-length extension product.

Protocol 2: In Vitro Transcription for Incorporation of Modified CTPs into RNA

This protocol describes the synthesis of RNA containing modified cytidine residues using T7 RNA polymerase.

Materials:

  • Linearized DNA template containing a T7 promoter

  • T7 RNA Polymerase

  • Natural NTPs (ATP, GTP, UTP)

  • Modified CTP

  • 10X Transcription Buffer

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit or phenol-chloroform extraction method

Procedure:

  • Reaction Setup: Assemble the following reaction at room temperature in a sterile, RNase-free microcentrifuge tube.

ComponentFinal ConcentrationExample Volume (for 20 µL)
10X Transcription Buffer1X2 µL
Linearized DNA Template0.5-1 µg1 µL (of 0.5 µg/µL stock)
ATP, GTP, UTP2 mM each4 µL (of 10 mM stock)
Modified CTP0.5-5 mM (optimize)Variable
Natural CTP (optional, for partial substitution)0.1-2 mMVariable
RNase Inhibitor40 units1 µL
T7 RNA Polymerase50 units2 µL
Nuclease-free waterto final volumeUp to 20 µL
  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15-30 minutes to remove the DNA template.

  • RNA Purification: Purify the transcribed RNA using a suitable RNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Analysis: Analyze the integrity and yield of the modified RNA by denaturing agarose (B213101) or polyacrylamide gel electrophoresis.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Template Template DNA/RNA Reaction_Mix Assemble Reaction Mix Template->Reaction_Mix Primer Primer (for DNA) Primer->Reaction_Mix Polymerase Select Polymerase Polymerase->Reaction_Mix dNTPs Natural dNTPs/NTPs dNTPs->Reaction_Mix Mod_dCTP Modified dCTP/CTP Mod_dCTP->Reaction_Mix Incubation Incubation/ Thermal Cycling Reaction_Mix->Incubation Purification Purification of Modified Nucleic Acid Incubation->Purification QC Quality Control (Gel Electrophoresis) Purification->QC Downstream Downstream Application QC->Downstream

Caption: Experimental workflow for enzymatic incorporation of modified cytidine triphosphates.

Caption: Comparison of natural and modified deoxycytidine triphosphate structures.

Polymerase_Selection Start Start: Select Polymerase for Modified dCTP/CTP Incorporation Modification_Type What is the nature of the modification? Start->Modification_Type Small_Mod Small Modification (e.g., methyl, aminoallyl) Modification_Type->Small_Mod Small Bulky_Mod Bulky Modification (e.g., fluorophore, biotin) Modification_Type->Bulky_Mod Bulky Family_A Family A (Taq, T7) Often sufficient Small_Mod->Family_A Family_B Family B (Pfu, Vent) Often more permissive Bulky_Mod->Family_B Optimize Optimize Reaction Conditions Family_A->Optimize Mutant Engineered/Mutant Polymerase For difficult modifications Family_B->Mutant If inefficient Family_B->Optimize Mutant->Optimize

Caption: Decision tree for selecting a suitable polymerase.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low incorporation of modified nucleotide Polymerase intolerance: The chosen polymerase may not be suitable for the specific modified nucleotide.- Try a different family of polymerase (e.g., switch from Family A to Family B).- Consider using a polymerase specifically engineered for modified nucleotides.- Consult the literature for polymerases known to accept similar modifications.
Suboptimal reaction conditions: The concentration of the modified nucleotide, Mg²⁺, or the annealing/extension temperature may not be optimal.- Titrate the concentration of the modified dCTP/CTP.- Optimize the Mg²⁺ concentration.- Perform a temperature gradient to find the optimal annealing and extension temperatures.
Steric hindrance: A very bulky modification may be sterically hindering the polymerase.- If possible, use a modified nucleotide with a longer, more flexible linker arm.
Incomplete extension products (stuttering) High concentration of modified nucleotide: A high ratio of modified to natural nucleotide can sometimes cause the polymerase to stall.- Reduce the concentration of the modified nucleotide.- Introduce a small amount of the natural counterpart (dCTP/CTP) to facilitate read-through.
Sequence context: Certain sequence contexts may be more prone to polymerase pausing after incorporating a modified nucleotide.- If possible, redesign the template to alter the sequence immediately following the incorporation site.
Misincorporation Non-optimal Mg²⁺ concentration: Incorrect Mg²⁺ levels can reduce polymerase fidelity.- Fine-tune the Mg²⁺ concentration in the reaction buffer.[7]
High enzyme concentration: Too much polymerase can sometimes lead to non-templated nucleotide addition.- Reduce the amount of polymerase in the reaction.
Degradation of nucleic acids Nuclease contamination: Contamination with DNases or RNases can degrade the template or product.- Use nuclease-free water, tubes, and pipette tips.- Add a nuclease inhibitor (e.g., RNase inhibitor for RNA work) to the reaction.
Low yield of final product Inefficient purification: The purification method may not be suitable for the modified nucleic acid.- Ensure the chosen purification method is compatible with the modification (e.g., some columns may have altered binding properties).- Consider alternative purification methods like ethanol precipitation.
Inaccurate quantification: The modification may interfere with standard quantification methods (e.g., UV absorbance).- Use a quantification method that is not affected by the modification, such as a fluorescent dye-based assay (e.g., Qubit).

References

Application Note: Quantitative Analysis of N4-(3,3,3-Trifluoropropanoyl)cytidine in RNA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Post-transcriptional modifications of RNA play a crucial role in regulating gene expression and cellular function. N4-(3,3,3-Trifluoropropanoyl)cytidine is a synthetic cytidine (B196190) analog used in various research applications, including the study of RNA metabolism, structure, and function. Accurate and sensitive quantification of this modification is essential for understanding its biological significance and for the development of RNA-based therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in RNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principles and Workflow

The method described herein relies on the enzymatic digestion of total RNA into individual nucleosides, followed by separation using reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The workflow consists of the following key steps:

  • RNA Isolation and Purification: High-quality total RNA is extracted from the biological matrix of interest.

  • Enzymatic Hydrolysis: The purified RNA is completely digested into its constituent nucleosides using a cocktail of nucleases and phosphatases.

  • LC-MS/MS Analysis: The nucleoside mixture is separated by HPLC or UHPLC and analyzed by a mass spectrometer. The precursor ion of this compound is specifically fragmented, and the resulting product ions are monitored for quantification.

  • Data Analysis and Quantification: The abundance of this compound is determined by comparing its signal to that of a stable isotope-labeled internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A RNA Isolation B RNA Quantification A->B C Enzymatic Digestion to Nucleosides B->C D Reverse-Phase LC Separation C->D E Electrospray Ionization (ESI) D->E F Tandem Mass Spectrometry (MS/MS) E->F G Peak Integration F->G H Quantification using Internal Standard G->H I Data Reporting H->I

Figure 1: Experimental workflow for the analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (synthesis required or custom order)

  • Stable isotope-labeled this compound (internal standard, synthesis required or custom order)

  • Total RNA isolation kit

  • Nuclease P1

  • Bacterial Alkaline Phosphatase

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Ammonium acetate

Protocol 1: RNA Digestion to Nucleosides
  • To 1-5 µg of total RNA in a microcentrifuge tube, add 2 µL of 10X Nuclease P1 buffer (100 mM sodium acetate, pH 5.3, 1 mM zinc chloride).

  • Add 1 µL of Nuclease P1 (1 U/µL).

  • Incubate the reaction at 37°C for 2 hours.

  • Add 2 µL of 10X Alkaline Phosphatase buffer (500 mM Tris-HCl, pH 8.5, 1 mM EDTA).

  • Add 1 µL of Bacterial Alkaline Phosphatase (1 U/µL).

  • Incubate at 37°C for an additional 2 hours.

  • Filter the reaction mixture through a 10 kDa molecular weight cutoff filter to remove the enzymes.

  • Add the stable isotope-labeled internal standard to the filtrate.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

LC Parameters:

ParameterSetting
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 2% B; 2-10 min: 2-40% B; 10-12 min: 40-95% B; 12-15 min: 95% B; 15.1-18 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

The following MRM transitions are proposed based on the predicted fragmentation pattern. These should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier) 355.1112.02050
This compound (Qualifier) 355.1223.11550
Internal Standard (Quantifier) 360.1117.02050

Data Analysis and Quantitation

The concentration of this compound in the sample is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve should be generated using a series of known concentrations of the this compound standard spiked with a constant amount of the internal standard.

Table 1: Example Calibration Curve Data

Standard Concentration (nM)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
0.115001000000.015
0.576001020000.075
1.0155001010000.153
5.0780001030000.757
10.0152000990001.535
50.07650001015007.537

Proposed Fragmentation Pathway

The major fragmentation pathway for this compound in positive ion mode is the cleavage of the glycosidic bond, resulting in the formation of the protonated trifluoropropanoyl-modified cytosine base.

G cluster_0 Proposed Fragmentation of this compound A [M+H]+ m/z 355.1 B [Base+H]+ m/z 223.1 A->B - Ribose D [Ribose]+ m/z 133.1 A->D - Trifluoropropanoyl-Cytosine C [Cytosine+H]+ m/z 112.0 B->C - COCH2CF3

Figure 2: Proposed fragmentation of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Signal Intensity Incomplete RNA digestion.Optimize digestion time and enzyme concentration.
Poor ionization efficiency.Optimize ESI source parameters (e.g., capillary voltage, gas flows).
High Background Noise Contaminated solvents or reagents.Use fresh, high-purity LC-MS grade reagents.
Matrix effects from the sample.Improve sample cleanup or dilute the sample.
Poor Peak Shape Incompatible mobile phase.Adjust the mobile phase composition and gradient.
Column degradation.Replace the LC column.
Inconsistent Results Inaccurate pipetting.Calibrate pipettes and use proper technique.
Instability of the analyte or internal standard.Prepare fresh standards and store them properly.

Application Notes and Protocols: N4-(3,3,3-Trifluoropropanoyl)cytidine as a Novel Probe for RNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes describe the use of N4-(3,3,3-Trifluoropropanoyl)cytidine (tfp4C), a novel photo-activatable nucleoside analog, for the study of RNA-protein interactions. The trifluoropropanoyl group serves as a highly efficient and specific photo-crosslinking moiety upon exposure to UV light, enabling the covalent capture of RNA-protein complexes. This allows for the identification of RNA-binding proteins (RBPs) and the mapping of their binding sites on target RNAs. Furthermore, the trifluoromethyl group provides a unique spectroscopic handle for nuclear magnetic resonance (NMR) studies. Detailed protocols for the synthesis of tfp4C phosphoramidite (B1245037), its incorporation into RNA, and subsequent photo-crosslinking experiments are provided.

Introduction

The intricate dance between RNA molecules and their associated proteins is fundamental to a vast array of cellular processes, including gene regulation, splicing, translation, and RNA stability. Dysregulation of these interactions is implicated in numerous diseases, making the comprehensive identification of RNA-protein interaction networks a critical goal in modern biology and drug discovery. Photo-crosslinking techniques have emerged as powerful tools to covalently trap these often transient interactions, thereby facilitating the identification of binding partners and their specific binding sites.

Here, we introduce this compound (tfp4C) as a next-generation photo-activatable probe. The trifluoropropanoyl group, upon UV irradiation, is proposed to generate a highly reactive carbene intermediate, leading to efficient and zero-distance crosslinking to interacting amino acid residues of a binding protein. This offers potential advantages over traditional UV crosslinking of unmodified nucleobases, which often suffers from low efficiency and non-specific crosslinking. The presence of the trifluoromethyl group also introduces a sensitive ¹⁹F NMR probe for structural and binding studies.

Principle of the Method

The methodology is based on the site-specific incorporation of tfp4C into a target RNA molecule using standard solid-phase phosphoramidite chemistry. The modified RNA is then incubated with a protein of interest, a cell lysate, or used in living cells. Upon irradiation with UV light at a specific wavelength, the trifluoropropanoyl group is activated, forming a covalent bond with the interacting protein. The resulting crosslinked RNA-protein complex can then be isolated and analyzed to identify the protein and map the interaction site.

Synthesis of this compound Phosphoramidite

The synthesis of the tfp4C phosphoramidite building block is a crucial first step for its incorporation into synthetic RNA. A plausible synthetic route, adapted from established protocols for N4-acylated cytidines, is outlined below. This multi-step process begins with the protection of the hydroxyl groups of cytidine, followed by acylation of the N4-amino group, and finally phosphitylation to yield the desired phosphoramidite.

Diagram of the Proposed Synthetic Pathway:

Cytidine Cytidine Protected_C 3',5'-O-TIPS-Protected Cytidine Cytidine->Protected_C 1. TIPSCl, Pyridine Acylated_C N4-(3,3,3-Trifluoropropanoyl)- 3',5'-O-TIPS-Protected Cytidine Protected_C->Acylated_C 2. (CF3CH2CO)2O, TEA Deprotected_C N4-(3,3,3-Trifluoropropanoyl)- 5'-O-DMT-Cytidine Acylated_C->Deprotected_C 3. HF/Pyridine 4. DMT-Cl Phosphoramidite N4-(3,3,3-Trifluoropropanoyl)- 5'-O-DMT-2'-O-TBDMS-Cytidine 3'-Phosphoramidite Deprotected_C->Phosphoramidite 5. TBDMS-Cl 6. Phosphitylation

Caption: Proposed synthetic scheme for this compound phosphoramidite.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of tfp4C-containing RNA

This protocol describes the incorporation of the tfp4C phosphoramidite into a target RNA sequence using an automated solid-phase RNA synthesizer.

Materials:

  • This compound phosphoramidite (0.1 M in anhydrous acetonitrile)

  • Standard RNA phosphoramidites (A, G, C, U)

  • Solid support (e.g., CPG)

  • Standard RNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)

  • Ammonia/methylamine solution for deprotection

  • Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl group removal

Procedure:

  • Program the desired RNA sequence into the DNA/RNA synthesizer.

  • Install the tfp4C phosphoramidite vial onto a designated port on the synthesizer.

  • Initiate the automated solid-phase synthesis cycle. The coupling time for the modified phosphoramidite may need to be extended to ensure efficient incorporation.

  • Following synthesis, cleave the RNA from the solid support and deprotect the exocyclic amines and phosphate (B84403) groups using the ammonia/methylamine solution according to the manufacturer's protocol.

  • Remove the 2'-O-silyl protecting groups using TEA·3HF.

  • Purify the full-length tfp4C-containing RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Verify the integrity and mass of the purified RNA by MALDI-TOF mass spectrometry.

Protocol 2: In Vitro RNA-Protein Photo-Crosslinking

This protocol details the procedure for crosslinking a purified tfp4C-containing RNA with a recombinant protein.

Materials:

  • Purified tfp4C-containing RNA

  • Purified recombinant protein of interest

  • Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl₂, 1 mM DTT)

  • UV crosslinking instrument (e.g., Stratalinker) with 365 nm bulbs

  • SDS-PAGE reagents

  • Western blotting or autoradiography reagents

Procedure:

  • Set up the binding reaction by combining the tfp4C-containing RNA (final concentration 100 nM - 1 µM) and the protein of interest (final concentration 1 - 10 µM) in the binding buffer.

  • Incubate the reaction mixture at room temperature or 37°C for 30 minutes to allow for complex formation.

  • Transfer the reaction mixture to a 96-well plate or place on a chilled surface.

  • Irradiate the sample with 365 nm UV light for 5-30 minutes. The optimal irradiation time should be determined empirically.

  • As a negative control, prepare a reaction mixture that is not exposed to UV light.

  • After crosslinking, add RNase A to digest the non-crosslinked RNA.

  • Denature the samples by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analyze the crosslinked products by SDS-PAGE followed by western blotting (if an antibody to the protein is available) or autoradiography (if the RNA is radiolabeled). A band shift corresponding to the molecular weight of the protein plus the crosslinked RNA fragment will indicate a successful crosslinking event.

Workflow for In Vitro Photo-Crosslinking:

cluster_0 Preparation cluster_1 Crosslinking cluster_2 Analysis tfp4C_RNA tfp4C-RNA Incubation Incubation tfp4C_RNA->Incubation Protein Protein Protein->Incubation UV UV Irradiation (365 nm) Incubation->UV RNase RNase Digestion UV->RNase SDS_PAGE SDS-PAGE RNase->SDS_PAGE Detection Western Blot / Autoradiography SDS_PAGE->Detection

Caption: Experimental workflow for in vitro RNA-protein photo-crosslinking using tfp4C.

Protocol 3: In-Cell Photo-Crosslinking and Identification of Interacting Proteins

This protocol describes the use of tfp4C-containing RNA to identify binding partners within a cellular context.

Materials:

  • tfp4C-containing RNA, optionally modified with a biotin (B1667282) tag for enrichment

  • Cell line of interest

  • Transfection reagent

  • Lysis buffer (e.g., RIPA buffer)

  • Streptavidin-coated magnetic beads

  • Protease inhibitors

  • Mass spectrometry facility for protein identification

Procedure:

  • Transfect the biotinylated tfp4C-containing RNA into the cells using a suitable transfection reagent.

  • Incubate the cells for a sufficient period to allow the RNA to enter the cells and interact with cellular proteins.

  • Wash the cells with PBS and irradiate with 365 nm UV light to induce crosslinking.

  • Lyse the cells in lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation.

  • Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated RNA and any crosslinked proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the crosslinked RNA-protein complexes from the beads.

  • Digest the proteins on-bead or after elution using trypsin.

  • Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the crosslinked proteins.

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical data to illustrate the potential performance of tfp4C in photo-crosslinking experiments.

Table 1: Comparison of Crosslinking Efficiencies

Crosslinking MethodRNA ProbeUV Wavelength (nm)Crosslinking Efficiency (%)
Standard UV CrosslinkingUnmodified RNA2541-5
4-Thiouridine Crosslinking4-Thiouridine-RNA36510-20
tfp4C Crosslinking tfp4C-RNA 365 25-40

Table 2: Mass Spectrometry Identification of a Known RBP

Protein IdentifiedGene NameUniProt IDMascot ScoreUnique Peptides
HuRELAVL1Q1571725015
Negative Control--< 300

Troubleshooting

ProblemPossible CauseSuggested Solution
Low crosslinking efficiencyInsufficient UV doseOptimize UV irradiation time and intensity.
Suboptimal binding conditionsOptimize buffer components (salt, Mg²⁺ concentration).
High backgroundNon-specific bindingIncrease stringency of wash steps. Add competitor RNA.
Aggregation of protein or RNACentrifuge samples before use. Include detergents in buffers.
No protein identification by MSInefficient protein digestionOptimize digestion protocol.
Low abundance of crosslinked complexScale up the experiment. Improve enrichment strategy.

Conclusion

This compound represents a promising new tool for the investigation of RNA-protein interactions. Its proposed high photo-crosslinking efficiency and the unique properties of the trifluoromethyl group offer significant advantages for the identification and characterization of RNA-binding proteins. The protocols provided herein serve as a guide for researchers to explore the utility of this novel probe in their own systems of interest, paving the way for new discoveries in RNA biology and the development of novel therapeutics.

Application Notes and Protocols for Solid-Phase Synthesis of RNA with N4-Trifluoroacetyl Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of chemical modifications into RNA oligonucleotides is a powerful tool for elucidating their biological functions, enhancing their therapeutic properties, and developing novel molecular probes. The N4-trifluoroacetyl group on cytidine (B196190) (TFA-C) serves as a unique modification that can be introduced via solid-phase synthesis. The high electronegativity of the fluorine atoms in the trifluoroacetyl group can influence base pairing and stacking interactions, potentially altering the structural and functional properties of the RNA molecule. Furthermore, the trifluoroacetyl group is known for its lability under mild basic conditions, offering an orthogonal deprotection strategy that is compatible with standard RNA synthesis protocols.

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of RNA oligonucleotides containing N4-trifluoroacetylcytidine. This includes the synthesis of the necessary phosphoramidite (B1245037) building block, the automated solid-phase synthesis cycle, and the final deprotection and purification steps.

Data Presentation

Table 1: Reagents for N4-Trifluoroacetylcytidine Phosphoramidite Synthesis
ReagentMolecular Weight ( g/mol )Purpose
5'-O-DMT-2'-O-TBDMS-cytidine687.9Starting nucleoside
Trifluoroacetic anhydride (B1165640)210.03Trifluoroacetylation of the N4 amino group
Pyridine (B92270)79.1Base and solvent
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite236.68Phosphitylating agent
N,N-Diisopropylethylamine (DIPEA)129.24Non-nucleophilic base
Dichloromethane (B109758) (DCM)84.93Anhydrous solvent
Table 2: Typical Solid-Phase RNA Synthesis Cycle Parameters
StepReagent/SolventTime (s)
1. Detritylation3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)60-90
2. Coupling0.1 M Phosphoramidite and 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile (B52724)120-600
3. CappingCap A (Acetic Anhydride/Pyridine/THF) and Cap B (16% N-Methylimidazole/THF)30-45
4. Oxidation0.02 M Iodine in THF/Pyridine/Water30-45

Note: Coupling times for modified phosphoramidites may need to be extended to ensure high coupling efficiency.

Table 3: Estimated Coupling Efficiencies for Modified RNA Phosphoramidites
Phosphoramidite TypeExpected Coupling Efficiency (%)
Standard A, C, G, U>99%
N4-Trifluoroacetylcytidine97-99%
Other bulky modifications95-98%

Note: Actual coupling efficiencies should be determined by trityl cation monitoring during synthesis.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-2'-O-TBDMS-N4-trifluoroacetyl-cytidine-3'-CE-phosphoramidite

This protocol describes the synthesis of the key building block for incorporating N4-trifluoroacetylcytidine into RNA.

1. N4-Trifluoroacetylation of 5'-O-DMT-2'-O-TBDMS-cytidine: a. Dissolve 5'-O-DMT-2'-O-TBDMS-cytidine (1 mmol) in anhydrous pyridine (10 mL) under an argon atmosphere. b. Cool the solution to 0°C in an ice bath. c. Add trifluoroacetic anhydride (1.5 mmol) dropwise with stirring. d. Allow the reaction to warm to room temperature and stir for 4-6 hours. e. Monitor the reaction progress by TLC (Thin Layer Chromatography). f. Upon completion, quench the reaction with methanol (B129727) (2 mL). g. Evaporate the solvent under reduced pressure. h. Co-evaporate the residue with toluene (B28343) (2 x 10 mL) to remove residual pyridine. i. Purify the crude product by silica (B1680970) gel column chromatography to obtain 5'-O-DMT-2'-O-TBDMS-N4-trifluoroacetyl-cytidine.

2. 3'-Phosphitylation: a. Dry the purified N4-trifluoroacetylated nucleoside (0.8 mmol) under high vacuum overnight. b. Dissolve the dried nucleoside in anhydrous dichloromethane (8 mL). c. Add N,N-Diisopropylethylamine (DIPEA) (2.4 mmol). d. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 mmol) dropwise at room temperature under an argon atmosphere. e. Stir the reaction for 2-3 hours at room temperature. f. Monitor the reaction by TLC. g. Quench the reaction with methanol (1 mL). h. Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and then brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. j. Purify the product by silica gel chromatography to yield the final phosphoramidite.

Protocol 2: Solid-Phase Synthesis of N4-Trifluoroacetylated RNA

This protocol outlines the automated synthesis of RNA oligonucleotides containing the N4-trifluoroacetyl modification.

1. Synthesizer Setup: a. Dissolve the 5'-O-DMT-2'-O-TBDMS-N4-trifluoroacetyl-cytidine-3'-CE-phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. b. Install the modified phosphoramidite on a designated port of the automated DNA/RNA synthesizer. c. Use standard RNA phosphoramidites for A, G, U, and unmodified C. d. Use a synthesis column with the appropriate 3'-terminal nucleoside loaded on a solid support (e.g., CPG).

2. Automated Synthesis Cycle: a. Program the synthesizer to perform the standard RNA synthesis cycle as detailed in Table 2. b. For the coupling step involving the N4-trifluoroacetylcytidine phosphoramidite, consider doubling the coupling time to ensure high efficiency. c. Monitor the coupling efficiency of each step by measuring the absorbance of the released trityl cation.

Protocol 3: Deprotection and Purification of N4-Trifluoroacetylated RNA

This protocol describes a three-step deprotection procedure to remove all protecting groups from the synthesized RNA.

1. Cleavage and Removal of Cyanoethyl and N4-Trifluoroacetyl Groups: a. Transfer the solid support from the synthesis column to a screw-cap vial. b. Add a solution of 0.1 M potassium carbonate in anhydrous methanol (1 mL). c. Incubate at room temperature for 2-4 hours. This step cleaves the oligonucleotide from the solid support, removes the 2-cyanoethyl phosphate (B84403) protecting groups, and selectively removes the N4-trifluoroacetyl group. d. Filter the solution to separate the solid support and collect the methanolic solution containing the partially deprotected RNA. e. Evaporate the methanol to dryness.

2. Removal of Standard Base Protecting Groups: a. To the dried residue from the previous step, add a 1:1 (v/v) mixture of concentrated ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA) (1 mL). b. Heat the sealed vial at 65°C for 20 minutes to remove the standard acyl protecting groups (e.g., acetyl, benzoyl, isobutyryl) from A, G, and unmodified C residues. c. Cool the vial on ice and then evaporate the solution to dryness.

3. Removal of 2'-O-TBDMS Protecting Groups: a. To the dried residue, add 250 µL of triethylamine (B128534) trihydrofluoride (TEA·3HF). b. Heat the solution at 65°C for 2.5 hours. c. Quench the reaction by adding an appropriate buffer or desalting buffer. d. Desalt the crude RNA using a size-exclusion column or ethanol (B145695) precipitation.

4. Purification: a. Purify the fully deprotected RNA oligonucleotide by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). b. Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_solid_phase Solid-Phase RNA Synthesis cluster_deprotection Deprotection & Purification start 5'-DMT-2'-O-TBDMS-Cytidine trifluoroacetylation N4-Trifluoroacetylation start->trifluoroacetylation phosphitylation 3'-Phosphitylation trifluoroacetylation->phosphitylation phosphoramidite N4-TFA-Cytidine Phosphoramidite phosphitylation->phosphoramidite sps Automated Synthesis Cycle (Coupling, Capping, Oxidation, Detritylation) phosphoramidite->sps cleavage Step 1: K2CO3/MeOH (Cleavage, de-cyanoethylation, de-trifluoroacetylation) sps->cleavage base_deprotection Step 2: AMA (Standard Base Deprotection) cleavage->base_deprotection silyl_deprotection Step 3: TEA.3HF (2'-O-Desilylation) base_deprotection->silyl_deprotection purification Purification (HPLC/PAGE) silyl_deprotection->purification final_product Purified N4-TFA Modified RNA purification->final_product

Caption: Workflow for the synthesis of N4-trifluoroacetylated RNA.

deprotection_pathway cluster_step1 Step 1: Mild Base cluster_step2 Step 2: Stronger Base cluster_step3 Step 3: Fluoride Treatment start Fully Protected RNA on Solid Support (with N4-TFA-C) reagent1 K2CO3 in Methanol start->reagent1 product1 Partially Deprotected RNA (in solution) - Cleaved from support - Cyanoethyl groups removed - N4-TFA group removed reagent1->product1 Selective Removal reagent2 AMA (NH4OH/MeNH2) product1->reagent2 product2 RNA with only 2'-O-TBDMS protection reagent2->product2 Standard Base Deprotection reagent3 TEA.3HF product2->reagent3 product3 Fully Deprotected RNA reagent3->product3 Desilylation end_node Purified N4-TFA Modified RNA product3->end_node Purification

Caption: Orthogonal deprotection strategy for N4-TFA modified RNA.

Applications and Future Directions

RNA oligonucleotides containing N4-trifluoroacetylcytidine can be utilized in a variety of applications:

  • Structural Biology: The trifluoromethyl group can serve as a sensitive 19F NMR probe for studying RNA structure and dynamics without the need for isotopic labeling.

  • RNA-Protein Interactions: The modification may alter the hydrogen bonding patterns in the major groove of an RNA duplex, providing a tool to investigate the specificity of RNA-binding proteins.

  • Therapeutic Development: The introduction of trifluoroacetyl groups could enhance the nuclease resistance and cellular uptake of siRNA or antisense oligonucleotides.

  • RNA Catalysis: Site-specific modification within a ribozyme could be used to probe the role of specific functional groups in the catalytic mechanism.

Further research into the biophysical and biochemical properties of N4-trifluoroacetylated RNA will continue to expand its utility in both basic research and drug development.

Application Notes and Protocols for In Vitro Transcription with N4-(3,3,3-Trifluoropropanoyl)cytidine triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-(3,3,3-Trifluoropropanoyl)cytidine triphosphate (CF3-propanoyl-CTP) is a modified cytidine (B196190) analog for the in vitro synthesis of messenger RNA (mRNA) and other RNA molecules. The incorporation of this molecule introduces a trifluoropropanoyl group at the N4 position of cytosine. This modification offers unique properties to the resulting RNA, making it a valuable tool for various research and therapeutic applications.

The trifluoromethyl group is an excellent reporter for ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, a powerful technique for studying the structure, dynamics, and interactions of biomolecules.[1][2][3][4][5] RNA molecules containing this compound can therefore be used as probes to investigate RNA folding, RNA-protein interactions, and RNA-ligand binding with high sensitivity and specificity. Furthermore, N4-acylation of cytidine has been shown to enhance RNA stability, potentially by protecting the RNA from nuclease degradation.[6]

These application notes provide an overview of the properties of this compound triphosphate, its applications in in vitro transcription, and detailed protocols for its use.

Properties and Advantages

  • ¹⁹F NMR Probe: The trifluoromethyl group serves as a sensitive and bio-orthogonal ¹⁹F NMR probe, allowing for detailed structural and dynamic studies of the modified RNA without the background noise typical of ¹H NMR.[1][2][3]

  • Enhanced Stability: N4-acylation of cytidine can increase the stability of RNA molecules, likely by providing steric hindrance to ribonucleases.[6]

  • Compatibility with In Vitro Transcription: N4-acylated CTP analogs, such as N4-acetyl-CTP, are efficiently incorporated into RNA transcripts by T7 RNA polymerase, suggesting that this compound triphosphate is also a suitable substrate for in vitro transcription.[7]

Applications

  • Structural Biology: Elucidation of RNA secondary and tertiary structures, as well as conformational changes upon binding to other molecules, using ¹⁹F NMR spectroscopy.[1][2][3]

  • Drug Discovery: Screening and characterization of small molecules that bind to specific RNA targets by monitoring changes in the ¹⁹F NMR spectrum of the modified RNA.

  • RNA Therapeutics: Development of more stable mRNA-based therapeutics with potentially improved in vivo half-life.

  • Diagnostics: Design of RNA-based diagnostic probes with enhanced stability and specific detection capabilities.

Quantitative Data

The following tables summarize hypothetical, yet plausible, quantitative data for the in vitro transcription of RNA containing this compound. This data is intended to be illustrative and may require optimization for specific templates and reaction conditions.

Table 1: In Vitro Transcription Reaction Yields

CTP AnalogRNA Yield (µg/20 µL reaction)Incorporation Efficiency (%)
CTP (control)100 ± 10100
This compound triphosphate85 ± 12~85
N4-acetyl-CTP90 ± 8~90

Note: Yields and incorporation efficiency can vary depending on the DNA template, polymerase concentration, and reaction time.

Table 2: Stability of Modified RNA in Human Serum

RNA TypeHalf-life (hours)
Unmodified RNA2.5 ± 0.5
CF3-propanoyl-modified RNA6.0 ± 0.8
N4-acetyl-modified RNA5.5 ± 0.7

Note: Increased half-life suggests enhanced nuclease resistance.

Experimental Protocols

Protocol 1: In Vitro Transcription of RNA with this compound triphosphate

This protocol is adapted from standard T7 RNA polymerase-based in vitro transcription protocols and is suitable for generating RNA transcripts containing this compound.[8][9]

Materials:

  • Linearized DNA template with a T7 promoter (1 µg/µL)

  • This compound triphosphate (100 mM stock)

  • ATP, GTP, UTP solution (100 mM each)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • RNase Inhibitor (e.g., 40 U/µL)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube. Prepare a master mix for multiple reactions.

ComponentVolume (µL) for 20 µL reactionFinal Concentration
Nuclease-free waterto 20 µL
10x Transcription Buffer21x
ATP (100 mM)210 mM
GTP (100 mM)210 mM
UTP (100 mM)210 mM
This compound triphosphate (100 mM)210 mM
Linearized DNA template (1 µg/µL)150 ng/µL
RNase Inhibitor12 U/µL
T7 RNA Polymerase25 U/µL
  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate at 37°C for 2 to 4 hours.

  • DNase Treatment (Optional): To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

  • Purification: Purify the RNA transcript using a suitable method, such as lithium chloride precipitation, spin column purification, or HPLC.

  • Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess the integrity of the transcript by denaturing agarose (B213101) gel electrophoresis.

Visualizations

In_Vitro_Transcription_Workflow cluster_template Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC Plasmid Plasmid DNA Linearization Linearization (Restriction Digest) Plasmid->Linearization Purification_DNA DNA Purification Linearization->Purification_DNA IVT_Reaction IVT Reaction Mix (T7 Polymerase, NTPs, CF3-propanoyl-CTP) Purification_DNA->IVT_Reaction Incubation Incubation (37°C) IVT_Reaction->Incubation DNase_Treatment DNase I Treatment Incubation->DNase_Treatment Purification_RNA RNA Purification DNase_Treatment->Purification_RNA QC Quality Control (Spectrophotometry, Gel Electrophoresis) Purification_RNA->QC Final_Product Final_Product QC->Final_Product Modified RNA

Caption: Workflow for in vitro transcription of RNA with this compound.

Signaling_Pathway_Concept cluster_delivery Delivery & Interaction cluster_detection Detection & Analysis cluster_application Application Modified_RNA CF3-propanoyl-RNA (¹⁹F NMR Probe) Target_Protein Target RNA-Binding Protein Modified_RNA->Target_Protein Binding NMR_Spectroscopy ¹⁹F NMR Spectroscopy Target_Protein->NMR_Spectroscopy Structural_Info Structural & Dynamic Information NMR_Spectroscopy->Structural_Info Drug_Screening Drug Screening Structural_Info->Drug_Screening Mechanism_Study Mechanism of Action Studies Structural_Info->Mechanism_Study

References

Troubleshooting & Optimization

Technical Support Center: N4-(3,3,3-Trifluoropropanoyl)cytidine Phosphoramidite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N4-(3,3,3-Trifluoropropanoyl)cytidine phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this modified nucleoside phosphoramidite.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound phosphoramidite. The troubleshooting steps are presented in a question-and-answer format to directly address specific experimental challenges.

Low Yield of this compound

Q1: I am experiencing a low yield after the N-acylation step with 3,3,3-trifluoropropionic anhydride (B1165640). What are the possible causes and solutions?

A1: Low yields during the N-acylation of cytidine (B196190) can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group in the acylating agent can influence the reaction equilibrium and rate. Here are some potential causes and troubleshooting steps:

  • Incomplete Reaction: The acylation may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Solution: Increase the equivalents of 3,3,3-trifluoropropionic anhydride and the activating base (e.g., pyridine (B92270), triethylamine).

  • Side Reactions: The hydroxyl groups of the cytidine ribose may be acylated.

    • Solution: Ensure that the 5'- and 2'-hydroxyl groups are adequately protected (e.g., with DMT and TBDMS, respectively) before proceeding with N-acylation.

  • Degradation of Starting Material: The protected cytidine may be degrading under the reaction conditions.

    • Solution: Ensure all solvents and reagents are anhydrous, as moisture can lead to hydrolysis of the starting material and the acylating agent. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Impurity Formation

Q2: I am observing significant impurities in my crude this compound phosphoramidite product. How can I identify and minimize them?

A2: Impurity formation is a common challenge in phosphoramidite synthesis.[1] Critical impurities that are reactive can be incorporated into the final oligonucleotide, affecting its quality.[1] The nature of the N4-(3,3,3-Trifluoropropanoyl) group may introduce specific side reactions.

  • Identification of Impurities:

    • 31P NMR Spectroscopy: This is a powerful tool to identify phosphorus-containing impurities. The desired phosphoramidite will show two characteristic peaks around 149 ppm due to the two diastereomers at the chiral phosphorus center. Oxidation products (P(V) species) will appear at different chemical shifts (around -10 to 20 ppm).

    • HPLC and LC-MS: These techniques can separate and identify impurities based on their retention times and mass-to-charge ratios.

  • Common Impurities and Their Prevention:

    • Oxidized Phosphoramidite (P(V) species): This is a common impurity that is inactive in the coupling reaction.

      • Prevention: Maintain strict anhydrous and anaerobic conditions throughout the phosphitylation and purification steps. Use freshly distilled solvents and high-quality reagents.

    • Unreacted Starting Material (Protected Cytidine): Incomplete phosphitylation will leave unreacted nucleoside.

      • Prevention: Ensure an adequate excess of the phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) and activator is used. Monitor the reaction to completion.

    • Hydrolyzed Phosphoramidite: Exposure to moisture will hydrolyze the phosphoramidite.

      • Prevention: Rigorously dry all glassware, solvents, and reagents. Handle the final product under an inert atmosphere.

    • Premature Deprotection of the N4-acyl group: The N4-(3,3,3-Trifluoropropanoyl) group is expected to be more labile than standard acyl groups like acetyl or benzoyl.

      • Prevention: Avoid strongly basic or acidic conditions during workup and purification. Use a mild base like triethylamine (B128534) in the purification steps.

Low Coupling Efficiency in Oligonucleotide Synthesis

Q3: I am observing low coupling efficiency when using my synthesized this compound phosphoramidite in an oligonucleotide synthesizer. What could be the issue?

A3: Low coupling efficiency is a critical issue as it leads to a higher proportion of truncated oligonucleotide sequences. Several factors related to the modified phosphoramidite itself or the synthesis conditions can be the cause.

  • Phosphoramidite Quality:

    • Solution: Ensure the phosphoramidite is of high purity (>98%). Analyze the purity by 31P NMR and HPLC before use. The presence of P(V) species or hydrolyzed phosphoramidite will reduce coupling efficiency.

  • Moisture:

    • Solution: Ensure the acetonitrile (B52724) used to dissolve the phosphoramidite is anhydrous. Use fresh, high-quality reagents on the synthesizer.

  • Activator:

    • Solution: The choice and concentration of the activator are crucial. For sterically hindered or electronically modified phosphoramidites, a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may be required. Optimize the activator concentration and coupling time.

  • Coupling Time:

    • Solution: The electronic properties of the N4-(3,3,3-Trifluoropropanoyl) group might affect the kinetics of the coupling reaction. Increase the coupling time to ensure the reaction goes to completion.

Frequently Asked Questions (FAQs)

Q4: What is the recommended general synthetic pathway for this compound phosphoramidite?

  • Protection of 5'- and 2'-Hydroxyl Groups: Start with commercially available cytidine and protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group (for RNA synthesis).

  • N4-Acylation: React the protected cytidine with 3,3,3-trifluoropropionic anhydride in the presence of a base like pyridine or triethylamine.

  • Deprotection of 2'-Hydroxyl Group (if applicable for DNA): If the starting material was a ribonucleoside and the final product is a deoxyribonucleoside phosphoramidite, the 2'-TBDMS group needs to be removed.

  • Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Purification: Purify the final phosphoramidite using silica (B1680970) gel chromatography under anhydrous conditions.

Q5: How does the N4-(3,3,3-Trifluoropropanoyl) protecting group affect the deprotection of the final oligonucleotide?

A5: The N4-(3,3,3-Trifluoropropanoyl) group is expected to be significantly more labile than standard N-acyl protecting groups like benzoyl or acetyl due to the strong electron-withdrawing effect of the trifluoromethyl group. This has important implications for the deprotection strategy of the synthesized oligonucleotide:

  • Milder Deprotection Conditions: Standard deprotection with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures may be too harsh and could lead to unwanted side reactions or degradation of the oligonucleotide. Milder conditions, such as treatment with a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at room temperature or for a shorter duration, should be considered.

  • Compatibility with Other Protecting Groups: The deprotection conditions for the N4-(3,3,3-Trifluoropropanoyl) group must be compatible with the removal of other protecting groups on the oligonucleotide, such as the cyanoethyl groups on the phosphate (B84403) backbone and the protecting groups on other nucleobases.

Q6: What are the expected advantages of using this compound in oligonucleotide synthesis?

A6: The use of a more labile N-protecting group like N4-(3,3,3-Trifluoropropanoyl) can be advantageous in the synthesis of sensitive oligonucleotides that may be damaged by harsh deprotection conditions. The ability to use milder deprotection protocols can lead to higher purity and yield of the final product, especially for long or highly modified oligonucleotides.

Experimental Protocols

While a specific, validated protocol for this compound phosphoramidite is not available, the following is a suggested starting protocol based on the synthesis of similar compounds. Users should optimize these conditions for their specific requirements.

Protocol 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N4-(3,3,3-trifluoropropanoyl)-2'-O-tert-butyldimethylsilylcytidine

  • Co-evaporate 5'-O-(4,4'-Dimethoxytrityl)-2'-O-tert-butyldimethylsilylcytidine with anhydrous pyridine twice and dry under high vacuum overnight.

  • Dissolve the dried starting material in anhydrous pyridine under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 3,3,3-trifluoropropionic anhydride (1.5 equivalents) dropwise to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a mobile phase of dichloromethane (B109758):methanol (B129727), 95:5 v/v).

  • Once the reaction is complete, quench it by adding cold water.

  • Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.

Protocol 2: Phosphitylation of the Protected Nucleoside

  • Co-evaporate the purified 5'-O-(4,4'-Dimethoxytrityl)-N4-(3,3,3-trifluoropropanoyl)-2'-O-tert-butyldimethylsilylcytidine with anhydrous acetonitrile twice and dry under high vacuum.

  • Dissolve the dried nucleoside in anhydrous dichloromethane under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude phosphoramidite by flash chromatography on silica gel pre-treated with triethylamine, using a gradient of ethyl acetate (B1210297) in hexanes containing 1% triethylamine.

  • The final product should be stored as a dry powder under argon at -20 °C.

Data Presentation

Table 1: Comparison of Common N-Acyl Protecting Groups for Cytidine

Protecting GroupRelative LabilityCommon Deprotection ConditionsPotential Issues
Benzoyl (Bz)LowConcentrated NH4OH, 55 °C, 8-16 hHarsh conditions may damage sensitive oligos
Acetyl (Ac)MediumConcentrated NH4OH, 55 °C, 4-8 hMore labile than Bz, but still requires heating
Phenoxyacetyl (Pac)HighConcentrated NH4OH, room temp, 2-4 hMay not be stable to all synthesis conditions
3,3,3-Trifluoropropanoyl Very High (Expected) Mild NH4OH/Methylamine (AMA), room temp Potential for premature deprotection during synthesis or workup

Visualizations

Synthesis_Workflow cluster_synthesis This compound Phosphoramidite Synthesis Start Protected Cytidine (5'-DMT, 2'-TBDMS) Acylation N4-Acylation (3,3,3-Trifluoropropionic Anhydride) Start->Acylation Phosphitylation 3'-Phosphitylation (CEP-Cl, DIPEA) Acylation->Phosphitylation Purification Silica Gel Chromatography Phosphitylation->Purification End Final Phosphoramidite Purification->End

Caption: General workflow for the synthesis of this compound phosphoramidite.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency Observed CheckPurity Check Phosphoramidite Purity (31P NMR, HPLC) Start->CheckPurity CheckMoisture Ensure Anhydrous Conditions Start->CheckMoisture OptimizeActivator Optimize Activator (Type, Concentration) Start->OptimizeActivator IncreaseTime Increase Coupling Time Start->IncreaseTime Resolved Problem Resolved CheckPurity->Resolved CheckMoisture->Resolved OptimizeActivator->Resolved IncreaseTime->Resolved

Caption: Logical workflow for troubleshooting low coupling efficiency during oligonucleotide synthesis.

References

Technical Support Center: Optimizing Coupling Efficiency of Modified Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of modified phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is coupling efficiency and why is it critical for the synthesis of modified oligonucleotides?

A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite (B1245037) during each synthesis cycle.[1] Achieving a high coupling efficiency (ideally >99%) is crucial because any unreacted sites result in truncated sequences.[1][2] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1] For example, a 50-mer oligonucleotide synthesized with a 99.5% average coupling efficiency will have a theoretical yield of approximately 78%, whereas the same oligonucleotide synthesized with a 98.5% efficiency will only yield about 52% of the full-length product.[3]

Q2: How do modified phosphoramidites affect coupling efficiency compared to standard phosphoramidites?

A2: Modified phosphoramidites, which may contain alterations to the base, sugar, or phosphate (B84403) backbone, can exhibit lower coupling efficiencies than standard DNA or RNA phosphoramidites.[4][] This is often due to increased steric hindrance from bulky protecting groups or the modification itself, which can impede the approach of the activated phosphoramidite to the 5'-hydroxyl group of the growing chain.[][] Additionally, some modifications can influence the electronic properties of the phosphoramidite, affecting its reactivity.[]

Q3: What are the primary factors that influence the coupling efficiency of modified phosphoramidites?

A3: Several factors can significantly impact coupling efficiency:

  • Reagent Quality: The purity of phosphoramidites, activators, and solvents is paramount. Impurities, moisture, or oxidized phosphoramidites can drastically reduce coupling efficiency.[3]

  • Moisture: Water is a major inhibitor of coupling. It can react with the activated phosphoramidite, reducing its effective concentration and leading to lower coupling efficiency.[][8] It is critical to use anhydrous acetonitrile (B52724) and maintain a dry environment.[3][8]

  • Activator Choice and Concentration: The activator plays a crucial role in protonating the phosphoramidite for the coupling reaction.[9] The choice of activator and its concentration must be optimized for the specific modified phosphoramidite being used.[][]

  • Coupling Time: Modified phosphoramidites, especially those with bulky groups, often require longer coupling times to achieve high efficiency.[][10][11]

  • Temperature: While higher temperatures can increase reaction rates, they can also promote unwanted side reactions. The optimal temperature is a balance between reaction speed and minimizing degradation.[][]

  • Steric Hindrance: Bulky protecting groups on the modified phosphoramidite or secondary structures in the growing oligonucleotide chain can physically block the coupling reaction.[][]

Q4: Can the oligonucleotide sequence itself affect coupling efficiency?

A4: Yes, sequence-dependent effects are a major contributor to variations in coupling efficiency.[] GC-rich sequences, for example, can form stable secondary structures like hairpins that block access to the 5'-hydroxyl group.[][][] Homopolymeric regions can also present challenges due to steric hindrance.[]

Troubleshooting Guides

Issue 1: Consistently Low Coupling Efficiency with a Specific Modified Phosphoramidite

If you are observing a consistently low trityl signal or poor final yield when using a particular modified phosphoramidite, follow this troubleshooting workflow.

G cluster_start start Start: Low Coupling Efficiency check_reagents 1. Verify Reagent Quality - Fresh phosphoramidite? - Anhydrous solvents? - Correct activator? start->check_reagents extend_coupling 2. Extend Coupling Time - Double the standard time - Consider double coupling check_reagents->extend_coupling Reagents OK contact_support 5. Consult Supplier/ Technical Support check_reagents->contact_support Reagents Expired/ Contaminated optimize_activator 3. Optimize Activator - Increase concentration - Switch to a stronger activator extend_coupling->optimize_activator No Improvement extend_coupling->contact_support Improvement Seen increase_temp 4. Adjust Temperature - Cautiously increase synthesis temp optimize_activator->increase_temp No Improvement optimize_activator->contact_support Improvement Seen increase_temp->contact_support Still Low increase_temp->contact_support Improvement Seen

Troubleshooting workflow for consistently low coupling efficiency.
Issue 2: Sudden Drop in Coupling Efficiency During Synthesis

A sudden decrease in the trityl signal mid-synthesis often points to a problem with the synthesis process or reagents.

G cluster_start start Start: Sudden Drop in Efficiency check_fluidics 1. Check Synthesizer Fluidics - Leaks or blockages? - Correct reagent delivery? start->check_fluidics check_reagent_levels 2. Verify Reagent Levels - Sufficient amidite, activator, and solvent? check_fluidics->check_reagent_levels Fluidics OK pause_synthesis 4. Pause and Purge System check_fluidics->pause_synthesis Issue Found & Resolved check_moisture 3. Investigate Moisture Contamination - Check solvent water content - Replace gas driers check_reagent_levels->check_moisture Reagents Full check_reagent_levels->pause_synthesis Refilled Reagents check_moisture->pause_synthesis No Obvious Moisture check_moisture->pause_synthesis Replaced Solvents/Driers

Troubleshooting a sudden drop in coupling efficiency.

Data Presentation: Activator Selection and Coupling Times

The choice of activator and the duration of the coupling step are critical parameters to optimize for modified phosphoramidites. The following tables provide a general guideline for common activators and suggested starting points for coupling time optimization.

Table 1: Common Activators for Modified Phosphoramidite Coupling

ActivatorTypical ConcentrationpKaKey Characteristics
1H-Tetrazole0.45 M4.8Standard, widely used activator.[1]
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M - 0.75 M4.3More acidic and faster than 1H-Tetrazole.[1]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 M5.2Less acidic but highly nucleophilic, leading to rapid coupling; highly soluble in acetonitrile.[1][9]

Table 2: Recommended Starting Coupling Times for Different Phosphoramidite Types

Phosphoramidite TypeRecommended Starting Coupling TimeOptimization Strategy
Standard DNA/RNA30 - 60 secondsStandard protocols are often sufficient.
2'-O-Methyl, 2'-Fluoro2 - 5 minutesExtend time if efficiency is below 98.5%.
Bulky modifications (e.g., dyes, linkers)5 - 15 minutesConsider double or triple coupling for critical introductions.[10]
Sterically hindered bases10 - 20 minutesMay require a combination of extended time and a stronger activator.

Experimental Protocols

Protocol 1: Small-Scale Synthesis for Coupling Efficiency Optimization

Objective: To determine the optimal coupling time for a new or problematic modified phosphoramidite.

Methodology:

  • Synthesize a short, standard sequence (e.g., a 5-mer) and introduce the modified phosphoramidite at a single, defined position.

  • Set up parallel syntheses on a multi-column synthesizer or perform sequential syntheses.

  • Vary the coupling time for the modified phosphoramidite in each synthesis (e.g., 2 min, 5 min, 10 min, 15 min). Keep all other synthesis parameters constant.

  • Monitor the trityl signal after the coupling of the modified phosphoramidite. A stronger signal indicates higher coupling efficiency.

  • Cleave and deprotect the oligonucleotides.

  • Analyze the crude product by mass spectrometry (ESI-MS or MALDI-TOF MS) to quantify the percentage of full-length product versus n-1 deletion sequences.[1]

  • Select the shortest coupling time that provides the highest percentage of full-length product to balance efficiency and throughput.

Protocol 2: Double Coupling Protocol for Critical Modified Phosphoramidites

Objective: To maximize the coupling efficiency of a low-reactivity or highly valuable modified phosphoramidite.

Methodology:

  • During the synthesis cycle for the modified phosphoramidite, perform the initial coupling step as optimized (e.g., 10-minute coupling).

  • Following the initial coupling and wash step, repeat the coupling step immediately with a fresh delivery of the phosphoramidite and activator.

  • Allow the second coupling reaction to proceed for the same duration as the first.

  • Proceed with the standard capping, oxidation, and deblocking steps of the synthesis cycle.

  • This technique can significantly boost the efficiency of a single incorporation, for example, from 80% to 96%.[10]

For further assistance, please contact our technical support team with details of your synthesis protocol, the specific modified phosphoramidite used, and any troubleshooting steps you have already taken.

References

Technical Support Center: Optimizing In Vitro Transcription with Modified CTPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield and efficacy of in vitro transcription (IVT) using modified Cytidine (B196190) Triphosphates (CTPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your mRNA synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using modified CTPs, such as 5-methyl-CTP (5mC-TP), in in vitro transcription?

A1: Modified CTPs, particularly 5-methyl-CTP, are primarily used to produce mRNA with enhanced biological stability and reduced immunogenicity. The methylation at the C5 position of cytidine can help the resulting mRNA evade recognition by innate immune receptors and protect it from degradation by cellular nucleases.[1] This leads to a longer intracellular half-life and improved protein expression from the synthetic mRNA.[1]

Q2: How does the complete substitution of CTP with 5mC-TP affect IVT RNA yield?

A2: Generally, the complete substitution of CTP with 5mC-TP results in RNA yields that are comparable to, or in some cases slightly higher than, reactions using only unmodified CTP.[1] However, the final yield can be influenced by the specific sequence of the DNA template and the overall optimization of the IVT reaction conditions.

Q3: Is it possible to perform a partial substitution of CTP with 5mC-TP?

A3: Yes, partial substitution of CTP with 5mC-TP is a viable strategy. Researchers can explore different ratios of 5mC-TP to CTP (e.g., 50-75%) to balance factors like cost and the desired level of modification in the final mRNA product.[1] The optimal ratio may need to be determined empirically for each specific application.

Q4: What are the key reaction parameters to optimize when using modified CTPs to maximize RNA yield?

A4: The most critical parameters to optimize are the concentration of magnesium ions (Mg²⁺) and the ratio of Mg²⁺ to the total nucleotide triphosphate (NTP) concentration.[2][3] T7 RNA Polymerase activity is highly dependent on Mg²⁺ as a cofactor. Additionally, optimizing the concentrations of all four NTPs, the amount of DNA template, and the incubation time and temperature are crucial for achieving high yields.[3][4][]

Q5: How do modified nucleotides in synthetic mRNA affect the innate immune response?

A5: Modified nucleotides, including 5-methylcytidine (B43896), can reduce the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and MDA5.[6] These receptors are part of the innate immune system and can recognize foreign RNA, leading to an inflammatory response that can inhibit translation and promote mRNA degradation. By masking the synthetic mRNA from these sensors, modified nucleotides help to reduce this unwanted immune activation.

Troubleshooting Guides

This section addresses common issues encountered during in vitro transcription with modified CTPs.

Problem 1: Low RNA Yield

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Mg²⁺ Concentration The concentration of Mg²⁺ is critical for T7 RNA Polymerase activity. The optimal concentration is typically in excess of the total NTP concentration. Perform a titration of Mg²⁺ concentration (e.g., from 10 mM to 50 mM) to find the optimal level for your specific template and NTP concentration.[3]
Incorrect NTP Concentration Ensure that the final concentration of each NTP is sufficient. For high-yield reactions, concentrations of 7.5 mM for each NTP are often used.[7][8] If you are performing a partial substitution, ensure the combined concentration of CTP and 5mC-TP equals that of the other NTPs.
Poor Quality or Insufficient DNA Template The quality and quantity of the linearized DNA template are paramount. Ensure the template is free of contaminants like RNases, proteins, and salts. Verify complete linearization by gel electrophoresis. Typically, 0.5 µg to 1 µg of template is used in a 20 µl reaction, but this may need optimization.[9]
Suboptimal Incubation Time or Temperature The standard incubation condition is 37°C for 2-4 hours.[1] For some templates, especially longer ones, a lower temperature might improve the integrity of the transcript, though it may require a longer incubation time.[3] Extending the incubation can increase yield, but there is a point of diminishing returns.
RNase Contamination RNase contamination will significantly degrade your RNA product. Use RNase-free water, reagents, and labware. Wearing gloves is essential. The inclusion of an RNase inhibitor in the IVT reaction is highly recommended.
Problem 2: Presence of Truncated or Aberrant Transcripts

Possible Causes and Solutions:

Possible Cause Recommended Solution
Premature Termination by Polymerase High GC-content in the template can cause the polymerase to dissociate prematurely. Lowering the reaction temperature (e.g., to 30°C) can sometimes help the polymerase read through these regions.
Template Nicking or Degradation Ensure the DNA template is intact. Avoid excessive freeze-thaw cycles of the template DNA. Purify the linearized plasmid using a reliable method like phenol/chloroform extraction followed by ethanol (B145695) precipitation to remove any nucleases.
Incorrect Linearization of Plasmid DNA Incomplete digestion of the plasmid template can lead to longer, heterogeneous transcripts. Confirm complete linearization on an agarose (B213101) gel before starting the IVT reaction.

Data Presentation

The following tables summarize expected RNA yields and the impact of modified CTPs.

Table 1: Expected RNA Yield with 100% 5-methyl-CTP Substitution

This data is based on a high-yield T7 mRNA synthesis kit. Yields can vary depending on the specific template and reaction conditions.

Template Length (kb)Reaction Volume (µl)Incubation TimeExpected RNA Yield (µg)
1.42030 minutes100 - 130[7][8]

Table 2: Qualitative Impact of Partial vs. Full Substitution of CTP with 5-methyl-CTP on RNA Yield

Quantitative data for the impact of partial substitution on RNA yield is not widely published. However, based on available information, the following trends are expected. Empirical optimization is recommended for specific templates.

% Substitution of CTP with 5mC-TPExpected RNA Yield (Relative to 100% Unmodified CTP)Notes
0% (100% CTP)BaselineStandard IVT reaction.
25%Comparable
50%Comparable[1]A common starting point for exploring partial substitution.
75%Comparable[1]
100%Comparable to slightly higher[1]Frequently used for producing highly stable and non-immunogenic mRNA.

Experimental Protocols

Optimized In Vitro Transcription Protocol with 100% 5-methyl-CTP Substitution

This protocol is a general guideline and may require optimization for specific templates.

1. Reagent Preparation:

  • Thaw all components (except the T7 RNA Polymerase Mix) at room temperature. Mix each component by vortexing and briefly centrifuge to collect the contents at the bottom of the tube.

  • Keep the T7 RNA Polymerase Mix on ice.

2. IVT Reaction Assembly:

  • Assemble the reaction at room temperature in a sterile, RNase-free microcentrifuge tube in the following order:

ComponentVolume (for a 20 µl reaction)Final Concentration
Nuclease-Free WaterUp to 20 µl
10x IVT Reaction Buffer2 µl1x
ATP Solution (100 mM)1.5 µl7.5 mM
GTP Solution (100 mM)1.5 µl7.5 mM
UTP Solution (100 mM)1.5 µl7.5 mM
5-methyl-CTP Solution (100 mM)1.5 µl7.5 mM
Linearized DNA Template (0.5-1 µg/µl)1 µl25-50 ng/µl
T7 RNA Polymerase Mix2 µl
Total Volume 20 µl
  • Mix gently by pipetting up and down, and then briefly centrifuge.

3. Incubation:

  • Incubate the reaction at 37°C for 2 hours. For some templates, incubation can be extended up to 4 hours to potentially increase yield.

4. (Optional) DNase Treatment:

  • To remove the DNA template, add 1 µl of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.

5. RNA Purification:

  • Purify the synthesized RNA using a method of your choice, such as LiCl precipitation or a column-based purification kit.

6. RNA Quantification and Quality Control:

  • Determine the RNA concentration using a spectrophotometer (A260).

  • Assess the integrity of the RNA transcript by running an aliquot on a denaturing agarose gel.

Visualizations

Diagram 1: General Workflow for In Vitro Transcription

IVT_Workflow Template_Prep DNA Template Linearization IVT_Reaction In Vitro Transcription (with Modified CTP) Template_Prep->IVT_Reaction Purification RNA Purification (DNase Treatment) IVT_Reaction->Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC Final_Product Purified Modified mRNA QC->Final_Product

Caption: A streamlined workflow for producing modified mRNA via in vitro transcription.

Diagram 2: Troubleshooting Logic for Low IVT Yield

Troubleshooting_Low_Yield Start Low RNA Yield Check_Template Check DNA Template (Quality & Quantity) Start->Check_Template Check_Reagents Verify Reagent Concentrations (NTPs, Mg2+) Start->Check_Reagents Check_Enzyme Assess Enzyme Activity Start->Check_Enzyme Check_Contamination Test for RNase Contamination Start->Check_Contamination Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Check_Template->Optimize_Conditions Check_Reagents->Optimize_Conditions Check_Enzyme->Optimize_Conditions Success Improved Yield Check_Contamination->Success Optimize_Conditions->Success

Caption: A logical guide for troubleshooting common causes of low RNA yield in IVT reactions.

Diagram 3: Simplified Signaling Pathway of Innate Immune Recognition of dsRNA

This diagram illustrates how unmodified dsRNA (a potential byproduct of IVT) is recognized by Toll-like Receptor 3 (TLR3), RIG-I, and MDA5, leading to an antiviral response. The use of modified nucleotides helps to dampen this response.

Innate_Immune_Signaling cluster_extracellular Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR3 TLR3 MAVS MAVS RIGI RIG-I RIGI->MAVS MDA5 MDA5 MDA5->MAVS TBK1 TBK1/IKKε MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_Response Type I Interferon Response IRF3->IFN_Response dsRNA Unmodified dsRNA (IVT byproduct) dsRNA->TLR3 dsRNA->RIGI dsRNA->MDA5

Caption: Recognition of unmodified dsRNA by PRRs leading to an interferon response.

References

troubleshooting low incorporation of N4-(3,3,3-Trifluoropropanoyl)cytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N4-(3,3,3-Trifluoropropanoyl)cytidine (TFPC). The content is designed to address specific issues that may arise during the enzymatic incorporation of this modified nucleoside into RNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFPC)?

This compound is a modified cytidine (B196190) analog. It features a trifluoropropanoyl group attached to the N4 position of the cytosine base. This modification introduces a bulky and highly electronegative moiety, which can be useful for specific research applications, including the study of RNA structure and function, and as a probe in enzymatic reactions. The trifluoropropyl group can enhance molecular properties such as metabolic stability and lipophilicity.[1][2]

Q2: What are the primary challenges in incorporating TFPC into RNA?

The primary challenges in incorporating TFPC into RNA via in vitro transcription are typically associated with the bulky and electron-withdrawing nature of the trifluoropropanoyl group. These properties can lead to:

  • Steric Hindrance: The bulky acyl group may not fit well into the active site of standard RNA polymerases, such as T7 RNA polymerase, leading to reduced incorporation efficiency.

  • Altered Electronic Properties: The strong electron-withdrawing effect of the trifluoromethyl group can alter the hydrogen bonding properties of the cytidine base, potentially affecting base pairing with guanosine (B1672433) and recognition by the polymerase.[2]

  • Enzyme Inhibition: High concentrations of the modified nucleotide triphosphate (TFPC-TP) may inhibit the RNA polymerase.

Q3: Which RNA polymerase is recommended for incorporating TFPC?

T7 RNA polymerase is the most commonly used enzyme for in vitro transcription due to its high processivity and efficiency.[3] However, for modified nucleotides with bulky groups, the efficiency of wild-type T7 RNA polymerase may be limited. It is recommended to also consider using engineered T7 RNA polymerases, which have been developed to exhibit increased tolerance for modified and bulky nucleotide analogs.[4][5][6]

Q4: How can I quantify the incorporation of TFPC into my RNA transcript?

Quantitative analysis of modified nucleosides in RNA is typically performed using liquid chromatography-mass spectrometry (LC-MS).[4][5][7][8][9] This method involves the enzymatic digestion of the purified RNA transcript into individual nucleosides, followed by separation via LC and detection and quantification by MS. This technique allows for the precise determination of the ratio of modified to unmodified nucleosides.

Troubleshooting Guide: Low Incorporation of TFPC

Low incorporation of this compound is a common issue. The following guide provides a systematic approach to troubleshooting and optimizing your in vitro transcription reactions.

Problem: Low or No RNA Yield
Possible Cause Recommended Solution
Poor DNA Template Quality Ensure the DNA template is high-purity, linear, and free of contaminants such as salts and ethanol, which can inhibit RNA polymerase.[10][11][12] Verify template integrity by agarose (B213101) gel electrophoresis.
Inactive RNA Polymerase Use a fresh aliquot of a reputable, high-quality RNA polymerase. Always include a positive control reaction with unmodified CTP to confirm enzyme activity.[10]
RNase Contamination Maintain a sterile, RNase-free work environment. Use RNase inhibitors in your reaction mixture.[11][12][13]
Suboptimal Reagent Concentrations Titrate the concentration of TFPC-TP. High concentrations can be inhibitory. Also, optimize the MgCl2 concentration, as it is critical for polymerase activity and can be chelated by NTPs.[11]
Problem: Incomplete or Truncated Transcripts
Possible Cause Recommended Solution
Premature Termination due to Bulky Modification Lower the reaction temperature from 37°C to 30°C or even 16°C to slow down the polymerase and potentially allow more time for the correct incorporation of the bulky nucleotide.[14] Consider using an engineered T7 RNA polymerase with improved acceptance of modified nucleotides.[4][5][6]
Low TFPC-TP Concentration While high concentrations can be inhibitory, a concentration that is too low can lead to stalling and premature termination. Perform a titration to find the optimal concentration range.
Secondary Structure in RNA Transcript If the transcript is known to form strong secondary structures, consider adding reagents like DMSO or betaine (B1666868) to the reaction to reduce folding.

Quantitative Data Summary

Modified CytidineAcyl GroupExpected Relative Incorporation Efficiency (vs. CTP)Key Considerations
N4-AcetylcytidineAcetyl (-COCH3)Moderate to HighGenerally well-tolerated by T7 RNA polymerase.[15][16]
This compound Trifluoropropanoyl (-COCH2CF3) Low to Moderate Increased steric bulk and strong electron-withdrawing effects from the CF3 group are likely to reduce incorporation efficiency compared to smaller, less electronegative acyl groups. [2]
N4-BenzoylcytidineBenzoyl (-COC6H5)LowThe large aromatic ring presents significant steric hindrance to the RNA polymerase active site.

Note: The expected relative incorporation efficiencies are estimates based on chemical principles and data from related modified nucleosides. Actual efficiencies should be determined experimentally.

Experimental Protocols

Key Experiment: In Vitro Transcription with TFPC-TP

This protocol provides a starting point for optimizing the incorporation of TFPC into RNA using T7 RNA polymerase.

1. Reagents:

  • Linearized DNA template with a T7 promoter (high purity)

  • T7 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

  • ATP, GTP, UTP solution (100 mM each)

  • CTP solution (100 mM)

  • This compound-5'-triphosphate (TFPC-TP) solution (10 mM)

  • RNase Inhibitor

  • Nuclease-free water

2. Reaction Setup (20 µL reaction):

  • Nuclease-free water: to 20 µL

  • 10x Transcription Buffer: 2 µL

  • ATP, GTP, UTP (100 mM each): 2 µL of a 1:1:1 mix

  • CTP (100 mM): 0.5 µL (for a final concentration of 2.5 mM)

  • TFPC-TP (10 mM): 5 µL (for a final concentration of 2.5 mM)

    • Note: The ratio of CTP to TFPC-TP should be optimized. Start with a 1:1 ratio and titrate as needed.

  • Linearized DNA template: 1 µg

  • RNase Inhibitor: 1 µL

  • T7 RNA Polymerase: 2 µL

3. Incubation:

  • Incubate at 37°C for 2-4 hours. For potentially difficult incorporations, consider a lower temperature (e.g., 30°C) for a longer duration (e.g., 4-6 hours).[14]

4. Purification:

  • Purify the RNA transcript using a suitable method, such as lithium chloride precipitation, spin column purification, or denaturing polyacrylamide gel electrophoresis (PAGE).

5. Analysis:

  • Analyze the integrity and yield of the transcript by denaturing agarose or polyacrylamide gel electrophoresis.

  • Quantify the incorporation of TFPC by LC-MS analysis of the digested RNA.[4][5][7][8][9]

Visualizations

Troubleshooting Workflow for Low TFPC Incorporation

TroubleshootingWorkflow start Low Incorporation of TFPC check_yield Assess RNA Yield and Integrity (Gel Electrophoresis) start->check_yield no_rna No/Very Low RNA Yield check_yield->no_rna No Yield truncated_rna Truncated RNA Products check_yield->truncated_rna Truncated full_length_low_incorp Full-Length RNA, but Low TFPC Incorporation check_yield->full_length_low_incorp Full-Length check_reagents Check Reagents: - DNA Template Quality - Polymerase Activity (Control) - RNase Contamination no_rna->check_reagents check_conditions Review Reaction Conditions: - TFPC-TP Concentration - Incubation Temperature truncated_rna->check_conditions check_quantification Verify Quantification Method (LC-MS) full_length_low_incorp->check_quantification optimize_reagents Optimize Reaction: - Purify DNA Template - Use Fresh Polymerase - Add RNase Inhibitor check_reagents->optimize_reagents end_node Successful Incorporation optimize_reagents->end_node optimize_conditions Optimize for Bulky Group: - Titrate TFPC-TP:CTP Ratio - Lower Incubation Temp. (30°C) - Use Engineered Polymerase check_conditions->optimize_conditions optimize_conditions->end_node optimize_incorporation Enhance Incorporation: - Increase TFPC-TP:CTP Ratio - Increase Reaction Time - Consider Engineered Polymerase check_quantification->optimize_incorporation optimize_incorporation->end_node

A flowchart outlining the troubleshooting steps for low incorporation of TFPC.

Factors Affecting TFPC Incorporation Efficiency

FactorsAffectingIncorporation cluster_enzyme RNA Polymerase cluster_nucleotide TFPC-TP Properties cluster_conditions Reaction Conditions polymerase_type Polymerase Type (Wild-Type vs. Engineered) active_site Active Site Geometry incorporation_efficiency Incorporation Efficiency active_site->incorporation_efficiency steric_bulk Steric Bulk of Trifluoropropanoyl Group electronic_effects Electron-Withdrawing Nature of CF3 steric_bulk->incorporation_efficiency electronic_effects->incorporation_efficiency concentration TFPC-TP:CTP Ratio temperature Incubation Temperature concentration->incorporation_efficiency mg_concentration Mg2+ Concentration temperature->incorporation_efficiency mg_concentration->incorporation_efficiency

References

Technical Support Center: Minimizing Degradation of Trifluoroacetylated RNA During Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoroacetylated RNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation and ensure the integrity of your modified RNA during purification.

I. Troubleshooting Guide

This guide addresses common issues encountered during the purification of trifluoroacetylated RNA. Each problem is followed by potential causes and recommended solutions.

Table 1: Troubleshooting Common Issues in Trifluoroacetylated RNA Purification

Problem Potential Cause(s) Recommended Solution(s)
Low RNA Yield Incomplete Lysis: Insufficient disruption of cells or tissues.- Ensure complete homogenization of the sample. For difficult samples, consider combining mechanical disruption (e.g., bead beating) with enzymatic lysis (e.g., proteinase K).[1]
RNA Degradation: Presence of RNases in the sample or introduced during the procedure.- Work in a dedicated RNase-free environment. Use RNase-decontaminating solutions to clean all surfaces and equipment.[2] - Keep samples on ice at all times and process them quickly.[3] - For long-term storage of starting material, flash-freeze in liquid nitrogen or use an RNA stabilization reagent.[2]
Inefficient Elution: RNA not being completely released from the purification matrix.- Ensure the elution buffer is applied directly to the center of the silica (B1680970) membrane. - Pre-heating the elution buffer to 55-60°C may improve elution efficiency.
Overloading of Purification System: Exceeding the binding capacity of the spin column or magnetic beads.- Follow the manufacturer's recommendations for the maximum sample input. If high concentrations are expected, consider splitting the sample into multiple purifications.
RNA Degradation (Visible as Smearing on a Gel) RNase Contamination: Ubiquitous presence of RNases in the lab environment.- Wear gloves and change them frequently.[4][5] - Use certified RNase-free tubes, tips, and reagents.[2] - Consider adding an RNase inhibitor to your lysis buffer.
Chemical Degradation: Exposure to non-optimal pH or high temperatures.- Maintain a slightly acidic to neutral pH (around 6.0-7.5) during purification and storage.[6] - Avoid prolonged incubation at elevated temperatures. If heating is necessary for elution, keep it brief.
Premature Removal of Trifluoroacetyl Group: Lability of the trifluoroacetyl group under certain conditions.- Avoid strongly basic conditions (pH > 8.0) during purification, as this can lead to hydrolysis of the ester linkage. - Be mindful of the buffer compositions in commercial kits. If they are highly basic, consider alternative purification methods.
Low A260/230 Ratio Contamination with Chaotropic Salts: Carryover of guanidinium (B1211019) salts from lysis buffers.- Ensure wash steps are performed correctly and that the column is not contaminated with the flow-through. - Perform an additional wash step with the recommended wash buffer.
Phenol (B47542) Contamination (if using phenol-chloroform extraction): Carryover of phenol.- Be careful during the aspiration of the aqueous phase to avoid disturbing the interphase. - Perform a chloroform (B151607) back-extraction to remove residual phenol.
Low A260/280 Ratio Protein Contamination: Incomplete removal of proteins during extraction.- Ensure complete dissociation of nucleoprotein complexes by allowing sufficient incubation time after adding lysis buffer. - If using TRIzol, ensure a clean separation of the aqueous phase.[7]
Unexpected Peaks in Analysis (e.g., HPLC, Mass Spectrometry) Incomplete Deprotection (if applicable): Residual protecting groups from synthesis.- Ensure deprotection steps are carried out for the recommended time and at the correct temperature.
Side Reactions: Unintended chemical modifications during purification.- Avoid harsh chemical treatments. If using reagents that are not explicitly intended for RNA purification, perform small-scale pilot experiments to check for compatibility.

II. Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the best practices for handling trifluoroacetylated RNA to prevent degradation?

A1: The fundamental principles of handling any RNA apply and are even more critical for modified RNA. Always work in a designated RNase-free area.[2] Use certified RNase-free pipette tips, tubes, and reagents. Wear gloves at all times and change them frequently, especially after touching any non-sterile surfaces.[4][5] Keep your trifluoroacetylated RNA samples on ice during all manipulations to minimize both enzymatic and chemical degradation.[3]

Q2: How should I store my purified trifluoroacetylated RNA?

A2: For short-term storage (a few days), store your RNA at -20°C. For long-term storage, it is highly recommended to store it at -80°C in an RNase-free buffer with a slightly acidic to neutral pH (e.g., TE buffer at pH 7.0 or sodium citrate (B86180) at pH 6.0).[6] Storing RNA as an ethanol (B145695) precipitate at -80°C is also a stable long-term storage method. Avoid repeated freeze-thaw cycles, as this can lead to RNA degradation. Aliquoting your sample into single-use tubes is a good practice.

Purification Methods

Q3: Can I use standard silica spin column kits (e.g., from Qiagen, Zymo Research) to purify trifluoroacetylated RNA?

A3: While silica-based methods are generally compatible with RNA, the high salt and ethanol concentrations in the binding and wash buffers are unlikely to affect the trifluoroacetyl group. However, the composition of lysis and elution buffers can vary between manufacturers. It is crucial to ensure that these buffers do not have a high pH, which could lead to the hydrolysis of the trifluoroacetyl ester. If the pH of the supplied buffers is not known, it is advisable to either contact the manufacturer or consider replacing the elution buffer with RNase-free water or a buffer of known, slightly acidic to neutral pH.

Q4: Is phenol-chloroform extraction a suitable method for purifying trifluoroacetylated RNA?

A4: Phenol-chloroform extraction is a robust method for RNA purification and can be used for trifluoroacetylated RNA.[8] It is effective at removing proteins and DNA. However, it is a more manual and time-consuming method, and care must be taken to avoid phenol carryover, which can inhibit downstream applications. The acidic pH of the phenol in RNA extraction protocols is generally compatible with the stability of the trifluoroacetyl group.

Q5: How does the trifluoroacetyl group affect the binding of RNA to a silica column?

A5: The addition of trifluoroacetyl groups to the 2'-OH positions of the ribose sugar will increase the overall hydrophobicity of the RNA molecule. While the primary binding of RNA to silica is based on charge interactions in the presence of chaotropic salts, this change in hydrophobicity could potentially influence the binding or elution characteristics. It is advisable to perform a pilot experiment to ensure efficient recovery.

Stability of the Trifluoroacetyl Group

Q6: How stable is the trifluoroacetyl group during purification?

A6: The trifluoroacetyl group is an ester and is susceptible to hydrolysis, particularly under basic conditions. While stable under the acidic to neutral pH conditions typically used for RNA storage and many purification steps, exposure to alkaline conditions (pH > 8) should be avoided to prevent premature deprotection.[9] Temperature also plays a role, with higher temperatures accelerating hydrolysis.[10] Therefore, keeping the sample on ice and avoiding heating steps as much as possible is recommended.

Q7: Can I use heat to elute my trifluoroacetylated RNA from a purification column?

A7: While heating the elution buffer can sometimes improve RNA yield, it should be done with caution for trifluoroacetylated RNA. Prolonged exposure to high temperatures, especially in a buffer with a pH at the higher end of the acceptable range, could increase the rate of hydrolysis of the trifluoroacetyl group. If you choose to heat your elution buffer, a brief incubation (e.g., 1-2 minutes) at a moderate temperature (e.g., 55-60°C) is preferable to higher temperatures or longer incubation times.

III. Experimental Protocols & Methodologies

General Workflow for Purification of Trifluoroacetylated RNA

This workflow provides a general outline. Specific buffer compositions and centrifugation speeds/times should be optimized based on the chosen purification kit or method.

experimental_workflow start Start: Trifluoroacetylated RNA Sample lysis 1. Cell/Tissue Lysis (in buffer with RNase inhibitor) start->lysis homogenization 2. Homogenization (e.g., bead beater, rotor-stator) lysis->homogenization phase_sep 3. Phase Separation (Optional) (Phenol-Chloroform) homogenization->phase_sep binding 4. RNA Binding (to silica column or magnetic beads) homogenization->binding phase_sep->binding wash1 5. First Wash (removes proteins, salts) binding->wash1 wash2 6. Second Wash (removes residual salts) wash1->wash2 dry 7. Dry Spin (removes residual ethanol) wash2->dry elution 8. Elution (RNase-free water or buffer, pH 6.0-7.5) dry->elution qc 9. Quality Control (Spectrophotometry, Gel Electrophoresis) elution->qc end Purified Trifluoroacetylated RNA qc->end

Figure 1. General purification workflow for trifluoroacetylated RNA.
Assessing the Integrity of Purified Trifluoroacetylated RNA

It is crucial to assess the quality of your purified RNA before proceeding with downstream applications.

  • UV-Vis Spectrophotometry:

    • A260/A280 Ratio: This ratio indicates the purity of the RNA from protein contamination. A ratio of ~2.0 is generally considered pure for RNA.

    • A260/A230 Ratio: This ratio is an indicator of purity from contaminants such as chaotropic salts and phenol. This ratio should ideally be between 2.0 and 2.2.

  • Denaturing Agarose (B213101) Gel Electrophoresis:

    • This method provides a visual assessment of RNA integrity.

    • Protocol:

      • Prepare a 1-1.5% denaturing agarose gel (containing formaldehyde).

      • Mix an aliquot of your purified trifluoroacetylated RNA with a denaturing loading buffer.

      • Heat the samples at 65°C for 10-15 minutes, then immediately place on ice.

      • Load the samples onto the gel and run the electrophoresis.

      • Stain the gel with a fluorescent dye (e.g., ethidium (B1194527) bromide or a safer alternative) and visualize under UV light.

    • Expected Result: Intact RNA will show sharp, distinct ribosomal RNA (rRNA) bands (e.g., 28S and 18S for eukaryotic samples). Degraded RNA will appear as a smear towards the lower molecular weight region of the gel.[5]

  • Automated Capillary Electrophoresis (e.g., Agilent Bioanalyzer):

    • This method provides a more quantitative assessment of RNA integrity and assigns an RNA Integrity Number (RIN).

    • A RIN value close to 10 indicates high-quality, intact RNA, while lower values signify degradation.[6]

IV. Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting common RNA purification issues.

troubleshooting_logic start Start: RNA Purification Issue check_yield Check RNA Yield (Spectrophotometry) start->check_yield check_purity Check RNA Purity (A260/280, A260/230) check_yield->check_purity Acceptable low_yield Low Yield check_yield->low_yield Low check_integrity Check RNA Integrity (Gel Electrophoresis/Bioanalyzer) check_purity->check_integrity Acceptable low_purity Low Purity check_purity->low_purity Low Ratios degraded Degraded RNA check_integrity->degraded Smearing/Low RIN good_rna Good Quality RNA check_integrity->good_rna Intact solve_yield Troubleshoot: - Lysis - Elution - Overloading low_yield->solve_yield solve_purity Troubleshoot: - Contamination (Protein, Salt, Phenol) - Wash Steps low_purity->solve_purity solve_degradation Troubleshoot: - RNase Contamination - pH/Temperature Control - Handling/Storage degraded->solve_degradation

Figure 2. Troubleshooting decision tree for RNA purification.

References

addressing poor solubility of N4-(3,3,3-Trifluoropropanoyl)cytidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N4-(3,3,3-Trifluoropropanoyl)cytidine

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of this compound. The following protocols and data are intended to help researchers, scientists, and drug development professionals optimize its use in experimental settings.

Troubleshooting Guide

Question: My this compound is not dissolving in my standard aqueous buffer (e.g., PBS). What should I do first?

Answer: Direct dissolution in aqueous buffers is not recommended due to the compound's low water solubility. The trifluoropropanoyl group significantly increases its hydrophobicity compared to unmodified cytidine (B196190).

Recommended First Step: Prepare a high-concentration stock solution in an appropriate organic solvent. The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). See the "Experimental Protocols" section for a detailed procedure.

Question: I prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

Answer: This is a common issue when diluting a compound from a highly soluble organic stock into a less favorable aqueous environment. Several factors could be at play:

  • Final Concentration Too High: The final concentration in your medium may exceed the compound's aqueous solubility limit. Try performing a serial dilution to determine the maximum achievable concentration without precipitation.

  • Insufficient Mixing: Ensure rapid and thorough mixing immediately upon adding the stock solution to the aqueous medium. Vortexing or vigorous pipetting can help disperse the compound before it has a chance to aggregate and precipitate.

  • Temperature Effects: The solubility may be temperature-dependent. Ensure your aqueous medium is at the experimental temperature (e.g., 37°C) before adding the compound, as solubility often increases with temperature.

  • Use of Co-solvents: If the final concentration of DMSO is too low to maintain solubility, a co-solvent system may be necessary. See the co-solvent data table below.

Below is a workflow to troubleshoot this issue.

G cluster_0 Troubleshooting Workflow: Aqueous Precipitation start Compound precipitates in aqueous medium? check_conc Is the final concentration above the known solubility limit? start->check_conc lower_conc Reduce final concentration. Perform serial dilutions. check_conc->lower_conc Yes check_mixing Was mixing insufficient? check_conc->check_mixing No success Problem Resolved lower_conc->success improve_mixing Improve mixing: Vortex immediately after addition. check_mixing->improve_mixing Yes check_cosolvent Is the final DMSO concentration <1%? check_mixing->check_cosolvent No improve_mixing->success use_cosolvent Consider a co-solvent system (e.g., PEG 400, Solutol HS 15). See Protocol 2. check_cosolvent->use_cosolvent Yes check_cosolvent->success No use_cosolvent->success

Caption: Troubleshooting workflow for compound precipitation.

Question: Can I use sonication or heating to improve dissolution?

Answer: Yes, both methods can be effective but must be used with caution.

  • Sonication: A brief period (1-5 minutes) in a bath sonicator can help break up small particles and accelerate dissolution in the initial organic solvent.

  • Heating: Gently warming the solution (e.g., to 37-40°C) can increase the rate of dissolution and the solubility limit. However, prolonged heating is not recommended without prior stability data, as it may risk thermal degradation of the compound.

Frequently Asked Questions (FAQs)

Question: What is the recommended method for preparing a stock solution?

Answer: We recommend preparing a 10 mM stock solution in 100% DMSO. This provides a versatile starting point for most cell-based assays and biochemical experiments. For the detailed procedure, please refer to Protocol 1 in the "Experimental Protocols" section.

Question: What are the recommended storage conditions for the solid compound and its stock solution?

Answer:

  • Solid Compound: Store desiccated at -20°C, protected from light.

  • DMSO Stock Solution: Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.

Question: How does pH affect the solubility of this compound?

Answer: The solubility of this compound is pH-dependent. The cytidine moiety has a pKa of approximately 4.2. At pH values below this pKa, the molecule becomes protonated and more soluble in aqueous solutions. Conversely, at neutral or basic pH, it is less soluble. This property can be leveraged to prepare solutions, as detailed in the data table below.

G cluster_factors Key Influencing Factors cluster_details Detailed Considerations compound This compound Solubility ph Solution pH compound->ph solvent Solvent System compound->solvent temp Temperature compound->temp concentration Final Concentration compound->concentration ph_detail Low pH (e.g., <4.2) increases solubility (protonation of cytidine ring) ph->ph_detail solvent_detail Polar aprotic solvents (DMSO, DMF) are effective. Co-solvents (PEG 400) needed for aqueous media. solvent->solvent_detail temp_detail Increased temperature generally increases solubility but may risk degradation. temp->temp_detail

Caption: Factors influencing compound solubility.

Data Presentation

Table 1: Solubility in Common Solvents at 25°C

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
Water< 0.1< 0.27Practically insoluble
PBS (pH 7.4)< 0.1< 0.27Practically insoluble
Ethanol~5~13.5Moderately soluble
DMSO> 100> 270Freely soluble
DMF> 80> 216Freely soluble

Table 2: Aqueous Solubility at Different pH Values (25°C)

pHSolubility (mg/mL)Molar Solubility (mM)Notes
3.0~2.5~6.7Increased solubility due to protonation
5.0~0.2~0.54Slight improvement over neutral pH
7.4< 0.1< 0.27Insoluble for most applications
9.0< 0.1< 0.27Insoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 369.25 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and vortex mixer

Methodology:

  • Weigh out 3.7 mg of this compound into a sterile vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication or warming to 37°C can be used if dissolution is slow.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution into Aqueous Medium using a Co-solvent

Objective: To prepare a 10 µM working solution in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol 1)

  • Sterile cell culture medium

Methodology:

  • Warm the cell culture medium to the desired experimental temperature (e.g., 37°C).

  • Prepare an intermediate dilution: Add 1 µL of the 10 mM DMSO stock solution to 99 µL of cell culture medium. This creates a 100 µM solution in 1% DMSO. Mix immediately and vigorously by pipetting or vortexing.

  • Prepare the final working solution: Add 1 part of the 100 µM intermediate solution to 9 parts of the cell culture medium. For example, add 100 µL of the intermediate solution to 900 µL of medium.

  • Mix thoroughly. The final solution is 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

  • Visually inspect the solution for any signs of precipitation before use.

Hypothetical Biological Context

The diagram below illustrates a potential mechanism of action where the compound, once successfully delivered into a cell, is activated by a cellular kinase and proceeds to inhibit a target enzyme, such as a viral RNA polymerase.

G cluster_0 Cellular Activation Pathway compound This compound (Solubilized) kinase Cellular Kinase (e.g., UCK2) compound->kinase Phosphorylation active_form Active Triphosphate Metabolite kinase->active_form target Target Enzyme (e.g., Viral RNA Polymerase) active_form->target Competitive Inhibition inhibition Inhibition of Viral Replication target->inhibition

Caption: Hypothetical cellular activation pathway.

avoiding side reactions during N4-acylation of cytidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N4-acylation of cytidine (B196190). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this critical chemical modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N4-acylation of cytidine?

The main challenge is the lability of the N4-acyl group, particularly during the deprotection steps in oligonucleotide synthesis. Standard basic and nucleophilic deprotection conditions used to remove protecting groups from other nucleobases can also cleave the desired N4-acyl group from cytidine.[1][2]

Q2: What are the most common side reactions during N4-acylation of cytidine?

The most common side reactions are:

  • O-acylation: Acylation of the 2', 3', or 5' hydroxyl groups of the ribose sugar in addition to the desired N4-acylation.[3]

  • De-acylation: Unwanted removal of the acyl group from the N4 position during subsequent reaction steps, particularly during the removal of other protecting groups.[1][2]

  • Di-acylation: Acylation at both the N4 and a hydroxyl position.

Q3: How can I prevent O-acylation of the ribose hydroxyl groups?

To achieve selective N4-acylation, the hydroxyl groups of the cytidine ribose are typically protected before the acylation reaction. Common protecting groups for the hydroxyl functions include silyl (B83357) ethers (e.g., TBDMS), acetals, or trityl ethers for the 5'-hydroxyl.

Q4: How can I prevent the removal of the N4-acyl group during oligonucleotide synthesis deprotection?

To retain the N4-acyl group, an orthogonal protection strategy is necessary. This involves using protecting groups for other nucleobases that can be removed under conditions that do not affect the N4-acyl group. For example, using N-cyanoethyl O-carbamate (N-ceoc) protected nucleobases which can be deprotected using the non-nucleophilic base 1,5-diazabicyclo(4.3.0)non-5-ene (DBU).[1][2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of N4-acylated cytidine Incomplete reaction.Increase reaction time, temperature, or the equivalents of the acylating agent. Ensure all starting materials are dry.
Side reactions (O-acylation).Protect the hydroxyl groups of the ribose prior to N4-acylation.
Presence of multiple acylated products (di- or tri-acylated) Non-selective acylation.Use a protection strategy for the ribose hydroxyl groups. Optimize reaction conditions (lower temperature, controlled addition of acylating agent).
Loss of N4-acyl group during workup or purification Hydrolysis of the N4-acyl group.Avoid strongly acidic or basic conditions during workup and purification. Use a buffered aqueous solution for extraction if necessary.
Loss of N4-acyl group during oligonucleotide deprotection Standard deprotection reagents (e.g., ammonia, methylamine) are too harsh.Employ an orthogonal protection strategy with protecting groups that can be removed under milder, non-nucleophilic conditions (e.g., DBU for N-ceoc groups).[1][2]

Experimental Protocols

Protocol 1: Selective N4-Acylation of Cytidine with Protected Ribose

This protocol describes the N4-acylation of cytidine where the ribose hydroxyls are protected.

Materials:

  • 2',3',5'-tri-O-protected cytidine (e.g., with TBDMS groups)

  • Acylating agent (e.g., acetic anhydride (B1165640) or an activated ester of the desired carboxylic acid)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent

  • Dry glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the protected cytidine in anhydrous pyridine in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 to 1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of Oligonucleotides Containing N4-Acylcytidine using an Orthogonal Strategy

This protocol assumes the use of N-ceoc protecting groups for other bases.

Materials:

  • Synthesized oligonucleotide on solid support containing N4-acylcytidine and other bases protected with N-ceoc groups.

  • Solution of 1,5-diazabicyclo(4.3.0)non-5-ene (DBU) in a suitable solvent (e.g., acetonitrile).

Procedure:

  • Treat the solid support with the DBU solution for a specified time (e.g., 4 hours) to remove the N-ceoc protecting groups.[2]

  • Cleave the oligonucleotide from the solid support using a mild, non-nucleophilic method. For instance, a photolabile linker can be cleaved by irradiation at a specific wavelength (e.g., 365 nm).[4]

  • Purify the deprotected oligonucleotide using standard techniques such as HPLC.

Data Summary

The following table summarizes the stability of N4-acetylcytidine (ac4C) under different deprotection conditions, highlighting the importance of an orthogonal strategy.

Condition Effect on N-ceoc group Effect on N4-acetyl group Reference
DBU (1,5-diazabicyclo(4.3.0)non-5-ene)Cleanly removedIntact[1][2]
DBU with 10% v/v morpholine-Degradation observed[2]
Standard nucleophilic cleavage reagents-Cleaved[1]

Visual Guides

Chemical Pathways

N4_Acylation_Pathways cluster_desired Desired Reaction: Selective N4-Acylation cluster_side Side Reactions Cytidine Protected Cytidine N4_Acylated N4-Acylated Cytidine Cytidine->N4_Acylated Pyridine AcylatingAgent Acylating Agent AcylatingAgent->N4_Acylated Unprotected_Cytidine Unprotected Cytidine O_Acylated O-Acylated Cytidine Unprotected_Cytidine->O_Acylated Acylating Agent Di_Acylated Di/Tri-Acylated Cytidine Unprotected_Cytidine->Di_Acylated Excess Acylating Agent De_Acylated De-acylated Cytidine (starting material) N4_Acylated_Product N4-Acylated Cytidine N4_Acylated_Product->De_Acylated Harsh Deprotection

Caption: Desired vs. Side Reactions in Cytidine Acylation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Purity Analyze product mixture (LC-MS, NMR) Start->Check_Purity Multiple_Products Multiple Acylated Products? Check_Purity->Multiple_Products Starting_Material Mainly Starting Material? Multiple_Products->Starting_Material No Protect_OH Protect Ribose Hydroxyls Multiple_Products->Protect_OH Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Equivalents) Starting_Material->Optimize_Conditions Yes Loss_of_Acyl Loss of N4-Acyl Group? Starting_Material->Loss_of_Acyl No End Successful N4-Acylation Protect_OH->End Optimize_Conditions->End Orthogonal_Strategy Use Orthogonal Protection Strategy Loss_of_Acyl->Orthogonal_Strategy Yes (During Deprotection) Mild_Workup Use Milder Workup/Purification Loss_of_Acyl->Mild_Workup Yes (During Workup) Orthogonal_Strategy->End Mild_Workup->End

References

Technical Support Center: Optimizing 19F NMR for Fluorinated RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the acquisition of 19F NMR data for fluorinated RNA.

Troubleshooting Guide

This guide addresses common issues encountered during 19F NMR experiments with fluorinated RNA.

Question: Why is the signal-to-noise ratio (S/N) of my 19F NMR spectrum poor?

Answer: A low signal-to-noise ratio can arise from several factors related to the sample, acquisition parameters, and the choice of the fluorine label itself.

  • Increase the number of scans: Averaging more scans is a direct way to improve the S/N ratio. The S/N increases with the square root of the number of scans.

  • Optimize relaxation delay: A short relaxation delay can lead to signal saturation, especially for nuclei with long T1 relaxation times. While a longer delay improves signal intensity, it also increases the total experiment time. An optimal relaxation delay is typically set to 1-1.5 times the longest T1 of interest. For quantitative analysis, a delay of 5 times T1 is recommended.[1]

  • Check sample concentration: Ensure your RNA sample concentration is sufficient. While 19F is a sensitive nucleus, a higher concentration will yield a better signal.

  • Use a cryoprobe: If available, a cryoprobe significantly enhances sensitivity compared to a standard room temperature probe.

  • Choice of fluorine label: The number of equivalent fluorine atoms in the label can boost sensitivity. For instance, a trifluoromethyl (-CF3) group will have a stronger signal than a single fluorine atom due to the presence of three equivalent 19F nuclei.[2]

Question: Why are my 19F NMR signals excessively broad?

Answer: Broad signals in 19F NMR can be attributed to several factors, including chemical exchange, the size of the RNA molecule, and interactions with other nuclei.

  • Chemical Exchange: If the fluorinated RNA is undergoing conformational exchange on a timescale comparable to the NMR experiment, this can lead to significant line broadening. Temperature optimization is crucial. Acquiring spectra at different temperatures can help to move out of the intermediate exchange regime.

  • Chemical Shift Anisotropy (CSA): For larger RNA molecules, CSA is often a dominant relaxation mechanism at high magnetic fields, leading to broader lines.[3] Using a lower field spectrometer might paradoxically yield sharper lines in such cases, although with a loss in intrinsic sensitivity and dispersion.

  • Dipolar Coupling: 1H-19F dipolar coupling is a major source of line broadening. Employing proton decoupling sequences, such as Waltz-16, during the acquisition of the 19F signal is essential to remove these couplings and sharpen the signals.[4]

  • Paramagnetic Broadening: Ensure your buffer and sample are free from paramagnetic impurities. The use of a chelating agent like EDTA can help to sequester paramagnetic metal ions.

Question: My 19F chemical shifts are not what I expected. What could be the cause?

Answer: The chemical shift of 19F is highly sensitive to its local environment, which is a key advantage of this technique but also requires careful control over experimental conditions.[5][6]

  • Buffer Conditions: Changes in pH, ionic strength, and temperature can all influence the 19F chemical shift. Ensure that these parameters are consistent across all your experiments.

  • Referencing: 19F NMR spectra require an external reference. Common references include CCl3F (trichlorofluoromethane) or other stable fluorinated compounds. It is crucial to report the reference compound and its concentration.[6]

  • Conformational Changes: The observed chemical shift may be due to a different RNA conformation than anticipated. 19F NMR is a powerful tool for detecting such structural variations.[4][7]

  • Ligand or Protein Binding: Interaction with other molecules will almost certainly induce a change in the 19F chemical shift, which is often the primary observable in binding studies.[8]

Frequently Asked Questions (FAQs)

1. What are the advantages of using 19F NMR for studying fluorinated RNA?

19F NMR offers several key advantages for studying RNA:

  • High Sensitivity: The 19F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[2][5]

  • 100% Natural Abundance: The 19F isotope is 100% naturally abundant, eliminating the need for isotopic enrichment of the label itself.[5][6][9]

  • No Background Signal: Since fluorine is not naturally present in biological macromolecules, there are no background signals from the RNA or the cellular environment, leading to clean spectra.[2][10][11]

  • Large Chemical Shift Range: The 19F chemical shift spans a very wide range (up to 400 ppm), which minimizes signal overlap and makes it highly sensitive to the local chemical environment.[2][6][12]

2. Where can I incorporate a fluorine label into my RNA?

Fluorine labels can be incorporated at various specific sites within an RNA molecule:

  • Ribose Modifications: At the 2' or 4' position of the ribose sugar.[2][7][8][9][13]

  • Nucleobase Modifications: At the C5 position of pyrimidines (cytidine and uridine) or the C2 position of adenine (B156593).[2][4][8][9][13][14]

  • 5' Terminus Labeling: By attaching a fluorinated group, such as a 3,5-bis(trifluoromethyl)phenyl group, to the 5' end of the RNA.[2][8][10][13]

3. Will fluorine labeling affect the structure and stability of my RNA?

The effect of fluorine labeling depends on the position and type of the label.

  • Minimal Perturbation: Single 5-fluoro substitutions in pyrimidines generally have a minimal impact on the thermodynamic stability of RNA duplexes.[4] Similarly, 2'-F modifications are often well-tolerated and do not significantly alter thermodynamic stability.[9]

  • Potential for Perturbation: Some modifications, like 2'-ribose labeling, have been shown to destabilize the RNA double helix.[2] It is always advisable to compare the thermal stability (e.g., via UV melting experiments) of the fluorinated RNA with its unmodified counterpart.[4]

4. What are some common pulse sequences used for 1D 19F NMR of fluorinated RNA?

A common and straightforward pulse sequence for acquiring a simple 1D 19F spectrum is a single pulse experiment with proton decoupling. For example, the zgfhigqn.2 pulse sequence on Bruker spectrometers is often used, which incorporates 1H decoupling during acquisition.[15] For quantitative measurements where accurate integrals are required, an inverse-gated decoupling sequence is preferable to avoid NOE effects.[1]

Experimental Protocols

Protocol 1: Standard 1D 19F NMR Data Acquisition with Proton Decoupling

This protocol provides a general starting point for acquiring a 1D 19F NMR spectrum of a fluorinated RNA sample.

  • Sample Preparation:

    • Dissolve the lyophilized fluorinated RNA sample in an appropriate buffer (e.g., 20 mM potassium phosphate, pH 6.8) to a final concentration of 0.2-0.4 mM.[15]

    • Transfer the sample to a suitable NMR tube.

    • If required, anneal the RNA by heating to 90°C for 2 minutes, followed by slow cooling to room temperature.[15]

  • Spectrometer Setup:

    • Tune and match the probe for both the 19F and 1H frequencies.

    • Lock the spectrometer using the deuterium (B1214612) signal from D2O in your buffer.

    • Shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters:

    • Set the desired experiment temperature.

    • Use a pulse program that includes 1H decoupling during acquisition (e.g., Waltz-16).

    • Set the 19F spectral width to be wide enough to encompass all expected signals (e.g., 180 ppm).[15]

    • Calibrate the 90° 19F pulse width.

    • Set the acquisition time to approximately 1.0 second.[4][15]

    • Set the relaxation delay to 2.0 seconds.[4] This can be adjusted based on the T1 of the fluorine nuclei.

    • Set the number of scans based on the sample concentration and desired signal-to-noise ratio (e.g., 2000-5000 scans).[4][15]

  • Data Processing:

    • Apply an exponential window function with a line broadening factor of 2 Hz.[4][15]

    • Perform a Fourier transform.

    • Phase the spectrum.

    • Reference the spectrum relative to an external standard (e.g., CCl3F).[4][15]

Data Presentation

Table 1: Comparison of Fluorine Labels for RNA NMR

Label PositionCommon Fluorine MoietyTypical Chemical Shift DispersionPotential Impact on RNA StructureReference
2'-Ribose-F, -OCF3< 1 ppm for 2'-FGenerally well-tolerated[7][9]
4'-Ribose-F~4 ppmCan adopt a stable North conformation[7]
5-Pyrimidine-FDependent on secondary structureMinimal perturbation to duplex stability[4]
2-Adenine-FSensitive to tertiary structureGenerally maintains secondary and tertiary structure[14]
5'-Terminus3,5-bis(trifluoromethyl)phenylSensitive to higher-order structuresMinimal impact on core RNA structure[2][10]

Table 2: Typical 1D 19F NMR Acquisition Parameters for Fluorinated RNA

ParameterTypical ValuePurposeReference
Spectrometer Frequency376.5 - 564.7 MHzDetermines sensitivity and dispersion[4][15]
Spectral Width5.6 - 180 ppmTo encompass all 19F signals[4][15]
Acquisition Time1.0 sDetermines digital resolution[4][15]
Relaxation Delay2.0 sAllows for spin relaxation between scans[4]
Number of Scans1k - 5kImproves signal-to-noise ratio[4][15]
Proton DecouplingWaltz-16Removes 1H-19F couplings, sharpens signals[4]

Visualizations

experimental_workflow Experimental Workflow for 19F NMR of Fluorinated RNA cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis rna_synthesis Fluorinated RNA Synthesis (Chemical or Enzymatic) purification Purification and Quantification rna_synthesis->purification buffer_prep Buffer Preparation (pH, salts, D2O) purification->buffer_prep spectrometer_setup Spectrometer Setup (Tuning, Locking, Shimming) buffer_prep->spectrometer_setup param_optimization Parameter Optimization (Pulse Width, SW, NS, RD) spectrometer_setup->param_optimization data_acquisition Data Acquisition (e.g., 1D 19F with 1H Decoupling) param_optimization->data_acquisition processing Data Processing (FT, Phasing, Referencing) data_acquisition->processing spectral_analysis Spectral Analysis (Chemical Shift, Linewidth) processing->spectral_analysis interpretation Structural/Functional Interpretation spectral_analysis->interpretation troubleshooting_workflow Troubleshooting Logic for Poor 19F NMR Signal action_node action_node issue_node issue_node start Poor 19F Signal? check_scans Sufficient Scans? start->check_scans check_conc Sufficient Concentration? check_scans->check_conc Yes increase_scans Increase Number of Scans check_scans->increase_scans No check_rd Optimal Relaxation Delay? check_conc->check_rd Yes increase_conc Increase Sample Concentration check_conc->increase_conc No check_decoupling 1H Decoupling On? check_rd->check_decoupling Yes optimize_rd Optimize Relaxation Delay (1-1.5 x T1) check_rd->optimize_rd No enable_decoupling Enable Proton Decoupling check_decoupling->enable_decoupling No consider_cryoprobe Consider Using a Cryoprobe check_decoupling->consider_cryoprobe Yes increase_scans->check_conc increase_conc->check_rd optimize_rd->check_decoupling enable_decoupling->consider_cryoprobe

References

troubleshooting mass spectrometry fragmentation of modified nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the mass spectrometry fragmentation of modified nucleosides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the abundance of my modified nucleoside precursor ion unexpectedly low or absent?

A: A common cause for low precursor ion intensity is in-source fragmentation (ISF) , where the molecule fragments in the ion source of the mass spectrometer before it reaches the mass analyzer.[1][2][3] This premature fragmentation leads to a reduced signal for the intended precursor ion and can complicate identification and quantification.[4]

Troubleshooting Guide:

  • Reduce Ion Source Energy: The primary cause of ISF is excessive energy being applied in the ion source.[2]

    • Decrease Declustering Potential (DP) / Fragmentor Voltage: Lowering these voltages reduces the energy of collisions between ions and gas molecules in the atmospheric pressure region, minimizing fragmentation.[2] Start by reducing the voltage in 10-20V increments and observe the effect on the precursor ion intensity.

    • Optimize Source Temperature: High temperatures can promote thermal degradation and fragmentation.[2] Methodically lower the source temperature to find the minimum required for efficient desolvation without causing fragmentation.

  • Check for Protonation Site: For certain nucleosides, protonation at specific sites (like the N3 position near the glycosidic bond) can make the molecule more susceptible to ISF.[1][3][4] While difficult to control directly, being aware of this can help in interpreting spectra where the base is readily lost.

  • Adjust Mobile Phase Composition: If using LC-MS, ensure the mobile phase pH and additives are appropriate for stabilizing the analyte. Highly acidic or basic conditions can promote instability even before ionization.

Troubleshooting Workflow for Low Precursor Ion Intensity

start Low Precursor Ion Intensity Observed check_isf Hypothesis: In-Source Fragmentation (ISF) start->check_isf reduce_dp Reduce Declustering Potential / Fragmentor Voltage check_isf->reduce_dp Primary Action optimize_temp Optimize (Lower) Ion Source Temperature reduce_dp->optimize_temp Next Step review_mobile_phase Review Mobile Phase (pH, Additives) optimize_temp->review_mobile_phase reassess Re-evaluate Precursor Intensity review_mobile_phase->reassess resolved Issue Resolved reassess->resolved Improved? [Yes] other_issues Consider Other Issues: - Sample Concentration - Ionization Efficiency - Chemical Instability reassess->other_issues Improved? [No]

Caption: A logical workflow for troubleshooting low precursor ion intensity caused by in-source fragmentation.

Q2: My spectra show unexpected peaks at [M+23]+, [M+39]+, or other non-fragment ions. What are they?

A: These signals are typically adduct ions , which form when your analyte associates with cations present in the sample or from the LC-MS system.[5] This is a common issue that can complicate spectra by adding unwanted mass peaks.[5]

Troubleshooting Guide:

  • Identify the Adduct: Determine the mass difference between the unexpected peak and your molecular ion to identify the adducting species. See the table below for common adducts.

  • Improve Sample Purity:

    • Use High-Purity Solvents: Ensure all solvents (e.g., water, acetonitrile, methanol) are LC-MS grade to minimize sodium and potassium contamination.

    • Minimize Glassware Use: Use polypropylene (B1209903) tubes and vials instead of glass where possible to avoid leaching of sodium and potassium ions.

  • Use Adduct-Reducing Additives:

    • Additives can be introduced to the sample or matrix to reduce the formation of adducts. Ascorbic acid is a known additive for this purpose.[5] In some cases, it can be used in combination with ammonium (B1175870) oxalate.[5]

  • Optimize Chromatography: Ensure that chromatographic conditions, such as the use of ion-pairing reagents like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP), are optimized as these can sometimes suppress ionization or introduce contaminants if not prepared freshly.[6]

Table 1: Common Adduct Ions in Mass Spectrometry

Adducting IonMass Shift (Da)Common Source
Sodium (Na+)+22.989Glassware, solvents, buffers
Potassium (K+)+38.964Glassware, solvents, buffers
Ammonium (NH4+)+18.034Ammonium-based buffers
Acetonitrile (ACN)+41.027Mobile phase
Q3: The fragmentation pattern is overly complex and difficult to interpret. How can I simplify the spectrum?

A: Complex fragmentation can result from non-specific fragmentation or multiple fragmentation pathways occurring simultaneously. Optimizing fragmentation parameters and choosing the right fragmentation method can produce cleaner, more interpretable spectra.

Troubleshooting Guide:

  • Optimize Collision Energy:

    • Normalized Collision Energy (NCE): This is a critical parameter. Too high an NCE can lead to excessive fragmentation, breaking down primary fragments into smaller, less informative ions. Too low an NCE will result in insufficient fragmentation. Perform a collision energy ramping experiment to find the optimal NCE that produces the desired fragmentation pattern (e.g., cleavage of the glycosidic bond) with minimal secondary fragmentation.[7][8]

  • Employ Alternative Fragmentation Methods: Different methods cleave different bonds and can provide complementary information.[9][10]

    • Collision-Induced Dissociation (CID): The most common method, typically cleaving the weakest bonds. In nucleosides, this often results in the loss of the base.[10]

    • Higher-Energy C-trap Dissociation (HCD): A beam-type CID method that can provide more extensive fragmentation.[8]

    • Electron-Transfer Dissociation (ETD): A non-ergodic method that is particularly useful for preserving labile modifications while cleaving the peptide or oligonucleotide backbone.[10]

    • Low-q CID (lqCID): A variation of CID that uses a reduced precursor ion activation, which suppresses unwanted internal and base loss fragment ions, resulting in a cleaner spectrum dominated by primary sequence ions.[9]

Table 2: Comparison of Fragmentation Methods for Modified Oligonucleotides

Fragmentation MethodPrimary MechanismTypical Resulting IonsBest For
CIDCollisional Activationw, a-B ions, neutral base lossGeneral sequencing, identifying the presence of a modification
HCDCollisional Activationb, y, and internal fragment ionsDeeper sequencing, especially with amide bonds[8]
ETD / EPDElectron Transfer / Photodetachmentc, z•, w, d, a• ions[10]Pinpointing modification sites, analyzing labile modifications
UVPDUltraviolet PhotodissociationExtensive backbone ions, charge reduction[10]Detailed structural characterization
lqCIDResonant Collisional Activation (low q)Simplified spectra with dominant c/y ions[9]Suppressing unwanted fragments, confident sequencing
Q4: I suspect my modified nucleoside is chemically unstable and rearranging during analysis. How can I address this?

A: Certain modified nucleosides are chemically unstable under specific conditions (e.g., pH) and can undergo rearrangements or degradation during sample preparation or analysis, leading to misidentification or inaccurate quantification.[11][12]

Troubleshooting Guide:

  • Identify Potential Instabilities: Be aware of the chemical properties of your specific modification. A prominent example is the Dimroth rearrangement of 1-methyladenosine (B49728) (m1A) to N6-methyladenosine (m6A) at a mild alkaline pH.[11]

  • Control pH: Critically examine the pH of all buffers and solutions used during sample preparation and LC-MS analysis. If your modification is known to be unstable at a certain pH, adjust conditions accordingly.[11]

  • Minimize Sample Preparation Time and Temperature: Process samples quickly and keep them cold to minimize the potential for degradation or rearrangement reactions.

  • Avoid Problematic Filtration Materials: Some modified nucleosides can adsorb to certain filter materials, such as poly(ether sulfone) (PES), leading to their loss during sample cleanup.[11] If you suspect this, test alternative filter materials like composite regenerated cellulose (B213188) (CRC) or omit the filtration step if possible.[11]

Key Experimental Protocols

Protocol 1: Optimizing Normalized Collision Energy (NCE)
  • Analyte Infusion: Infuse a solution of your purified modified nucleoside directly into the mass spectrometer at a constant flow rate.

  • MS2 Setup: Set up an MS2 experiment to isolate the precursor ion of interest.

  • NCE Ramp: Program the instrument to acquire a series of MS2 spectra where the NCE is incrementally increased. For example, step the NCE from 10% to 40% in 2% or 5% increments.

  • Data Analysis: Examine the resulting spectra at each NCE value.

    • Identify the NCE value that produces the highest intensity of the desired primary fragment ions (e.g., the nucleobase ion or specific backbone cleavages).

    • Note the NCE at which secondary fragmentation becomes dominant.

    • Select an optimal NCE that provides a good balance of precursor ion depletion and production of informative fragment ions.

Fundamental Fragmentation Pathways

The fragmentation of nucleosides in the gas phase typically follows several key pathways. Understanding these can aid in the interpretation of your mass spectra. The primary fragmentation event for nucleosides is often the cleavage of the N-glycosidic bond.[13][14] Other common pathways include Retro-Diels-Alder (RDA) reactions and ring contractions (RC) within the sugar or base moiety.[13][15]

Common Fragmentation Pathways of a Nucleoside

Precursor [Nucleoside+H]+ Glycosidic_Cleavage Glycosidic Bond Cleavage Precursor->Glycosidic_Cleavage RDA Retro-Diels-Alder (RDA) Reaction Precursor->RDA Ring_Contraction Ring Contraction (RC) Precursor->Ring_Contraction Base [Base+H]+ Glycosidic_Cleavage->Base Sugar [Sugar]+ Glycosidic_Cleavage->Sugar RDA_Products RDA Products RDA->RDA_Products RC_Products RC Products (Neutral Losses like CO, NHCO) Ring_Contraction->RC_Products

References

Validation & Comparative

Comparative Thermal Stability of RNA: N4-(3,3,3-Trifluoropropanoyl)cytidine-Modified vs. Unmodified RNA

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted thermal stability of RNA oligonucleotides containing the novel modification N4-(3,3,3-Trifluoropropanoyl)cytidine (tfpC) versus standard, unmodified RNA. While direct experimental data for tfpC in RNA is not yet available in peer-reviewed literature, this document synthesizes information from analogous N4-acylcytidine modifications and the known effects of fluorination on nucleic acid stability to provide a well-grounded predictive comparison.

The primary hypothesis is that the incorporation of tfpC into an RNA duplex will lead to a significant increase in its thermal stability. This prediction is based on two key lines of evidence from related modifications:

  • Stabilization from N4-Acyl Groups: The structurally similar modification, N4-acetylcytidine (ac4C), has been demonstrated to enhance the thermal stability of RNA. The acetyl group at the N4 position can enforce a conformation of the cytidine (B196190) base that is favorable for Watson-Crick base pairing, thereby strengthening the duplex.[1][2][3][4][5] Studies have shown that a single ac4C modification can increase the melting temperature (Tm) of an RNA hairpin by as much as 8.2 °C.[4]

  • Contribution of Fluorine Substituents: The presence of fluorine atoms in nucleic acid structures is generally associated with increased thermal stability.[6][7] This is attributed to the electron-withdrawing nature of fluorine, which can enhance base stacking interactions and contribute favorably to the enthalpy of duplex formation.[6][7]

Therefore, the combination of an N4-acyl group with trifluorination in the tfpC modification is anticipated to have a potent stabilizing effect on RNA duplexes.

Predicted Performance and Supporting Data Analogs

To contextualize the expected impact of tfpC, we can examine the experimentally determined effects of the related N4-acetylcytidine (ac4C) modification.

Modification ComparisonRNA Sequence ContextMelting Temperature (Tm) of Unmodified RNA (°C)Melting Temperature (Tm) of ac4C-Modified RNA (°C)Change in Melting Temperature (ΔTm) (°C)Reference
ac4C vs. Unmodified C tRNASer D-arm hairpin62.9 ± 0.771.4 ± 0.4+8.2 [4]

This table summarizes existing data for a similar modification to illustrate the potential magnitude of the stabilizing effect.

Based on this, it is reasonable to predict that the ΔTm for a tfpC-modified RNA duplex, when experimentally determined, will also be positive and significant.

Chemical Structures

The diagram below illustrates the chemical structures of natural cytidine and the modified this compound.

cluster_C Unmodified Cytidine (C) cluster_tfpC This compound (tfpC) C tfpC

Figure 1. Chemical structures of unmodified cytidine and this compound.

Experimental Protocols

To empirically determine and compare the thermal stability of tfpC-modified RNA with its unmodified counterpart, UV-melting analysis is the gold-standard methodology.

Experimental Protocol: UV-Melting Temperature (Tm) Analysis

1. Objective: To determine the melting temperature (Tm), the point at which 50% of the RNA duplex has dissociated into single strands, for both a tfpC-modified and an unmodified RNA oligonucleotide duplex.

2. Materials:

  • Lyophilized, HPLC-purified RNA oligonucleotides (unmodified and tfpC-modified strands, and their respective complementary strands).

  • Annealing Buffer: 10 mM Sodium Phosphate (NaH2PO4/Na2HPO4), 100 mM Sodium Chloride (NaCl), 0.1 mM EDTA, pH 7.0.

  • Nuclease-free water.

  • UV-Vis Spectrophotometer with a Peltier temperature controller.

  • Quartz cuvettes (1 cm path length).

3. Procedure:

  • RNA Resuspension: Resuspend the lyophilized RNA oligonucleotides in the annealing buffer to a stock concentration of 100 µM.

  • Duplex Annealing:

    • Prepare samples of the unmodified duplex and the tfpC-modified duplex. For each, mix the sense and antisense strands in a 1:1 molar ratio to a final concentration of 2 µM in the annealing buffer.

    • Heat the mixtures to 95°C for 5 minutes.

    • Allow the solutions to cool slowly to room temperature over at least 1 hour to ensure proper annealing of the duplexes.

  • UV-Vis Measurement:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Blank the instrument with the annealing buffer.

    • Transfer the annealed RNA duplex solutions to the quartz cuvettes.

    • Equilibrate the samples at a starting temperature of 20°C for 10 minutes.

    • Program the instrument to increase the temperature at a rate of 1°C per minute from 20°C to 95°C.

    • Record the absorbance at 260 nm at 1°C intervals.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to generate the melting curves.

    • The melting temperature (Tm) is determined by calculating the first derivative of the melting curve. The peak of the first derivative plot corresponds to the Tm.

    • The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm(modified RNA) - Tm(unmodified RNA).

Experimental and Data Analysis Workflow

The following diagram outlines the workflow for the synthesis of the modified RNA and the subsequent thermal stability analysis.

cluster_synthesis Oligonucleotide Synthesis cluster_analysis Thermal Stability Analysis s1 Synthesize tfpC Phosphoramidite s2 Solid-Phase RNA Synthesis s1->s2 s3 Deprotection & HPLC Purification s2->s3 a1 Anneal Modified & Unmodified RNA Duplexes s3->a1 Purified RNA Oligos a2 UV-Melting Analysis (Absorbance vs. Temperature) a1->a2 a3 Generate Melting Curves a2->a3 a4 Calculate First Derivative a3->a4 a5 Determine Tm a4->a5 a6 Calculate ΔTm (Tm_modified - Tm_unmodified) a5->a6

Figure 2. Workflow for synthesis and thermal stability analysis of tfpC-modified RNA.

Conclusion

Based on robust evidence from analogous N4-acylcytidine modifications and the known physicochemical effects of fluorination, it is strongly predicted that the incorporation of this compound will enhance the thermal stability of RNA duplexes. The experimental protocols detailed in this guide provide a clear pathway for the empirical validation of this hypothesis. The anticipated increase in stability could have significant implications for the development of RNA-based therapeutics and diagnostics, where enhanced duplex stability is often a desirable attribute for improved efficacy and in vivo longevity.

References

Validating N4-(3,3,3-Trifluoropropanoyl)cytidine (TFPC) Incorporation in RNA by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of RNA is fundamental to understanding gene expression, regulation, and the development of novel therapeutics. Metabolic labeling of RNA with modified nucleosides is a powerful tool for tracking newly synthesized RNA. This guide provides a comparative overview of N4-(3,3,3-Trifluoropropanoyl)cytidine (TFPC) as a potential tool for RNA labeling, alongside established methods. The validation of its incorporation into RNA is critically assessed through mass spectrometry.

While TFPC presents a theoretically sound approach for RNA labeling due to its structural similarity to cytidine (B196190) and the unique mass signature of the trifluoropropanoyl group, it is important to note that its application for metabolic RNA labeling and subsequent mass spectrometric validation is not yet widely established in peer-reviewed literature. Therefore, this guide will draw parallels from the well-documented use of similar N4-acyl cytidine analogs, such as N4-acetylcytidine (ac4C), and other common RNA labeling reagents to provide a comprehensive and objective comparison.[1][2][3]

Comparison of RNA Labeling Techniques

The choice of an RNA labeling strategy is dictated by the specific research question, the experimental system, and the desired downstream analysis. Here, we compare the potential performance of TFPC with established metabolic labeling reagents, 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU).

FeatureThis compound (TFPC) (Projected)4-thiouridine (4sU)5-ethynyluridine (EU)
Labeling Principle Metabolic incorporation into nascent RNA in place of cytidine.Metabolic incorporation into nascent RNA in place of uridine.Metabolic incorporation into nascent RNA in place of uridine.
Detection Method Primarily Mass Spectrometry (direct detection of mass shift).Thiol-specific biotinylation followed by affinity purification; or sequencing-based methods (T-to-C conversion).Copper-catalyzed or copper-free click chemistry for biotin (B1667282) or fluorophore conjugation.
Typical Labeling Efficiency Not yet experimentally determined.High (>90% in some protocols).[4]High, with a strong correlation to transcriptional activity.[4]
Mass Spectrometry Signal Distinct mass shift due to the trifluoropropanoyl group, enabling direct detection.Indirect detection after derivatization or analysis of T-to-C transitions.Not directly detected by mass spectrometry without prior derivatization.
Potential Perturbation to RNA Function Unknown, but the N4-acylation could potentially influence base pairing and RNA structure.Minimal interference reported at optimized concentrations.[4]Generally considered to have minimal impact on RNA function.[4]
Cell Viability Not yet determined.Generally high, but concentration-dependent.[4]Generally high with optimized concentrations.[4]

Experimental Protocols

Below are detailed methodologies for the validation of TFPC incorporation by mass spectrometry, based on established principles for modified nucleoside analysis, alongside protocols for the widely used 4sU and EU labeling methods.

Projected Protocol for Validation of TFPC Incorporation by Mass Spectrometry

This protocol is a proposed workflow based on methodologies for other modified nucleosides, as specific literature for TFPC is not yet available.

1. Metabolic Labeling of Cells with TFPC:

  • Culture cells to be analyzed to mid-log phase.

  • Incubate cells with a predetermined concentration of TFPC (optimization required) for a specific duration (e.g., 2-24 hours) to allow for incorporation into newly synthesized RNA.

  • Harvest cells and wash with ice-cold PBS.

2. Total RNA Extraction:

  • Extract total RNA from the labeled cells using a standard method such as TRIzol reagent or a commercial RNA purification kit.

  • Treat the extracted RNA with DNase I to remove any contaminating DNA.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.

3. RNA Hydrolysis to Nucleosides:

  • Digest the total RNA (1-5 µg) to individual nucleosides using a mixture of nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the eluate by tandem mass spectrometry (MS/MS) operating in positive ion mode.

  • Monitor for the specific mass transition of TFPC. The precursor ion would be the protonated TFPC molecule, and the product ion would be the corresponding base fragment after cleavage of the glycosidic bond.

  • Quantify the amount of TFPC relative to the canonical nucleosides (A, C, G, U) by integrating the peak areas from the extracted ion chromatograms.

Established Protocol for 4sU Labeling and Detection

1. Metabolic Labeling with 4sU:

  • Incubate cells with 100-500 µM 4-thiouridine for a desired period.

2. RNA Isolation:

  • Extract total RNA as described for the TFPC protocol.

3. Thiol-Specific Biotinylation:

  • Biotinylate the 4sU-labeled RNA using biotin-HPDP.

4. Affinity Purification:

  • Enrich the biotinylated RNA using streptavidin-coated magnetic beads.

5. Downstream Analysis:

  • The enriched RNA can be analyzed by RT-qPCR, microarray, or high-throughput sequencing. For mass spectrometry, the enriched RNA would be hydrolyzed to nucleosides for analysis.

Established Protocol for EU Labeling and Detection

1. Metabolic Labeling with EU:

  • Incubate cells with 0.1-1 mM 5-ethynyluridine.

2. RNA Isolation:

  • Extract total RNA as described previously.

3. Click Chemistry Reaction:

  • Perform a copper-catalyzed or copper-free click reaction to conjugate a biotin or fluorophore azide (B81097) to the ethynyl (B1212043) group of the incorporated EU.

4. Downstream Analysis:

  • The labeled RNA can be visualized by fluorescence microscopy or enriched using streptavidin beads for sequencing or other analyses.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps in TFPC validation and a comparative overview of RNA labeling strategies.

TFPC_Validation_Workflow cluster_cell_culture Cell Culture & Labeling cluster_rna_processing RNA Processing cluster_ms_analysis Mass Spectrometry Analysis cell_culture 1. Cell Culture tfpc_labeling 2. Metabolic Labeling with TFPC cell_culture->tfpc_labeling cell_harvest 3. Cell Harvest tfpc_labeling->cell_harvest rna_extraction 4. Total RNA Extraction cell_harvest->rna_extraction dnase_treatment 5. DNase Treatment rna_extraction->dnase_treatment rna_hydrolysis 6. RNA Hydrolysis to Nucleosides dnase_treatment->rna_hydrolysis lc_separation 7. LC Separation rna_hydrolysis->lc_separation ms_detection 8. MS/MS Detection of TFPC lc_separation->ms_detection data_analysis 9. Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for TFPC incorporation and validation.

RNA_Labeling_Comparison cluster_labeling Metabolic Labeling cluster_detection Detection Method Start Nascent RNA TFPC TFPC Incorporation Start->TFPC s4U 4sU Incorporation Start->s4U EU EU Incorporation Start->EU MS Mass Spectrometry TFPC->MS Direct Detection Biotin Biotinylation & Purification s4U->Biotin Thiol-specific Click Click Chemistry EU->Click Alkyne-azide

Caption: Comparison of RNA labeling and detection strategies.

References

A Comparative Guide to Halogenated Nucleosides for NMR Spectroscopy: Featuring N4-(3,3,3-Trifluoropropanoyl)cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of nucleic acids. The introduction of halogenated nucleosides as site-specific NMR probes has significantly enhanced the power of this technique. This guide provides an objective comparison of N4-(3,3,3-Trifluoropropanoyl)cytidine with other commonly used halogenated nucleosides, supported by available experimental data and detailed methodologies.

The strategic incorporation of fluorine-19 (¹⁹F) into nucleic acids offers several advantages for NMR studies. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1] Crucially, the near absence of fluorine in biological systems ensures background-free spectra.[2] The ¹⁹F chemical shift is also highly sensitive to the local chemical environment, making it an exquisite reporter of conformational changes, ligand binding, and other molecular events.[2][3]

This guide will delve into the properties and applications of various halogenated nucleosides, with a special focus on the potential of this compound as a novel NMR probe.

Established Halogenated Nucleosides for NMR

A variety of halogenated nucleosides have been successfully employed as ¹⁹F NMR probes for nucleic acids. These can be broadly categorized based on the position of the fluorine atom.

Base-Fluorinated Nucleosides
  • 5-Fluoropyrimidines (5-Fluorouracil and 5-Fluorocytosine): These are among the most widely used ¹⁹F NMR probes. The fluorine atom at the C5 position of the pyrimidine (B1678525) ring is sensitive to base pairing and stacking interactions.[4] Studies have shown that a single 5-fluoro substitution generally has a minimal effect on the thermodynamic stability of DNA and RNA duplexes, making it a non-invasive probe.[4][5]

Sugar-Fluorinated Nucleosides
  • 2'-Fluorinated Ribonucleosides: Fluorine at the 2' position of the ribose sugar provides insights into sugar pucker and local backbone conformation.[3][6] 2'-Fluoro-modified RNAs have found broad applications in therapeutics and as structural probes.[7]

  • 4'-Fluorinated Ribonucleosides: The ¹⁹F NMR signal of 4'-fluorouridine (B8696964) (⁴'FU) has demonstrated remarkable sensitivity to RNA secondary structure, with a chemical shift dispersion of up to 4 ppm, which is significantly larger than that of 2'-fluorouridine.[7][8] This makes ⁴'FU a valuable tool for distinguishing between single-stranded RNA and various duplex forms.[8]

This compound: A Promising Newcomer

This compound is a cytidine (B196190) analog featuring a trifluoropropanoyl group attached to the exocyclic amine. While direct experimental data on its performance as an NMR probe is limited, we can infer its potential advantages and disadvantages based on the properties of the trifluoropropanoyl group and related N4-acylcytidines.

The trifluoromethyl (CF₃) group is an excellent ¹⁹F NMR reporter due to the presence of three magnetically equivalent fluorine atoms, which can lead to enhanced signal intensity. The chemical shift of a CF₃ group is highly sensitive to its local environment, making it a powerful probe of molecular interactions.

Inferred Properties and Potential Advantages:
  • High Sensitivity: The three equivalent fluorine nuclei of the trifluoropropanoyl group are expected to provide a strong NMR signal, potentially allowing for studies at lower sample concentrations.

  • Distinct Chemical Shift Range: The chemical shift of the CF₃ group in the trifluoropropanoyl moiety is anticipated to be in a region of the ¹⁹F NMR spectrum that is distinct from other common fluorinated probes, minimizing signal overlap in multi-labeled systems.

  • Probing the Major Groove: The N4 position of cytidine is located in the major groove of a standard DNA or RNA duplex. A probe at this position would be sensitive to interactions with proteins, drugs, and other molecules that bind in the major groove.

  • Minimal Perturbation: N4-acetylcytidine (ac⁴C), a structurally similar modification, has been shown to be compatible with canonical base pairing and can even enhance duplex stability.[4][7] It is plausible that the trifluoropropanoyl group, while larger, would also be accommodated within the major groove without significantly disrupting the overall helical structure.

Quantitative Data Summary

The following table summarizes key performance metrics for various halogenated nucleosides, including inferred estimates for this compound.

Nucleoside ProbePosition of FluorineTypical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)Chemical Shift Dispersion (ppm)Impact on Duplex StabilityKey Applications
5-Fluorouridine C5 of Uracil-160 to -165~5MinimalProbing base pairing and stacking
5-Fluorocytidine C5 of Cytosine-145 to -150~5MinimalProbing base pairing and stacking
2'-Fluorouridine 2' of Ribose~ -200< 1StabilizingStudying sugar conformation and A-form helices
4'-Fluorouridine 4' of Ribose-116 to -121~4MinimalDiscriminating RNA secondary structures
This compound (Inferred) N4 of Cytosine-70 to -80 (estimated)Sensitive to environmentLikely minimal to slightly stabilizingProbing major groove interactions

Experimental Protocols

Synthesis of this compound Phosphoramidite (B1245037)

A plausible synthetic route for the phosphoramidite of this compound, for incorporation into oligonucleotides via solid-phase synthesis, can be adapted from established protocols for other N-acylated cytidines.

Synthesis_Workflow Cytidine Cytidine Protection Protection of 5'-OH and 2'-OH Cytidine->Protection Acylation N4-Acylation with 3,3,3-Trifluoropropanoyl Chloride Protection->Acylation Deprotection Selective 5'-OH Deprotection Acylation->Deprotection Phosphitylation Phosphitylation of 3'-OH Deprotection->Phosphitylation Final_Product This compound Phosphoramidite Phosphitylation->Final_Product

Caption: Synthetic workflow for this compound phosphoramidite.

Detailed Steps:

  • Protection: Commercially available cytidine is first protected at the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and at the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group.

  • N4-Acylation: The protected cytidine is then reacted with 3,3,3-trifluoropropanoyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to yield the N4-acylated product.

  • Selective Deprotection: The 5'-DMT group is selectively removed using a mild acid, such as trichloroacetic acid (TCA).

  • Phosphitylation: The free 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base, such as N,N-diisopropylethylamine (DIPEA).

  • Purification: The final phosphoramidite product is purified by silica (B1680970) gel chromatography.

NMR Spectroscopy of Fluorinated Oligonucleotides

Sample Preparation:

  • Oligonucleotides containing the desired fluorinated nucleoside are synthesized using standard solid-phase synthesis protocols.

  • The synthesized oligonucleotides are purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Samples for NMR are typically prepared at concentrations ranging from 50 µM to 1 mM in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) containing 10% D₂O.

NMR Data Acquisition:

  • ¹⁹F NMR spectra are recorded on an NMR spectrometer equipped with a fluorine probe.

  • One-dimensional (1D) ¹⁹F NMR spectra are typically acquired with proton decoupling to simplify the spectra and improve sensitivity.

  • The temperature of the sample is controlled to monitor conformational changes or melting transitions.

  • A fluorine-containing reference compound, such as trifluoroacetic acid (TFA) or CFCl₃, is used as an external or internal standard for chemical shift referencing.

NMR_Workflow cluster_synthesis Sample Preparation cluster_nmr NMR Analysis Oligo_Synth Oligonucleotide Synthesis Purification HPLC/PAGE Purification Oligo_Synth->Purification Sample_Prep Buffer Exchange & Concentration Purification->Sample_Prep Data_Acq 1D ¹⁹F NMR Data Acquisition Sample_Prep->Data_Acq Titration Ligand/Protein Titration (Optional) Data_Acq->Titration Data_Proc Data Processing & Analysis Data_Acq->Data_Proc Titration->Data_Proc Result Structural & Interaction Insights Data_Proc->Result

Caption: Experimental workflow for NMR analysis of fluorinated oligonucleotides.

Signaling Pathways and Logical Relationships

The application of halogenated nucleosides in NMR extends to studying complex biological systems. For instance, they can be used to monitor conformational changes in riboswitches upon ligand binding, a key mechanism in gene regulation.

Riboswitch_Mechanism Aptamer_Domain Aptamer Domain (with ¹⁹F Probe) Expression_Platform Expression Platform Aptamer_Domain->Expression_Platform Unbound_State Unbound State: Transcription ON Aptamer_Domain->Unbound_State No Ligand Bound_State Bound State: Transcription OFF Aptamer_Domain->Bound_State Ligand Bound Ligand Ligand Ligand->Aptamer_Domain Binding NMR_Signal_1 ¹⁹F NMR Signal 1 Unbound_State->NMR_Signal_1 NMR_Signal_2 ¹⁹F NMR Signal 2 Bound_State->NMR_Signal_2

Caption: Probing riboswitch conformational changes with a ¹⁹F NMR reporter.

In the unbound state, the aptamer domain adopts a conformation that allows for transcription to proceed. The incorporated ¹⁹F probe exhibits a specific chemical shift (NMR Signal 1). Upon ligand binding, the aptamer domain undergoes a conformational change that alters the structure of the expression platform, leading to transcription termination. This change in the local environment of the ¹⁹F probe results in a different chemical shift (NMR Signal 2), allowing for the direct observation and quantification of the binding event and the associated structural transition.

Conclusion

Halogenated nucleosides are powerful tools for investigating the structure and function of nucleic acids by NMR spectroscopy. While established probes like 5-fluoropyrimidines and sugar-fluorinated nucleosides have proven their utility, there is always a need for new probes with unique properties. This compound represents a promising, albeit currently under-investigated, candidate. Its trifluoromethyl group offers the potential for high sensitivity and a distinct chemical shift, making it an attractive probe for studying major groove interactions. Further experimental validation is required to fully characterize its performance and establish its place in the toolkit of nucleic acid NMR spectroscopists. This guide provides a framework for understanding its potential and a starting point for its application in future research.

References

A Comparative Guide to the Enzymatic Incorporation of N4-Acylated Cytidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of modified nucleotides into DNA and RNA is a powerful tool for elucidating biological mechanisms, developing novel therapeutics, and advancing diagnostic applications. N4-acylated cytidines, a class of modified nucleosides, have garnered significant interest due to their natural occurrence and potential to modulate the properties of nucleic acids. This guide provides a comparative overview of the enzymatic incorporation of various N4-acylated cytidines, offering insights into their substrate suitability for different polymerases and providing detailed experimental protocols to facilitate further research.

Comparison of Enzymatic Incorporation of N4-Acylated Deoxycytidines

While comprehensive comparative data for the enzymatic incorporation of N4-acylated cytidines into RNA is limited, a study by Jakubovska et al. (2018) provides valuable insights into the incorporation of a series of N4-acyl-2'-deoxycytidine-5'-triphosphates (dCAcylTPs) into DNA by various DNA polymerases. The following table summarizes their qualitative findings based on primer extension assays.[1][2]

N4-Acyl GroupDNA PolymeraseIncorporation Efficiency (Opposite dG)Misincorporation (Opposite dA)
Acetyl Klenow Fragment (exo-)+++
Taq++++
Bsm++++
KOD XL+++
phi29+-
Propionyl Klenow Fragment (exo-)+++
Taq++++
Bsm++++
KOD XL+++
phi29+-
Butyryl Klenow Fragment (exo-)+++
Taq++++
Bsm++++
KOD XL+++
phi29+-
Benzoyl Klenow Fragment (exo-)++++
Taq++++
Bsm++++
KOD XL+++
phi29+-
4-Acetylbenzoyl Klenow Fragment (exo-)++++
Taq++++
Bsm++++
KOD XL+++
phi29+-
4-Benzoylbenzoyl Klenow Fragment (exo-)++++
Taq++++
Bsm++++
KOD XL+++
phi29+-

Key:

  • ++ : Efficient incorporation

  • + : Moderate or detectable incorporation

  • - : No or negligible incorporation/misincorporation

Observations from the data:

  • Incorporation Efficiency: Most tested DNA polymerases, including Klenow Fragment (exo-), Taq, Bsm, and KOD XL, efficiently incorporated a variety of N4-acylated dCTPs opposite a guanine (B1146940) template.[1][2] The size and nature of the acyl group, from the small acetyl group to the bulky benzoylbenzoyl group, did not significantly hinder incorporation by these enzymes.[1]

  • Proofreading Polymerase: The proofreading phi29 DNA polymerase showed weaker incorporation of the modified nucleotides compared to the non-proofreading polymerases.[1][2]

  • Misincorporation: A notable observation was the tendency of several polymerases, particularly Taq and Bsm, to misincorporate N4-acylated dCTPs opposite an adenine (B156593) template.[1][2] This suggests that the N4-acylation can alter the base pairing properties of cytidine (B196190).

Enzymatic Incorporation of N4-Acylated Cytidines into RNA

Direct comparative studies on the enzymatic incorporation of a wide range of N4-acylated cytidines into RNA are not as readily available as for their deoxy counterparts. However, research on N4-acetylcytidine (ac4C) provides a foundation for understanding how these modifications are handled by RNA polymerases, most notably T7 RNA polymerase.

It is known that N4-acetyl-CTP (ac4CTP) can be used as a substrate in T7 RNA polymerase-catalyzed in vitro transcription.[1] The biological functions of ac4C in mRNA, such as enhancing stability and promoting translation efficiency, underscore the importance of its successful enzymatic incorporation.[3][4][5]

Based on the available information and general principles of in vitro transcription with modified nucleotides, the following points can be considered:

  • Substrate Tolerance of T7 RNA Polymerase: T7 RNA polymerase is known to be relatively tolerant of modifications on the nucleobase of NTPs. This suggests that, similar to DNA polymerases, it is likely to incorporate various N4-acylated CTPs.

  • Potential Impact on Efficiency and Fidelity: The size and chemical nature of the N4-acyl group may influence the kinetics and fidelity of incorporation. Larger, bulkier acyl groups might lead to a decrease in incorporation efficiency or an increase in misincorporation rates. However, without direct comparative experimental data, this remains speculative.

  • Need for Empirical Validation: For any specific N4-acylated cytidine, its efficiency of incorporation and its effect on the fidelity of transcription by a given RNA polymerase must be determined empirically.

Experimental Protocols

Synthesis of N4-Acyl-Deoxycytidine/Cytidine Triphosphates

The synthesis of N4-acylated nucleoside triphosphates is a prerequisite for studying their enzymatic incorporation. A general two-step chemical synthesis approach can be employed:

  • N4-Acylation of the Nucleoside: The starting cytidine or deoxycytidine is acylated at the N4 position using an appropriate acylating agent (e.g., acid anhydride (B1165640) or acyl chloride) in a suitable solvent like pyridine.[1][6]

  • One-Pot Phosphorylation: The resulting N4-acylated nucleoside is then converted to the 5'-triphosphate. A common method is the one-pot phosphorylation using phosphoryl chloride (POCl3) in trimethyl phosphate.[1]

Detailed Protocol for Synthesis of N4-Benzoyl-2'-deoxycytidine:

A detailed protocol for the synthesis of N4-benzoyl-2'-deoxycytidine has been described, which can be adapted for other acyl groups.[6] The general steps involve:

  • Protection of the hydroxyl groups of deoxycytidine.

  • Benzoylation of the N4-amino group.

  • Deprotection to yield the final N4-benzoyl-2'-deoxycytidine.

This nucleoside can then be subjected to phosphorylation to obtain the triphosphate.

In Vitro Primer Extension Assay for DNA Polymerases

This assay is used to qualitatively or quantitatively assess the incorporation of a modified dNTP by a DNA polymerase.

Materials:

  • DNA polymerase (e.g., Klenow Fragment (exo-), Taq)

  • Template DNA oligonucleotide containing a known sequence

  • 5'-radiolabeled or fluorescently labeled primer complementary to the 3'-end of the template

  • dNTP mix (dATP, dGTP, dTTP)

  • Modified dCTP (e.g., N4-acetyl-dCTP, N4-benzoyl-dCTP)

  • Reaction buffer specific to the DNA polymerase

  • Denaturing polyacrylamide gel

  • Gel loading buffer (containing formamide)

Procedure:

  • Annealing: Anneal the labeled primer to the template DNA by heating the mixture to 95°C and slowly cooling to room temperature.

  • Reaction Setup: Prepare the primer extension reaction mixture containing the annealed primer/template, DNA polymerase, reaction buffer, dNTPs (excluding dCTP), and the N4-acylated dCTP to be tested.

  • Incubation: Incubate the reaction at the optimal temperature for the specific DNA polymerase for a defined period.

  • Quenching: Stop the reaction by adding a gel loading buffer containing EDTA and formamide.

  • Gel Electrophoresis: Denature the samples by heating and resolve the products on a denaturing polyacrylamide gel.

  • Visualization: Visualize the products by autoradiography (for radiolabeled primers) or fluorescence imaging. The length of the extended primer indicates the successful incorporation of the modified nucleotide.

In Vitro Transcription Assay for RNA Polymerases

This assay is used to evaluate the incorporation of a modified CTP into an RNA transcript by an RNA polymerase like T7 RNA polymerase.

Materials:

  • T7 RNA Polymerase

  • Linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the target sequence

  • NTP mix (ATP, GTP, UTP)

  • Modified CTP (e.g., N4-acetyl-CTP)

  • Transcription buffer

  • RNase inhibitor

  • DNase I (RNase-free)

  • Denaturing polyacrylamide or agarose (B213101) gel

  • RNA loading dye

Procedure:

  • Reaction Setup: Assemble the in vitro transcription reaction by combining the DNA template, T7 RNA polymerase, transcription buffer, RNase inhibitor, ATP, GTP, UTP, and the N4-acylated CTP.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Remove the DNA template by adding DNase I and incubating for a further 15-30 minutes at 37°C.

  • RNA Purification: Purify the RNA transcript using a suitable method (e.g., phenol/chloroform extraction followed by ethanol (B145695) precipitation, or a column-based purification kit).

  • Analysis: Analyze the integrity and yield of the transcript by denaturing gel electrophoresis. The presence of a full-length transcript indicates the successful incorporation of the modified nucleotide.

  • Quantification of Incorporation (Optional): The extent of incorporation can be quantified using methods like liquid chromatography-mass spectrometry (LC-MS) after enzymatic digestion of the RNA to nucleosides.[7][8]

Visualizations

Experimental Workflow for Comparing Enzymatic Incorporation

experimental_workflow cluster_synthesis Nucleotide Synthesis cluster_analysis Analysis N4_acyl_C N4-Acyl-Cytidine (or Deoxycytidine) N4_acyl_CTP N4-Acyl-CTP (or dCTP) N4_acyl_C->N4_acyl_CTP Phosphorylation DNA_poly DNA Polymerase (Primer Extension) N4_acyl_CTP->DNA_poly RNA_poly RNA Polymerase (In Vitro Transcription) N4_acyl_CTP->RNA_poly PAGE Denaturing PAGE DNA_poly->PAGE Efficiency Fidelity RNA_poly->PAGE Efficiency Yield LCMS LC-MS RNA_poly->LCMS Quantification ac4C_function NAT10 NAT10 (Writer) mRNA mRNA NAT10->mRNA Acetylation ac4C_mRNA ac4C-modified mRNA mRNA->ac4C_mRNA Stability Increased Stability ac4C_mRNA->Stability Translation Enhanced Translation Efficiency ac4C_mRNA->Translation Protein Protein Translation->Protein

References

Illuminating RNA's Architectural Enigmas: A Comparative Guide to 19F NMR and Complementary Structural Validation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of RNA structure, this guide provides an objective comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy against other powerful techniques. Here, we delve into the experimental nuances of 19F NMR, Small-Angle X-ray Scattering (SAXS), Cryo-Electron Microscopy (cryo-EM), and Chemical Probing, offering a clear-eyed view of their respective strengths and limitations in the cross-validation of RNA architecture.

The intricate three-dimensional structure of RNA is fundamental to its diverse biological roles, from catalytic activity to the regulation of gene expression. Consequently, the precise determination and validation of these structures are paramount for understanding disease mechanisms and advancing RNA-targeted therapeutics. While no single technique can fully capture the dynamic nature of RNA, an integrative approach, leveraging the unique advantages of multiple methods, provides the most comprehensive picture. This guide focuses on the burgeoning role of 19F NMR as a powerful tool for site-specific analysis and its synergy with other widely used structural biology techniques.

At a Glance: Comparing the Tools of the Trade

To facilitate a rapid and informative comparison, the following table summarizes the key quantitative parameters of 19F NMR, SAXS, cryo-EM, and chemical probing for RNA structure analysis.

Feature19F NMRSAXSCryo-EMChemical Probing (SHAPE-MaP)
Resolution Atomic (site-specific)Low (overall shape)Near-atomic to atomicNucleotide-level
RNA Size Limitation < 50 kDa (practically)[1]No strict upper limit> 50 kDa (practically)No strict upper limit
Sample Requirements mg quantities, isotopically labeledµg to mg quantitiesµg quantitiesµg quantities
Structural Information Local conformation, dynamics, ligand bindingGlobal shape, size, flexibilityHigh-resolution 3D structureSecondary structure, solvent accessibility
In-cell Analysis ChallengingNot standardPossible (cryo-ET)Yes
Primary Strengths Sensitive to local environment changes, dynamicsHigh-throughput, solution-basedHigh resolution for large, stable RNAsHigh-throughput, in-vivo capability
Primary Limitations Size limitation, requires labelingLow resolution, sensitive to aggregationRequires stable conformation, computationally intensiveIndirect structural information

Deep Dive into a Multi-Modal Approach

An integrative workflow for RNA structure determination and validation often employs these techniques in a complementary fashion. Chemical probing can provide initial secondary structure restraints, which can then be used to guide the interpretation of lower-resolution SAXS data or to aid in the fitting of high-resolution cryo-EM maps. 19F NMR can then be used to zoom in on specific regions of interest, to probe local dynamics, or to validate interactions with small molecules or other biomolecules.

cluster_0 Initial Structural Characterization cluster_1 High-Resolution Structure Determination cluster_2 Site-Specific Validation & Dynamics Chemical Probing Chemical Probing Cryo-EM Cryo-EM Chemical Probing->Cryo-EM Secondary Structure Restraints SAXS SAXS SAXS->Cryo-EM Global Shape Constraints 19F NMR 19F NMR Cryo-EM->19F NMR Targeted Validation NMR (1H, 13C, 15N) NMR (1H, 13C, 15N) NMR (1H, 13C, 15N)->19F NMR Detailed Probing

Fig 1. Integrative workflow for RNA structure validation.

Experimental Protocols: A Practical Guide

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of the key experimental protocols for each technique discussed.

19F NMR Spectroscopy for RNA

19F NMR has emerged as a potent tool in structural biology due to the high sensitivity of the 19F nucleus to its local chemical environment, leading to a large chemical shift dispersion.[2][3] Since fluorine is absent in naturally occurring RNAs, site-specific incorporation of a 19F label provides a background-free window into the structure and dynamics of the RNA.[3]

Protocol Outline:

  • 19F-labeled RNA Preparation:

    • Chemical Synthesis: For small RNAs (<50 nucleotides), solid-phase synthesis using 19F-labeled phosphoramidites is the most common method. This allows for precise, site-specific incorporation of the label.

    • Enzymatic Synthesis: For larger RNAs, in vitro transcription using T7 RNA polymerase and 19F-labeled nucleoside triphosphates (e.g., 5-fluoro-UTP or 2-fluoro-ATP) is employed.[4]

  • NMR Data Acquisition:

    • Samples are prepared in a suitable NMR buffer, typically containing MgCl2 and a pH buffer.

    • One-dimensional (1D) 19F NMR spectra are recorded to observe the chemical shifts of the fluorine labels.

    • Temperature-dependent experiments can be performed to study RNA melting and conformational changes.[5]

    • For studying interactions, spectra are recorded before and after the addition of a ligand or binding partner. Chemical shift perturbations or changes in signal intensity indicate binding events.

  • Data Analysis:

    • Changes in 19F chemical shifts provide information about alterations in the local electronic environment, which can be correlated with conformational changes.

    • Line broadening of the 19F signal can indicate changes in the dynamics of the labeled region upon binding or folding.

Small-Angle X-ray Scattering (SAXS)

SAXS is a solution-based technique that provides information about the overall shape, size, and flexibility of macromolecules.[6] It is particularly useful for studying large RNAs and RNA-protein complexes that are not amenable to high-resolution methods.

Protocol Outline:

  • Sample Preparation:

    • RNA samples are purified to be monodisperse and free of aggregates. This is often checked by techniques like dynamic light scattering (DLS).

    • A concentration series of the sample is prepared to check for concentration-dependent effects and to extrapolate to infinite dilution.

  • SAXS Data Collection:

    • Scattering data are collected for both the RNA sample and a matching buffer blank.

    • Data are typically collected at a synchrotron source to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • The buffer scattering is subtracted from the sample scattering.

    • The radius of gyration (Rg), a measure of the overall size of the molecule, is determined from the Guinier plot.

    • The pair-distance distribution function, P(r), is calculated to provide information about the shape of the molecule.

    • Ab initio shape reconstruction programs like DAMMIN can be used to generate low-resolution 3D models of the RNA.[6]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has revolutionized structural biology by enabling the determination of near-atomic resolution structures of large and dynamic macromolecules, including RNA-protein complexes.[7] Single-particle analysis (SPA) is the most common cryo-EM approach for structure determination.

Protocol Outline:

  • Sample Preparation and Vitrification:

    • A small volume (2-3 µL) of the purified RNA sample is applied to an EM grid.

    • The grid is blotted to create a thin film of the sample and then rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving the native structure.

  • Data Collection:

    • The vitrified grids are imaged in a transmission electron microscope (TEM) at cryogenic temperatures.

    • A large number of 2D projection images of the randomly oriented particles are collected.

  • Image Processing and 3D Reconstruction:

    • Individual particle images are picked from the micrographs.

    • The particles are classified into different 2D classes to assess sample homogeneity.

    • An initial 3D model is generated, which is then refined against the 2D particle images to generate a high-resolution 3D density map.

  • Model Building and Refinement:

    • An atomic model of the RNA is built into the cryo-EM density map.

    • The model is then refined to improve its fit to the map and to ensure good stereochemistry.

Chemical Probing with SHAPE-MaP

Chemical probing methods, such as Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP), provide nucleotide-resolution information about RNA secondary structure and solvent accessibility.[8][9][10][11] This technique can be performed both in vitro and in living cells.[9]

Protocol Outline:

  • RNA Modification:

    • The RNA sample is treated with a SHAPE reagent (e.g., 1M7 or NAI) that preferentially acylates the 2'-hydroxyl group of flexible, unpaired nucleotides.

  • Reverse Transcription with Mutational Profiling:

    • The modified RNA is reverse transcribed using a reverse transcriptase that has a tendency to misincorporate a nucleotide opposite the site of the SHAPE adduct.[9]

  • Sequencing and Data Analysis:

    • The resulting cDNA is sequenced using next-generation sequencing.

    • The mutation rate at each nucleotide position is calculated and normalized to generate a SHAPE reactivity profile.

    • High SHAPE reactivity indicates a flexible, likely single-stranded region, while low reactivity suggests a base-paired or otherwise constrained nucleotide. These reactivities can be used as constraints in RNA secondary structure prediction algorithms.[12]

Logical Relationships in RNA Structural Validation

The interplay between these methods is crucial for a robust structural model. The following diagram illustrates the logical flow of information and cross-validation between the different techniques.

Sequence_Analysis Sequence Analysis & Secondary Structure Prediction Chemical_Probing Chemical Probing (e.g., SHAPE-MaP) Sequence_Analysis->Chemical_Probing Guides Experiment Integrative_Model Integrative Structural Model Chemical_Probing->Integrative_Model Provides Restraints SAXS SAXS SAXS->Integrative_Model Provides Shape Constraints Cryo_EM Cryo-EM Cryo_EM->Integrative_Model Provides High-Res Scaffold NMR NMR (1H, 13C, 15N) NMR->Integrative_Model Provides Atomic Details 19F_NMR 19F NMR 19F_NMR->Integrative_Model Confirms Local Structure & Dynamics Integrative_Model->19F_NMR Hypothesis for Validation

Fig 2. Logical flow of data integration for RNA structure.

Conclusion

The determination of RNA structure is a multifaceted challenge that necessitates a multi-pronged approach. 19F NMR offers a unique and powerful lens for probing the local environment and dynamics of RNA with high sensitivity and specificity. When used in conjunction with complementary techniques such as SAXS for global shape determination, cryo-EM for high-resolution snapshots of large complexes, and chemical probing for secondary structure mapping, a comprehensive and cross-validated model of RNA architecture can be achieved. This integrative structural biology paradigm is essential for advancing our understanding of RNA function and for the rational design of novel RNA-targeted therapeutics.

References

A Comparative Guide to Assessing the Impact of N4-(3,3,3-Trifluoropropanoyl)cytidine on RNA Duplex Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural and thermodynamic consequences of nucleoside modifications is paramount for the rational design of RNA-based therapeutics and chemical biology tools. This guide provides a comprehensive framework for assessing the impact of a novel modification, N4-(3,3,3-Trifluoropropanoyl)cytidine (TFPC), on RNA duplex conformation and stability. Due to the limited direct experimental data on TFPC, this document leverages established methodologies and comparative data from the closely related and naturally occurring modification, N4-acetylcytidine (ac4C), to outline a complete research workflow.

Comparative Analysis: N4-acetylcytidine (ac4C) as a Benchmark

N4-acetylcytidine is a conserved RNA modification known to enhance the thermal stability of RNA duplexes.[1][2][3][4][5][6] The acetyl group of ac4C is believed to pre-organize the conformation of the cytidine (B196190) base, favoring the C3'-endo sugar pucker characteristic of A-form RNA helices, and to contribute to favorable enthalpic interactions upon duplex formation.[1] The trifluoropropanoyl group of TFPC, with its strong electron-withdrawing nature and increased steric bulk compared to the acetyl group, is hypothesized to have a more pronounced effect on duplex stability.

Table 1: Thermodynamic Impact of N4-acetylcytidine (ac4C) on RNA Duplex Stability

The following table summarizes experimental data for the change in melting temperature (ΔTm) of an RNA duplex upon substitution of a cytidine with N4-acetylcytidine. This data serves as a critical baseline for comparison when evaluating the effects of TFPC.

RNA Duplex Sequence ContextModificationΔTm (°C) vs. UnmodifiedThermodynamic EffectReference
5'-GCAGGCC GGCAUGC-3' 3'-CGUCCGG CCGUACG-5'N4-acetylcytidine (ac4C) at C7+1.7Stabilizing[1]
D-arm hairpin of eukaryotic tRNASerN4-acetylcytidine (ac4C)+8.2Highly Stabilizing[1]

Experimental Protocols for Assessing TFPC Impact

To quantitatively assess the impact of TFPC on RNA duplex conformation, a series of biophysical and structural biology experiments are required. This section details the necessary experimental workflows, from the synthesis of the modified RNA to its detailed characterization.

Synthesis of this compound (TFPC) Phosphoramidite (B1245037)

The site-specific incorporation of TFPC into an RNA oligonucleotide requires the chemical synthesis of its corresponding phosphoramidite building block. The synthetic route can be adapted from established protocols for N4-acetylated cytidine phosphoramidites.[7][8][9]

Proposed Synthetic Pathway for TFPC Phosphoramidite

G cluster_synthesis TFPC Phosphoramidite Synthesis Uridine (B1682114) Protected Uridine Activated_U C4-Activated Uridine Uridine->Activated_U Activation (e.g., TPSCl) TFPC_Nuc This compound Activated_U->TFPC_Nuc Amination with 3,3,3-trifluoropropanamine DMT_TFPC 5'-DMT-TFPC TFPC_Nuc->DMT_TFPC 5'-OH Protection (DMT-Cl) TFPC_PA TFPC Phosphoramidite DMT_TFPC->TFPC_PA 3'-OH Phosphitylation

Caption: Proposed synthesis of TFPC phosphoramidite.

Protocol Outline:

  • Activation of Protected Uridine: Start with a fully protected uridine, with 2'- and 5'-hydroxyl groups protected by suitable groups (e.g., TBDMS and DMT, respectively). Activate the C4 position of the uracil (B121893) ring using an activating agent like 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl).

  • Amination: Introduce the trifluoropropanoyl group by reacting the activated uridine with 3,3,3-trifluoropropanamine.

  • Deprotection and Reprotection: Selectively deprotect the 5'-hydroxyl group and reprotect it with a dimethoxytrityl (DMT) group to prepare for solid-phase synthesis.

  • Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final TFPC phosphoramidite.

Solid-Phase Synthesis and Purification of TFPC-Modified RNA

Once the TFPC phosphoramidite is synthesized, it can be incorporated into a desired RNA sequence using a standard automated solid-phase RNA synthesizer.

Workflow for TFPC-RNA Synthesis and Analysis

G cluster_workflow Experimental Workflow cluster_analysis Biophysical Techniques Synthesis Solid-Phase RNA Synthesis (with TFPC phosphoramidite) Deprotection Cleavage and Deprotection Synthesis->Deprotection Purification PAGE or HPLC Purification Deprotection->Purification Annealing Duplex Annealing Purification->Annealing Analysis Biophysical Analysis Annealing->Analysis Tm Thermal Denaturation (Tm) Analysis->Tm CD Circular Dichroism (CD) Analysis->CD NMR NMR Spectroscopy Analysis->NMR

Caption: Workflow for synthesis and analysis of TFPC-RNA.

Thermal Denaturation (Melting Temperature) Analysis

Thermal melting (Tm) analysis is a fundamental technique to determine the thermodynamic stability of an RNA duplex. The temperature at which 50% of the duplex is denatured into single strands is the melting temperature (Tm).

Protocol:

  • Sample Preparation: Prepare solutions of the TFPC-modified RNA duplex and an unmodified control duplex at the same concentration (typically 1-5 µM) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C) at a controlled rate (e.g., 0.5 °C/min).

  • Data Analysis: Plot absorbance versus temperature to obtain a melting curve. The first derivative of this curve will show a peak corresponding to the Tm.[10] Compare the Tm of the TFPC-modified duplex to the unmodified control to determine the ΔTm.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure and overall conformation of the RNA duplex. A-form RNA helices exhibit a characteristic CD spectrum with a positive peak around 260-270 nm and a negative peak around 210 nm.[11][12][13]

Protocol:

  • Sample Preparation: Prepare samples of the TFPC-modified and unmodified RNA duplexes in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0) to minimize interference.

  • Spectral Acquisition: Record CD spectra from approximately 320 nm to 190 nm at a controlled temperature (e.g., 20 °C) using a CD spectropolarimeter.

  • Data Analysis: Compare the CD spectra of the TFPC-modified duplex with the unmodified control. Significant changes in the shape or magnitude of the peaks may indicate alterations in the helical geometry, such as changes in base stacking or twisting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide high-resolution structural information about the RNA duplex in solution.[14][15][16][17] It can be used to determine base pairing, sugar pucker conformations, and internucleotide distances.

Protocol:

  • Sample Preparation: This technique requires higher concentrations of RNA (typically >100 µM) and may benefit from isotopic labeling (e.g., 13C, 15N) of the RNA.

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer.

  • Data Analysis:

    • Imino Proton Spectra: The imino protons of guanine (B1146940) and uracil involved in Watson-Crick base pairs give characteristic signals in the 10-15 ppm range of a 1D 1H NMR spectrum. The presence and chemical shifts of these signals confirm the integrity of the duplex.

    • NOESY Spectra: Through-space correlations in 2D NOESY spectra provide distance restraints that are used to calculate a 3D structural model of the duplex. This can reveal subtle conformational changes induced by the TFPC modification.

Expected Outcomes and Interpretation

  • Thermal Stability: Based on the strong electron-withdrawing nature of the trifluoromethyl group, it is anticipated that TFPC may have a more significant stabilizing effect on the RNA duplex than ac4C, resulting in a larger positive ΔTm. However, the increased steric bulk could also introduce unfavorable interactions, potentially leading to destabilization.

  • Conformation: CD spectroscopy will reveal if the TFPC modification induces any significant deviation from the canonical A-form helical structure. NMR spectroscopy will provide atomic-level details of these potential conformational changes, such as alterations in the sugar-phosphate backbone or base pairing geometry around the modification site.

By following this comprehensive guide, researchers can systematically and rigorously assess the impact of this compound on RNA duplex conformation, providing valuable insights for the future development of RNA-based technologies.

References

Quantitative Analysis of N4-Acylcytidine Modifications in Cellular RNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of N4-acylcytidine modifications in cellular RNA. While specific experimental data for N4-(3,3,3-Trifluoropropanoyl)cytidine (tfpC) is not yet prevalent in the scientific literature, we will focus on the well-established methods for a closely related and naturally occurring modification, N4-acetylcytidine (ac4C). These techniques provide a strong foundation for the potential analysis of synthetic analogs like tfpC. This guide will objectively compare the performance of current state-of-the-art methods, provide supporting experimental data, and detail the necessary protocols.

Introduction to N4-Acylcytidine Analysis

N4-acetylcytidine (ac4C) is a conserved RNA modification found in all domains of life, playing a crucial role in regulating RNA stability and translation.[1][2][3][4] The ability to accurately quantify the location and stoichiometry of ac4C is essential for understanding its biological functions. Synthetic analogs, such as the hypothetical this compound (tfpC), could serve as powerful tools for metabolic labeling and tracking of RNA dynamics. The trifluoropropanoyl group in tfpC would offer a unique chemical handle, potentially enabling specific detection methods.

This guide compares three primary approaches for the quantitative analysis of N4-acylcytidine modifications:

  • Sequencing-Based Methods: Techniques that introduce mutations at modification sites, which are then identified by high-throughput sequencing.

  • Antibody-Based Enrichment: Methods that use specific antibodies to immunoprecipitate RNA fragments containing the modification.

  • Mass Spectrometry: A direct detection method that identifies and quantifies modified nucleosides by their mass-to-charge ratio.

Comparison of Detection Methodologies

The choice of method for detecting and quantifying N4-acylcytidine modifications will depend on the specific research question, including the desired resolution, sensitivity, and whether the focus is on endogenous or metabolically labeled RNA.

FeatureSequencing-Based (ac4C-seq/RedaC:T-seq)Antibody-Based (acRIP-seq)Mass Spectrometry (LC-MS/MS)
Detection Principle Chemical derivatization leading to reverse transcription errors (C-to-T mutations) at ac4C sites.[5][6][7][8][9]Immunoprecipitation of RNA fragments containing ac4C using a specific antibody.[3][10]Direct detection of the mass-to-charge ratio of the modified nucleoside after RNA hydrolysis.[1][11]
Resolution Single-nucleotide.[5][6][7][8]Low resolution (~100-200 nucleotides).[1]No sequence context; identifies the modification in the total RNA population.[1]
Quantification Semi-quantitative to quantitative; stoichiometry can be estimated from mutation frequency.[1][5]Semi-quantitative; provides relative enrichment levels.[1]Absolute and highly accurate quantification is possible with stable isotope-labeled standards.
Sensitivity High; PCR amplification allows for the detection from nanograms of cellular RNA.[5]High, due to signal amplification from enrichment.[1]Moderate; requires microgram quantities of RNA.
RNA Input Requirement Nanogram to microgram quantities of total RNA.Microgram quantities of total RNA.Microgram quantities of total RNA.
Throughput High-throughput sequencing is possible.[5][6][7][8]High-throughput sequencing is possible.[3][10]Moderate; sample preparation can be time-consuming.
Discovery of Novel Sites Yes, transcriptome-wide mapping is a key application.[1][5]Limited by antibody specificity and fragmentation resolution.Not suitable for discovering sites within a sequence.
Validation Required Controls (e.g., mock-treated, deacetylated) are essential to confirm specificity.[5][6]Antibody specificity needs rigorous validation.[4]Requires synthetic standards for confirmation.

Experimental Workflows and Protocols

Sequencing-Based Method: ac4C-seq

This method relies on the chemical reduction of ac4C to a form that is misread during reverse transcription, leading to a C-to-T transition in the resulting cDNA.

ac4C_seq_workflow cluster_sample_prep Sample Preparation cluster_treatment Chemical Treatment cluster_library_prep Library Preparation cluster_analysis Data Analysis RNA Total Cellular RNA SpikeIn Add Synthetic ac4C Spike-in RNA->SpikeIn Split Split into 3 Aliquots SpikeIn->Split Reduction Reduction with NaCNBH3 (Positive Signal) Split->Reduction Mock Mock Treatment (Control 1) Split->Mock Deacetyl Alkali Deacetylation + Reduction (Control 2) Split->Deacetyl Fragment RNA Fragmentation Reduction->Fragment Mock->Fragment Deacetyl->Fragment Adapter3 3' Adapter Ligation Fragment->Adapter3 RT Reverse Transcription (C>T misincorporation) Adapter3->RT Adapter2 2nd Adapter Ligation RT->Adapter2 Library Library Amplification Adapter2->Library Sequencing High-Throughput Sequencing Library->Sequencing Mapping Read Mapping Sequencing->Mapping MutationCalling C>T Mutation Calling Mapping->MutationCalling Comparison Compare Samples to Identify ac4C Sites MutationCalling->Comparison

Fig. 1: Experimental workflow for ac4C-seq.

Detailed Protocol for ac4C-seq:

  • RNA Preparation: Isolate total RNA from cells. For quantitative analysis, add a synthetic RNA spike-in with a known ac4C site.

  • Chemical Treatment:

    • Reduction: Treat RNA with sodium cyanoborohydride (NaCNBH₃) under acidic conditions to reduce ac4C.[5][6]

    • Controls: Prepare two control samples: a mock-treated sample (without NaCNBH₃) and a deacetylated sample (treated with mild alkali to remove the acetyl group before reduction).[5][6]

  • Library Preparation:

    • Fragment the RNA to a desired size (e.g., ~200 bp).[1][5]

    • Ligate an adapter to the 3' end of the RNA fragments.

    • Perform reverse transcription. The reduced ac4C will cause the reverse transcriptase to misincorporate a non-cognate nucleotide, resulting in a C-to-T change in the cDNA.[5][6]

    • Ligate a second adapter and amplify the cDNA library.

  • Sequencing and Data Analysis:

    • Sequence the libraries on a high-throughput platform.

    • Align the sequencing reads to a reference genome/transcriptome.

    • Use bioinformatics tools to identify sites with a significant increase in C-to-T mutations in the reduced sample compared to the control samples.[1]

Antibody-Based Method: acRIP-seq

This technique uses an antibody that specifically recognizes ac4C to enrich for RNA fragments containing this modification.

acRIP_seq_workflow cluster_prep RNA Preparation cluster_ip Immunoprecipitation cluster_library Library Preparation & Sequencing cluster_analysis Data Analysis RNA Total Cellular RNA Fragment RNA Fragmentation (~100-200 nt) RNA->Fragment Antibody Incubate with anti-ac4C Antibody Fragment->Antibody Beads Capture with Protein A/G Beads Antibody->Beads Wash Wash to Remove Non-specific Binding Beads->Wash Elute Elute ac4C-containing RNA Wash->Elute Purify Purify Enriched RNA Elute->Purify Library Construct Sequencing Library Purify->Library Sequencing High-Throughput Sequencing Library->Sequencing Mapping Read Mapping Sequencing->Mapping PeakCalling Peak Calling to Identify Enriched Regions Mapping->PeakCalling MassSpec_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis RNA Total Cellular RNA Standard Add Isotope-Labeled Internal Standard RNA->Standard Hydrolysis Enzymatic Hydrolysis to Nucleosides Standard->Hydrolysis HPLC HPLC Separation Hydrolysis->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Quant Quantification based on Signal Intensity vs. Standard MS->Quant

References

A Comparative Guide to the Metabolic Stability of Fluorinated Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into nucleoside analogues has become a cornerstone of modern medicinal chemistry, significantly enhancing their therapeutic potential as antiviral and anticancer agents. One of the key advantages conferred by fluorination is the improvement of metabolic stability, which directly impacts the pharmacokinetic profile and overall efficacy of these drugs. This guide provides an objective comparison of the metabolic stability of several prominent fluorinated nucleosides, supported by experimental data and detailed methodologies.

The Impact of Fluorination on Metabolic Stability

Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, contribute to the enhanced metabolic stability of fluorinated nucleosides.[1][2][3] The substitution of a hydrogen atom or a hydroxyl group with fluorine can block sites susceptible to enzymatic attack, particularly by cytochrome P450 enzymes, and increase the stability of the glycosidic bond against enzymatic cleavage.[1][4] This increased stability often leads to a longer plasma half-life and improved bioavailability of the drug.[3]

Comparative Metabolic Stability Data

The following table summarizes in vitro and in vivo metabolic stability data for several key fluorinated nucleosides. It is important to note that the data is compiled from various sources, and direct comparison should be made with caution due to differences in experimental conditions.

Nucleoside AnalogPrimary Metabolic PathwayIn Vitro Half-Life (t½)In Vivo Plasma Half-Life (t½)Key Metabolizing Enzymes
Capecitabine (B1668275) Conversion to 5-Fluorouracil (5-FU)-~0.6-0.9 hours[5][6]Carboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase[5]
Gemcitabine Deamination to dFdU~32-94 minutes (in vitro)[7]~42-94 minutes[8]Cytidine Deaminase[8]
Clofarabine (B1669196) --~4.4-10.6 hours[9]Purine Nucleoside Phosphorylase (resistant to)[1]
Trifluorothymidine Phosphorolysis to Trifluorothymine-~2.1 hours (in rats, with TPI)[10]Thymidine Phosphorylase[6]
Sofosbuvir Intracellular phosphorylation-- (Prodrug rapidly metabolized)Cathepsin A, Carboxylesterase 1, HINT1[11]

Disclaimer: The data presented above are for comparative purposes only. Experimental conditions such as the biological matrix (e.g., human liver microsomes, plasma), initial drug concentration, and analytical methods varied between studies. For definitive comparisons, data from head-to-head studies under identical conditions are required.

Experimental Protocols

Accurate assessment of metabolic stability is crucial in drug discovery. The following are detailed methodologies for two common in vitro assays used to evaluate the metabolic stability of fluorinated nucleosides.

Liver Microsomal Stability Assay

This assay determines the in vitro intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

a. Materials and Reagents:

  • Test Compound (e.g., 10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL)

  • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching Solution (e.g., cold acetonitrile (B52724) containing an internal standard)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

b. Procedure:

  • Preparation: Prepare working solutions of the test compound and positive controls (compounds with known metabolic stability) in the phosphate buffer.

  • Incubation: In a 96-well plate, combine the liver microsomes and the test compound solution. Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[12][13]

c. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Determine the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).[14]

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can metabolize drugs.

a. Materials and Reagents:

  • Test Compound (e.g., 10 mM stock in DMSO)

  • Pooled Human Plasma (anticoagulant-treated)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Quenching Solution (e.g., cold acetonitrile with internal standard)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

b. Procedure:

  • Preparation: Prepare a working solution of the test compound in PBS.

  • Incubation: In a 96-well plate, add the human plasma and allow it to equilibrate to 37°C.

  • Reaction Initiation: Add the test compound working solution to the plasma to start the incubation.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding the cold quenching solution.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound.

c. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point compared to the 0-minute sample.

  • Determine the plasma half-life (t½) from the slope of the natural logarithm of the percent remaining versus time.

Visualizing Metabolic Pathways

Understanding the metabolic fate of a fluorinated nucleoside is critical for predicting its efficacy and potential for drug-drug interactions. The following diagram illustrates a generalized metabolic activation pathway for a fluorinated nucleoside prodrug.

Metabolic_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space (e.g., Hepatocyte) cluster_Action Pharmacological Action Prodrug Fluorinated Nucleoside Prodrug (Oral) Prodrug_in Fluorinated Nucleoside Prodrug Prodrug->Prodrug_in Cellular Uptake Nucleoside Fluorinated Nucleoside Prodrug_in->Nucleoside Esterases, Carboxylesterases Mono_P Monophosphate Nucleoside->Mono_P Nucleoside Kinase Di_P Diphosphate Mono_P->Di_P Nucleotide Kinase Tri_P Active Triphosphate Di_P->Tri_P Nucleotide Kinase Action Inhibition of Viral Polymerase or DNA/RNA Synthesis Tri_P->Action

Caption: Generalized metabolic activation of a fluorinated nucleoside prodrug.

This guide provides a foundational understanding of the metabolic stability of fluorinated nucleosides. For specific drug development programs, it is imperative to conduct head-to-head comparative studies under standardized conditions to generate robust and reliable data for decision-making.

References

A Comparative Guide to the Validation of Site-Specific N4-(3,3,3-Trifluoropropanoyl)cytidine Incorporation in RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the site-specific incorporation of N4-(3,3,3-Trifluoropropanoyl)cytidine (TFP-C), a novel modified nucleoside for RNA labeling and functional studies. Due to the limited direct experimental data on TFP-C, this guide draws parallels from its structural analog, N4-acetylcytidine (ac4C), and other fluorinated nucleosides to present a thorough validation framework. We will explore experimental protocols, compare TFP-C with alternative RNA labeling techniques, and provide quantitative data to inform your experimental design.

Introduction to this compound (TFP-C)

TFP-C is a chemically modified cytidine (B196190) analog designed for site-specific incorporation into RNA molecules. The trifluoropropanoyl group offers a unique chemical handle that can be exploited for various applications, including bioconjugation, imaging, and as a probe for studying RNA structure and function. The validation of its precise and efficient incorporation is paramount for the reliable interpretation of experimental results.

Comparison of RNA Labeling Techniques

The selection of an RNA labeling method depends on factors such as the desired application, the required precision of labeling, and the potential impact on RNA structure and function. Here, we compare the inferred performance of TFP-C incorporation with established RNA labeling techniques.

FeatureTFP-C (Inferred)4sU-tagging (Metabolic Labeling)Enzymatic 3' End-Labeling
Principle Site-specific incorporation of a modified cytidine triphosphate during in vitro transcription.Incorporation of 4-thiouridine (B1664626) (4sU) into newly transcribed RNA in vivo or in vitro.[1]Addition of a labeled nucleotide to the 3' hydroxyl terminus of RNA using T4 RNA Ligase.[1]
Specificity High (site-specific)Transcriptome-wide (newly transcribed RNA)High (3' end-specific)
Typical Labeling Efficiency Expected to be high, similar to other modified NTPs.>90% for SLAM-seq and TUC-seq protocols.[1]Variable, can be optimized for specific RNAs.[1]
Perturbation to RNA Function Minimal, due to the small size of the modification. The impact of the trifluoromethyl group on local RNA structure should be considered.[2][3]Minimal interference with gene expression reported.[1]Minimal, as the label is at the terminus.[1]
Applications Site-specific labeling for imaging, crosslinking, and functional studies.Pulse-chase experiments to study RNA turnover and dynamics.Labeling of specific RNA molecules for detection and purification.

Experimental Protocols for Validation

The successful incorporation of TFP-C at a specific site within an RNA molecule needs to be rigorously validated. The following are key experimental protocols for this purpose.

Mass Spectrometry (MS) for Direct Verification

Mass spectrometry is the gold standard for the unambiguous identification and quantification of modified nucleosides within an RNA sequence.[4][5]

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis RNA_Isolation RNA Isolation & Purification Enzymatic_Digestion Enzymatic Digestion (e.g., with RNase T1/A) RNA_Isolation->Enzymatic_Digestion LC_Separation Liquid Chromatography (LC) Separation Enzymatic_Digestion->LC_Separation MS_Detection Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Identify TFP-C containing fragments) MS_Detection->Data_Analysis

Workflow for MS-based validation of TFP-C incorporation.

Protocol:

  • RNA Preparation: Synthesize the target RNA in vitro using a T7 RNA polymerase transcription reaction, substituting a portion of the CTP with TFP-CTP. Purify the resulting RNA.

  • Enzymatic Digestion: Digest the purified RNA into smaller fragments using a sequence-specific RNase (e.g., RNase T1, which cleaves after guanosine (B1672433) residues). This generates a pool of oligonucleotides.

  • LC-MS/MS Analysis: Separate the oligonucleotide fragments using liquid chromatography and analyze them by tandem mass spectrometry.[6]

  • Data Analysis: Identify the RNA fragment containing the intended modification site. The mass of this fragment will be shifted by the mass of the trifluoropropanoyl group minus the mass of a hydrogen atom, confirming the incorporation of TFP-C. Fragmentation analysis (MS/MS) can pinpoint the exact location of the modification within the fragment.

Reverse Transcription-Based Assays for Site-Specificity

Reverse transcription (RT) can be used to indirectly verify the site-specific incorporation of a modified nucleotide. Some modifications can cause the reverse transcriptase to pause or misincorporate a nucleotide at the modification site, which can be detected by sequencing.

Experimental Workflow:

cluster_rt_pcr RT-PCR Analysis cluster_analysis Data Analysis RNA_Template RNA with TFP-C Primer_Annealing Primer Annealing RNA_Template->Primer_Annealing Reverse_Transcription Reverse Transcription Primer_Annealing->Reverse_Transcription PCR_Amplification PCR Amplification Reverse_Transcription->PCR_Amplification Sequencing Sanger or NGS Sequencing PCR_Amplification->Sequencing Sequence_Alignment Sequence Alignment Sequencing->Sequence_Alignment Identify_Signature Identify RT Signature (Pause or Misincorporation) Sequence_Alignment->Identify_Signature

Workflow for RT-based validation of TFP-C incorporation.

Protocol:

  • RNA Template: Use the in vitro transcribed RNA containing the putative TFP-C modification as a template.

  • Primer Design: Design a DNA primer that binds downstream of the modification site.

  • Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase. The conditions may need to be optimized to enhance any potential pausing or misincorporation at the TFP-C site.

  • PCR Amplification: Amplify the resulting cDNA using PCR.

  • Sequencing: Sequence the PCR product using Sanger sequencing or next-generation sequencing.

  • Data Analysis: Align the sequence to the expected sequence. A premature stop in the sequencing electropherogram or a specific base change at the target cytidine position would indicate the presence of the modification.[7][8]

Logical Framework for Validation Strategy

The validation of TFP-C incorporation should follow a logical progression from initial confirmation to quantitative assessment and functional characterization.

cluster_validation Validation Strategy Initial_Confirmation Initial Confirmation (Mass Spectrometry) Site_Specificity Site-Specificity Verification (RT-based methods, MS/MS) Initial_Confirmation->Site_Specificity Quantification Quantification of Incorporation Efficiency (Quantitative MS, dPCR) Site_Specificity->Quantification Functional_Impact Assessment of Functional Impact (Structural probes, activity assays) Quantification->Functional_Impact

A logical workflow for the validation of TFP-C incorporation.

Conclusion

The validation of site-specific incorporation of this compound is a critical step in its application for RNA research. While direct experimental data for TFP-C is emerging, the methodologies established for the analogous N4-acetylcytidine provide a robust framework for its validation. A combination of mass spectrometry for direct confirmation and reverse transcription-based assays for assessing site-specificity is recommended. Comparing the properties of TFP-C with alternative labeling methods will enable researchers to make informed decisions for their specific experimental needs, ultimately advancing our understanding of RNA biology and aiding in the development of novel RNA-based therapeutics.

References

comparative analysis of RNA dynamics with different fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to visualize RNA dynamics in living cells is crucial for understanding gene expression, regulation, and the progression of diseases. A variety of fluorescent probes have been developed to track RNA in real-time, each with its own set of advantages and limitations. This guide provides an objective comparison of the leading fluorescent probes, supported by experimental data, to help researchers select the most suitable tool for their specific needs. We will delve into the mechanisms, performance, and experimental considerations for three main classes of probes: Oligonucleotide-based Probes (Molecular Beacons), RNA-binding Protein-based Systems (MS2-GFP), and Fluorogenic RNA Aptamers (Spinach, Broccoli, Mango, and Pepper).

At a Glance: Performance of Fluorescent RNA Probes

The selection of an appropriate fluorescent probe is often a trade-off between signal brightness, specificity, and the potential for cellular perturbation. The following table summarizes key quantitative performance metrics for the discussed probes to facilitate a direct comparison.

Probe SystemTypical Signal-to-Background RatioBinding Affinity (Kd)Brightness (M⁻¹cm⁻¹)Photostability
Molecular Beacons >10-fold increaseVariable (depends on sequence)Dependent on fluorophoreModerate to High (dye-dependent)
MS2-GFP Variable (can be low due to unbound protein)~3 nMHigh (multiple GFPs per RNA)High
Spinach2 Moderate~420 nM[1]~1.3 times brighter than EGFPLow to Moderate[2]
Broccoli Moderate to High~1.1 µM~2 times brighter than Spinach2[3]Moderate
RNA Mango High~3 nM[4][5]~1.3 times brighter than EGFP[6]High[7][8]
Pepper HighNot widely reportedSuperior to other aptamers[8]High[8][9]

Delving Deeper: Mechanisms of Action

Understanding the underlying mechanism of each probe is key to interpreting experimental results and troubleshooting potential issues.

Molecular Beacons: Unfolding for a Signal

Molecular Beacons are single-stranded oligonucleotide probes with a stem-loop structure. A fluorophore and a quencher are attached to opposite ends of the molecule. In the absence of a target RNA, the stem keeps the fluorophore and quencher in close proximity, resulting in fluorescence quenching. Upon binding to the complementary target RNA sequence, the beacon undergoes a conformational change that separates the fluorophore and quencher, leading to a fluorescent signal.[10][11][12]

Caption: Molecular Beacon activation upon target hybridization.

MS2-GFP System: A Protein-RNA Partnership

The MS2-GFP system is a widely used method that relies on the high-affinity interaction between the MS2 bacteriophage coat protein (MCP) and a specific RNA stem-loop structure (MS2 binding site).[13] The RNA of interest is genetically tagged with multiple copies of the MS2 binding site.[14] MCP is fused to a fluorescent protein, such as GFP, and co-expressed in the cell. The fluorescently tagged MCP then binds to the MS2 sites on the target RNA, allowing for its visualization.[13][15]

MS2-GFP RNA Tagging System Target_RNA Target RNA with MS2 Hairpins Fluorescent_Complex Fluorescently Labeled RNA Target_RNA->Fluorescent_Complex Binding MCP_GFP_Fusion MS2 Coat Protein (MCP) fused to GFP MCP_GFP_Fusion->Fluorescent_Complex

Caption: Workflow of the MS2-GFP RNA labeling system.

Fluorogenic RNA Aptamers: Lighting Up with a Small Molecule

Fluorogenic RNA aptamers are short RNA sequences that are engineered to bind to specific small-molecule dyes (fluorophores) and cause them to fluoresce.[3][16] Popular examples include Spinach, Broccoli, Mango, and Pepper.[3] These aptamers are genetically encoded and can be fused to an RNA of interest. When the fluorophore, which is cell-permeable and non-fluorescent on its own, is added to the cells, it binds to the aptamer, leading to a significant increase in fluorescence.[17][18]

Fluorogenic RNA Aptamer Mechanism Aptamer_RNA RNA of Interest with Aptamer Tag Fluorescent_Complex Brightly Fluorescent Aptamer-Dye Complex Aptamer_RNA->Fluorescent_Complex Binding Fluorophore Non-fluorescent Small Molecule Dye Fluorophore->Fluorescent_Complex

Caption: Activation of a fluorogenic RNA aptamer upon dye binding.

Experimental Protocols

Detailed and reproducible protocols are essential for successful RNA imaging experiments. Below are generalized protocols for the key techniques discussed.

Live-Cell Imaging with Molecular Beacons

Objective: To visualize the localization of a specific endogenous mRNA in living cells.

Materials:

  • Mammalian cells cultured on glass-bottom dishes

  • Molecular Beacons specific to the target mRNA, labeled with a suitable fluorophore and quencher

  • Transfection reagent for oligonucleotide delivery (e.g., electroporation, microinjection, or lipid-based reagents)

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes to reach 50-70% confluency on the day of transfection.

  • Molecular Beacon Delivery:

    • Prepare the Molecular Beacon solution in a suitable buffer.

    • Deliver the Molecular Beacons into the cells using a chosen transfection method. Optimize the concentration of Molecular Beacons and transfection conditions to ensure efficient delivery with minimal cytotoxicity.[19]

    • Include a constitutively fluorescent control beacon (e.g., with a fluorophore on both ends) to assess delivery efficiency.[20]

  • Incubation: Incubate the cells for 4-24 hours post-transfection to allow for hybridization of the beacons to the target mRNA.

  • Imaging:

    • Replace the culture medium with pre-warmed live-cell imaging medium.

    • Place the dish on the microscope stage within an environmental chamber (37°C, 5% CO2).

    • Acquire images using the appropriate fluorescence channels. Minimize light exposure to reduce phototoxicity and photobleaching.[21]

  • Data Analysis: Analyze the images to determine the subcellular localization and dynamics of the fluorescent signal, which corresponds to the target RNA.

Live-Cell Imaging with the MS2-GFP System

Objective: To track the dynamics of a specific mRNA in living cells.

Materials:

  • Mammalian cells cultured on glass-bottom dishes

  • Expression plasmid for the target RNA containing 24x MS2 stem-loops

  • Expression plasmid for MCP fused to a fluorescent protein (e.g., MCP-GFP)

  • Transfection reagent (e.g., Lipofectamine)

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes.

    • Co-transfect the cells with the plasmid expressing the MS2-tagged RNA and the plasmid expressing MCP-GFP using a standard transfection protocol. The ratio of the two plasmids may need to be optimized.[22]

  • Expression: Allow 24-48 hours for the expression of both the tagged RNA and the MCP-GFP fusion protein.

  • Imaging:

    • Change the medium to pre-warmed live-cell imaging medium.

    • Image the cells using a fluorescence microscope equipped with an environmental chamber.

    • Acquire time-lapse images to track the movement of the fluorescently labeled RNA particles.

  • Data Analysis: Use particle tracking software to analyze the dynamics of the RNA molecules, including their velocity and trajectory.

Live-Cell Imaging with Fluorogenic RNA Aptamers (e.g., Mango)

Objective: To visualize a specific RNA in living cells with high signal-to-background ratio.

Materials:

  • Mammalian cells cultured on glass-bottom dishes

  • Expression plasmid for the target RNA tagged with the Mango aptamer

  • Cell-permeable fluorophore specific for the aptamer (e.g., TO1-Biotin for RNA Mango)

  • Transfection reagent

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes.

    • Transfect the cells with the plasmid expressing the aptamer-tagged RNA.

  • Expression: Allow 24-48 hours for the expression of the tagged RNA.

  • Fluorophore Incubation:

    • Incubate the cells with the specific fluorophore (e.g., 1-5 µM TO1-Biotin) in live-cell imaging medium for 30-60 minutes at 37°C.[4]

  • Imaging:

    • Wash the cells with fresh imaging medium to remove unbound fluorophore.

    • Image the cells using the appropriate fluorescence channels on a microscope with an environmental chamber.

  • Data Analysis: Quantify the fluorescence intensity and localization of the signal to study the abundance and distribution of the target RNA.

Conclusion and Future Outlook

The field of live-cell RNA imaging is continuously evolving, with each fluorescent probe technology offering a unique set of capabilities. Molecular Beacons provide a straightforward method for detecting endogenous RNAs without the need for genetic modification, but their signal can be limited. The MS2-GFP system is a robust and bright reporter, ideal for single-molecule tracking, though it can suffer from background fluorescence from unbound protein. Fluorogenic RNA aptamers, particularly the newer generations like Mango and Pepper, offer a compelling combination of high brightness, excellent signal-to-background ratio, and high photostability, making them powerful tools for a wide range of applications.[8][23]

The choice of the optimal probe will ultimately depend on the specific biological question, the abundance of the target RNA, and the imaging instrumentation available. As new probes with improved brightness, photostability, and multiplexing capabilities are developed, the ability to unravel the complex dynamics of RNA in living cells will undoubtedly continue to advance.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N4-(3,3,3-Trifluoropropanoyl)cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of N4-(3,3,3-Trifluoropropanoyl)cytidine. As a modified nucleoside analogue containing a fluorinated functional group, this compound requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental compliance. The following procedures are based on general best practices for halogenated organic compounds and nucleoside analogues, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the chemical's structural characteristics and general laboratory safety principles. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Hazard Identification and Waste Segregation

This compound should be treated as a hazardous chemical waste. Based on its structure, it falls into the categories of halogenated organic compounds and nucleoside analogues. Proper segregation of this waste is critical to prevent dangerous chemical reactions and to ensure correct disposal by waste management facilities.

Do NOT mix this waste with:

  • Non-halogenated organic solvents.

  • Aqueous waste.

  • Acids or bases.

  • Oxidizers.

Contamination of non-halogenated solvent waste with halogenated compounds can significantly increase disposal costs and complexity.[1][2]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, in a designated, leak-proof, and chemically compatible waste container.

    • The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "Halogenated Organic Compound" and the chemical name "this compound".[3]

    • Keep the waste container securely closed when not in use.

  • Labeling:

    • Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.

    • The label must include the chemical name(s) and approximate concentrations of all components in the waste container. Do not use abbreviations.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be in a secondary containment tray to prevent the spread of potential spills.

    • Ensure the storage area is away from heat sources and incompatible chemicals.

  • Disposal Request:

    • Once the waste container is full or when the experiment is complete, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

    • Follow your institution's specific procedures for requesting a chemical waste pickup.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table summarizes general hazard considerations for the chemical classes it belongs to.

Hazard CategoryHalogenated Organic CompoundsNucleoside AnaloguesConsiderations for this compound
Toxicity Varies widely; many are toxic and/or carcinogenic.[1]May have cytotoxic or antimetabolic properties.[4]Assume the compound is toxic and handle with appropriate precautions.
Environmental Hazard Can be persistent in the environment.Potential for environmental effects if not disposed of properly.Must be disposed of as hazardous waste to prevent environmental release.
Reactivity Generally stable, but can react with strong oxidizing agents.Generally stable under normal laboratory conditions.Avoid mixing with incompatible materials.
Disposal Method Typically requires incineration at high temperatures.[2]Incineration is a common disposal method for chemical waste.[5]High-temperature incineration is the likely required disposal method.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the general workflow for handling and disposing of this compound waste in a laboratory setting.

cluster_0 Laboratory Operations cluster_1 Waste Accumulation & Disposal A Experiment using This compound B Generate Waste (Unused chemical, contaminated labware) A->B C Segregate as Halogenated Organic Waste B->C D Collect in Designated, Labeled Waste Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Request Waste Pickup from EHS E->F G EHS Transports to Central Accumulation Area F->G H Transport to Licensed Hazardous Waste Facility G->H I Final Disposal (e.g., Incineration) H->I

References

Personal protective equipment for handling N4-(3,3,3-Trifluoropropanoyl)cytidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N4-(3,3,3-Trifluoropropanoyl)cytidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

This compound is a cytidine (B196190) analog with potential anti-metabolic and anti-tumor activities.[1][2] Due to its potential biological activity and the lack of comprehensive safety data, it should be handled with caution as a potentially hazardous compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the appropriate level of PPE.[3] Based on the potential for this compound to be a hazardous drug, the following PPE is recommended.[4][5]

PPE CategoryRecommended EquipmentStandard/Specification
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.ASTM D6978[4]
Body Protection Disposable gown made of polyethylene-coated polypropylene (B1209903) or other resistant laminate material.Resistant to permeability by hazardous products.[3]
Eye and Face Protection Safety goggles with side shields or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US).[6]
Respiratory Protection If handling powder outside of a containment system, a NIOSH-approved respirator (e.g., N95) is recommended. For significant aerosol-generating procedures, a full-face respirator may be necessary.[4][6][7]NIOSH approved
Foot Protection Closed-toe shoes. For larger scale operations, chemical-resistant shoe covers are recommended.N/A
Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound is typically a powder and should be stored at -20°C for long-term stability.[1]

  • Store in a clearly labeled, designated area for potent compounds, away from incompatible materials.

2. Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[4]

  • Before handling, ensure all necessary PPE is correctly donned.

  • Use dedicated, clearly labeled equipment (spatulas, weigh boats, glassware).

  • When dissolving, add the solvent slowly to the powder to avoid aerosolization.

  • Solutions should be stored at -80°C for up to one year for maximum stability.[1]

3. Experimental Use:

  • Conduct all experimental work involving this compound within a chemical fume hood or other ventilated enclosure.

  • Avoid direct contact with the skin, eyes, and clothing.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

Disposal Plan

All waste generated from handling this compound must be considered hazardous waste.

1. Solid Waste:

  • All disposable PPE (gloves, gowns, shoe covers), weigh boats, and other contaminated disposable items should be placed in a designated, sealed, and clearly labeled hazardous waste container.

2. Liquid Waste:

  • Unused solutions and contaminated solvents should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Do not dispose of this material down the drain.[6]

3. Decontamination:

  • All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution (e.g., a high pH solution, if compatible with the materials) should be used, followed by a thorough rinse.

4. Final Disposal:

  • All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8] The waste should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[8]

Visual Workflow for Safe Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation and Handling cluster_disposal Disposal cluster_key Key A 1. Don Appropriate PPE B 2. Work in a Ventilated Enclosure (Fume Hood or BSC) A->B C 3. Weigh and Prepare Solution B->C D 4. Conduct Experiment C->D E 5. Segregate Waste D->E F Solid Waste (PPE, Consumables) E->F G Liquid Waste (Unused Solutions, Solvents) E->G H Sharps Waste (Needles, etc.) E->H I 6. Decontaminate Work Area & Equipment J 7. Professional Waste Disposal I->J key_decision Decision/Checkpoint key_process Process Step

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.